8-Hydroxymoxifloxacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASTQSQRDRSEH-ZUZCIYMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222526 | |
| Record name | 8-Hydroxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-36-1 | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721970-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9S4OJ0188 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Hydroxymoxifloxacin chemical structure and properties
An In-Depth Technical Guide to 8-Hydroxymoxifloxacin: Structure, Synthesis, and Analysis
Introduction
This compound, known in pharmacopeial contexts as Moxifloxacin Impurity E or Moxifloxacin Related Compound E, is a critical molecule in the landscape of pharmaceutical quality control and drug development.[1][2][3][4] As the O-desmethyl analogue of the potent fourth-generation fluoroquinolone antibiotic, Moxifloxacin, its relevance stems not from therapeutic activity but from its status as a process-related impurity and potential degradation product.[2][5] The presence of the 8-methoxy group on the quinolone core is a key structural feature of Moxifloxacin, contributing to its enhanced activity against Gram-positive bacteria and a reduced propensity for resistance development compared to non-methoxylated analogues.[6][7] Consequently, the demethylation of this group to form this compound represents a significant chemical transformation that must be monitored and controlled during drug substance manufacturing and formulation to ensure the safety and efficacy of the final drug product.
This guide provides a comprehensive technical overview of this compound for researchers, quality control analysts, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis for use as a reference standard, and the analytical methodologies required for its precise quantification.
Chemical Structure and Identification
The foundational step in characterizing any pharmaceutical-related compound is the unambiguous confirmation of its chemical structure. This compound is a derivative of the core quinolone carboxylic acid scaffold, distinguished from its parent drug, Moxifloxacin, by the presence of a hydroxyl group at the C-8 position in place of a methoxy group.
IUPAC Name: 1-cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9]
Key Structural Features:
-
Quinolone Core: A bicyclic aromatic system responsible for the primary mechanism of action in this class of antibiotics: inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
-
C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to the DNA-enzyme complex.
-
N-1 Cyclopropyl Group: Common among modern fluoroquinolones, contributing to overall potency.
-
C-6 Fluorine: Significantly enhances antibacterial activity.
-
C-7 Diazabicyclononyl Ring: This bulky side chain influences the antibacterial spectrum and pharmacokinetic properties.
-
C-8 Hydroxyl Group: The defining feature of this molecule, replacing the C-8 methoxy group of Moxifloxacin. This substitution can impact both biological activity and physicochemical properties.
Chemical Identifiers: A consistent set of identifiers is crucial for accurate documentation and information retrieval.
| Identifier | Value |
| CAS Number | 721970-36-1[3][9] |
| Molecular Formula | C₂₀H₂₂FN₃O₄[3][9] |
| Molecular Weight | 387.41 g/mol [3][10] |
| Synonyms | Moxifloxacin Impurity E, Moxifloxacin Related Compound E, O-Desmethyl Moxifloxacin[1][2][4] |
Physicochemical Properties
Understanding the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and understanding its potential behavior in a drug product. While comprehensive experimental data for this compound is not widely published, we can summarize its known attributes and provide context based on the parent compound.
| Property | Value / Description | Reference |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [3][9] |
| Molecular Weight | 387.41 g/mol | [3][10] |
| Appearance | Typically a solid. Available commercially as hydrochloride or hydrobromide salts. | [4][11] |
| Solubility | Data not widely available. Expected to exhibit pH-dependent solubility due to the carboxylic acid and basic amine functionalities. | |
| pKa | Data not widely available. The presence of the phenolic hydroxyl group in addition to the carboxylic acid and amine moieties suggests multiple ionization constants. | |
| Melting Point | Not specified in available literature. For comparison, the melting point of Moxifloxacin is reported in the range of 208-242 °C. | [12] |
Synthesis and Preparation as a Reference Standard
The availability of a high-purity reference standard is a prerequisite for the accurate quantification of any impurity. This compound is primarily synthesized for this purpose. The most direct and logical synthetic route involves the targeted demethylation of the parent drug, Moxifloxacin.
A patented method outlines a practical approach for this conversion, which serves as an excellent basis for laboratory-scale preparation.[5]
Synthetic Workflow: Demethylation of Moxifloxacin
Caption: Synthetic workflow for preparing this compound.
Detailed Protocol Rationale:
-
Step 1: Alkalization (Free Base Generation)
-
Procedure: Moxifloxacin hydrochloride, the common salt form of the API, is dissolved and treated with a mild base such as sodium bicarbonate (NaHCO₃). This neutralizes the hydrochloride salt, precipitating the Moxifloxacin free base.[5]
-
Causality: The subsequent demethylation reaction is typically more efficient and cleaner when performed on the free base rather than the salt. The salt form can interfere with the reagents and complicate the reaction medium.
-
-
Step 2: O-Demethylation
-
Procedure: The isolated Moxifloxacin free base is dissolved in an appropriate aprotic polar solvent, such as acetonitrile. A demethylating agent, like iodotrimethylsilane (TMSI), is then introduced to cleave the methyl ether bond at the C-8 position.[5]
-
Causality: Aryl methyl ethers are robust bonds. Strong Lewis acids or nucleophiles are required for their cleavage. TMSI is an effective reagent for this purpose, offering relatively mild reaction conditions compared to harsher alternatives like hydrobromic acid (HBr) or boron tribromide (BBr₃), which could potentially degrade other functional groups on the complex molecule.
-
-
Step 3: Purification
-
Procedure: The crude product obtained after the reaction is isolated and purified, typically via recrystallization from a suitable solvent system.[5]
-
Causality: Recrystallization is a powerful technique for purifying solid organic compounds. It effectively removes unreacted starting material and reaction byproducts, yielding a crystalline solid of high purity suitable for use as an analytical reference standard. The purity is then confirmed using methods like HPLC and spectroscopy.
-
Analytical Characterization and Quantification
The primary purpose of having a reference standard for this compound is to accurately detect and quantify it in Moxifloxacin drug substance and drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this analysis.[13][14]
Analytical Workflow: RP-HPLC Quantification
Caption: Workflow for quantifying this compound via RP-HPLC.
Exemplary HPLC Method Protocol:
This protocol is a composite based on published methods for Moxifloxacin and its related substances.[13][14][15][16] Method optimization and validation are mandatory for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Agilent C18, 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (e.g., 70:30 v/v).[13] The pH is a critical parameter for achieving good peak shape and resolution and should be carefully controlled.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: 293 nm is a common wavelength for Moxifloxacin and its derivatives, offering good sensitivity.[16]
-
Injection Volume: 10 µL.[13]
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh a quantity of the this compound reference standard and dissolve it in the mobile phase to create a stock solution. Further dilute to a final concentration within the expected linear range of the assay (e.g., 0.25 to 1.5 µg/mL).[13]
-
Sample Solution: Accurately weigh the Moxifloxacin drug substance or a powdered composite of the drug product. Dissolve in the mobile phase to achieve a target concentration of the main analyte (e.g., Moxifloxacin) that allows for the detection of impurities at specified levels (e.g., 0.1%).
-
-
Analysis and Quantification:
-
System Suitability: Inject the standard solution multiple times to verify system performance (e.g., repeatability of peak area, tailing factor, theoretical plates).
-
Quantification: Inject the sample solution. Identify the this compound peak based on its retention time relative to the standard. Calculate the amount of the impurity in the sample by comparing its peak area to the peak area of the known standard concentration.
-
Biological Context and Activity
While this compound is structurally similar to its parent drug, its role in a biological context is minimal. The primary metabolic pathways for Moxifloxacin in humans are well-established and do not involve O-demethylation.
-
Metabolism of Moxifloxacin: Approximately 52% of a Moxifloxacin dose is metabolized via Phase II conjugation reactions. The cytochrome P450 system is not significantly involved.[17][18][19][20]
-
Sulfate Conjugation (M1): This is the major metabolic pathway, accounting for about 38% of the dose. The resulting N-sulfate conjugate is eliminated mainly in the feces.[17]
-
Glucuronide Conjugation (M2): This pathway accounts for about 14% of the dose, and the acyl-glucuronide metabolite is excreted in the urine.[17]
-
Conclusion
This compound is a molecule of significant technical importance in the pharmaceutical industry. As the primary O-desmethyl impurity of Moxifloxacin, its synthesis as a reference standard and the development of robust analytical methods for its quantification are essential components of quality assurance for this widely used antibiotic. Its preparation via demethylation of the parent drug is a straightforward chemical process, and its analysis is readily achieved using standard RP-HPLC techniques. While it does not represent a significant human metabolite and its intrinsic biological activity is presumed to be low, the rigorous control of this compound levels is a testament to the principles of chemical purity and product safety that govern modern drug development and manufacturing.
References
- Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.).
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7316.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 209-213.
- S, S., S, S., & G, N. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms.
- of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applic
- A kind of moxifloxacin impurity E preparation method. (2017).
- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133.
- Preparation method of moxifloxacin impurity. (2014).
- Determination of moxifloxacin hydrochloride and its related substances by HPLC. (n.d.).
- Moxifloxacin Impurities. (n.d.). SynZeal.
- Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126.
- Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. (n.d.).
- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Elsevier.
- Moxifloxacin : Metabolites. (n.d.). BioOrganics.
- Moxifloxacin EP Impurity E. (n.d.). KSP Life Science.
- Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. (n.d.). Walsh Medical Media.
- moxifloxacin hydrochloride and its Impurities. (n.d.).
- Preeti, P., & Bansal, G. (2024). Moxifloxacin. In StatPearls.
- Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2636-2641.
- 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. (n.d.). gsrs.
- What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (n.d.).
- Global Health: Antimicrobial Resistance: undefined: Moxifloxacin. (n.d.). PDB-101.
- Moxifloxacin. (n.d.). PubChem.
- Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 48(6), 747-753.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244.
- Ho, C.-M., et al. (2002). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Diagnostic Microbiology and Infectious Disease, 44(4), 377-384.
- Piddock, L. J. V., & Johnson, M. (1999). Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 39-45.
- [National multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens. Spanish Study Group on Moxifloxacin]. (1999). Enfermedades Infecciosas y Microbiología Clínica, 17(8), 391-399.
- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). ChemicalBook.
- Al-Dgither, S., et al. (2012). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 295-302.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. Drugs of Today, 36(4), 229-244.
- 8-Hydroxy Moxifloxacin Hydrochloride Salt. (n.d.). LGC Standards.
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem.
- Pharmacokinetics and metabolism of moxifloxacin. (n.d.).
- Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 961-968.
- Al-Dgither, S., et al. (2012).
- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. (n.d.).
- Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2098-2106.
- Sravan, U. S., et al. (2011). Validated spectrophotometric methods for the estimation of moxifloxacin in bulk and pharmaceutical formulations. Journal of Pharmaceutical Analysis, 1(3), 177-183.
- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). Santa Cruz Biotechnology.
- [Moxifloxacin Related Compound E (25 mg) (1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride)]. (n.d.). USP Store.
- Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography- tandem mass spectrometry method. (2015).
- Comparison and Quantification of Moxifloxacin in Pharmaceutical Formulas Using Aqueous, Lactic Acid and Choline Chloride‐Lactic Acid Media. (n.d.).
- Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.).
Sources
- 1. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ksplifescience.com [ksplifescience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. store.usp.org [store.usp.org]
- 5. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]
- 6. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 9. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. droracle.ai [droracle.ai]
- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 19. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Foreword: The Rationale for a Deep Dive into 8-Hydroxymoxifloxacin
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Hydroxymoxifloxacin
Prepared by: Gemini, Senior Application Scientist
Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the treatment of a wide array of bacterial infections, notable for its broad spectrum of activity.[1] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic fate and impurity profile. This compound, the O-demethylated analogue of the parent drug, represents a critical molecule of interest.[2] It is classified as a key impurity and a potential human metabolite of moxifloxacin.[3][4] For researchers in drug development and quality control, the ability to synthesize, isolate, and definitively characterize this compound is not merely an academic exercise. It is fundamental for:
-
Pharmacokinetic Studies: Understanding the formation and clearance of metabolites is crucial for a complete picture of a drug's behavior in vivo.
-
Toxicological Assessment: Evaluating the biological activity and potential toxicity of metabolites and impurities is a regulatory requirement.
-
Analytical Method Development: The availability of a pure reference standard of this compound is essential for validating analytical methods designed to quantify impurities in the active pharmaceutical ingredient (API) and finished drug products.[5]
This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the critical scientific reasoning behind each procedural choice.
Part 1: Synthesis of this compound via O-Demethylation
The synthesis of this compound hinges on the selective cleavage of the methyl ether at the C-8 position of the quinolone core of moxifloxacin. This transformation is a classic O-demethylation of an aryl methyl ether. While various methods exist for this reaction, the use of strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) is particularly effective.
The causality for this choice lies in the mechanism: the Lewis acidic boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion to cleave the methyl group. This approach is robust, though it requires careful control of reaction conditions to prevent side reactions.
Proposed Synthetic Pathway
The logical flow from the starting material to the final product is illustrated below.
Caption: Proposed synthesis of this compound from moxifloxacin.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended before moving to the next phase.
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Moxifloxacin (1.0 eq) in anhydrous dichloromethane (DCM).
-
Rationale: Anhydrous conditions are critical as Lewis acids like BBr₃ react violently with water. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material.
-
-
Reagent Addition:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: O-demethylation is highly exothermic. Low temperatures are essential to control the reaction rate, minimize side-product formation, and ensure selectivity.
-
Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C.
-
Rationale: Using a slight excess of BBr₃ ensures complete conversion of the starting material. Slow, dropwise addition is a critical safety and quality control measure.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A new, more polar spot corresponding to the phenolic product should appear, and the starting material spot should diminish.
-
Self-Validation: The reaction is not complete until HPLC analysis shows <1% of the starting moxifloxacin remains.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding methanol. This will react with excess BBr₃.
-
Rationale: Quenching is a hazardous step that must be performed slowly at low temperatures to manage the exothermic reaction between BBr₃ and methanol.
-
Remove the solvent under reduced pressure.
-
-
Isolation and Purification:
-
Redissolve the crude residue in a suitable solvent system.
-
Purify the crude product using column chromatography on silica gel or by preparative HPLC to yield pure this compound.
-
Rationale: Chromatographic purification is necessary to separate the desired product from reaction byproducts and any unreacted starting material, ensuring a high-purity reference standard.
-
Part 2: Physicochemical and Spectroscopic Characterization
Characterization is the cornerstone of confirming the identity and purity of a synthesized compound. A multi-faceted analytical approach is non-negotiable for creating an authoritative profile of this compound.
Analytical Workflow
The logical sequence of analysis ensures that each technique provides complementary information, building a complete and validated profile of the molecule.
Caption: Comprehensive analytical workflow for this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound. A stability-indicating reverse-phase HPLC method is essential.
Experimental Protocol: HPLC Purity Assessment
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like fluoroquinolones.[6] |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Methanol (e.g., 55:45 v/v) | This mobile phase composition is proven to effectively separate moxifloxacin from its degradation products and related substances.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good peak shape and reasonable run times.[8] |
| Detection | UV at 294 nm | Moxifloxacin and its analogues exhibit strong absorbance at this wavelength, providing high sensitivity.[8] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
Self-Validating System:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Specificity: A solution of the diluent (blank) should be injected to ensure no interfering peaks are present at the retention time of this compound.
-
Purity Determination: The peak area of this compound should be >99.5% of the total peak area in the chromatogram for use as a reference standard.
Structural Elucidation: Mass Spectrometry and NMR
Mass Spectrometry (MS): Provides the definitive molecular weight of the compound.
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Expected Result: The chemical formula for this compound is C₂₀H₂₂FN₃O₄, with a monoisotopic mass of 387.16 g/mol .[9] In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 388.167. High-resolution mass spectrometry should confirm this mass to within 5 ppm.
-
Fragmentation: Tandem MS (MS/MS) will show characteristic fragmentation patterns, likely involving losses from the diazabicyclo side chain, similar to those reported for moxifloxacin.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the precise atomic structure.
-
Rationale: NMR is the most powerful tool for unambiguous structural confirmation. The key diagnostic signals differentiating this compound from moxifloxacin are the absence of the 8-methoxy signal and the presence of a new 8-hydroxyl proton signal.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (-COOH) | ~14.5 (s, 1H) | ~176.5 | Highly deshielded acidic proton. |
| Phenolic Hydroxyl (-OH) | ~9.5 (br s, 1H) | - | Broad, exchangeable proton signal. |
| Quinolone H-2 | ~8.7 (s, 1H) | ~148.0 | Singlet, downfield due to adjacent N and C=O. |
| Quinolone H-5 | ~7.6 (d, 1H) | ~110.0 | Aromatic proton coupled to F. |
| Cyclopropyl Protons | 0.8 - 1.2 (m, 4H) | ~8.0, ~36.0 | Characteristic upfield multiplet. |
| Diazabicyclo Protons | 2.6 - 4.1 (m, 11H) | ~25-60 | Complex multiplets for the saturated ring system. |
| C-3 (Quinolone) | - | ~106.0 | Quaternary carbon of the carboxylic acid. |
| C-4 (Quinolone C=O) | - | ~166.0 | Ketone carbonyl carbon. |
| C-6 (C-F) | - | ~152.0 (d, J≈250 Hz) | Large C-F coupling constant is diagnostic. |
| C-8 (C-OH) | - | ~145.0 | Aromatic carbon bearing the hydroxyl group. |
| Methoxy (-OCH₃) | Absent (was ~3.5 ppm in Moxifloxacin) | Absent (was ~61 ppm in Moxifloxacin) | Key diagnostic difference. |
Functional Group Confirmation: IR and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3500 - 3200 | O-H Stretch (Phenol) | Broad |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very Broad |
| ~1720 | C=O Stretch (Carboxylic Acid) | Strong, Sharp |
| ~1620 | C=O Stretch (Quinolone Ketone) | Strong, Sharp |
| ~1270 | C-F Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation system.
-
Protocol: Dissolve a precisely weighed sample in methanol to a known concentration (e.g., 10 µg/mL). Scan from 200 to 400 nm.
-
Expected Result: The compound is expected to exhibit strong absorbance maxima (λₘₐₓ) in the UV region, likely around 290-300 nm, characteristic of the fluoroquinolone chromophore. The exact λₘₐₓ may differ slightly from moxifloxacin due to the electronic effect of the hydroxyl group versus the methoxy group.
Conclusion
This guide outlines a robust and scientifically sound pathway for the synthesis and comprehensive characterization of this compound. By following these detailed, self-validating protocols, researchers in drug development and quality assurance can confidently produce and verify this critical reference standard. The integration of chromatographic and spectroscopic techniques provides the necessary orthogonal data to build an unassailable analytical profile, ensuring the integrity of future pharmacokinetic, toxicological, and quality control studies involving moxifloxacin.
References
-
Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs Today (Barc), 36(4), 229-44. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]
-
Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 42(suppl 2), 1-8. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 47(1), 49-56. [Link]
-
Wise, R., & Honeybourne, D. (1999). Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. Journal of Antimicrobial Chemotherapy, 44(suppl A), 15-23. [Link]
-
Zhong, D., et al. (2006). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(11), 1528-1537. [Link]
-
Dewani, A. P., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 200-204. [Link]
-
Khan, S. A., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1639-1645. [Link]
-
Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]
-
National Center for Biotechnology Information (n.d.). Moxifloxacin. PubChem Compound Database. [Link]
-
SynZeal. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide. SynZeal Catalog. [Link]
-
Razzaq, S. N., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Química Nova, 35(8), 1636-1641. [Link]
-
Kumar, A., et al. (2020). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 13(2), 108-114. [Link]
-
S, S., et al. (2011). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Tropical Journal of Pharmaceutical Research, 10(4), 485-492. [Link]
-
Reddy, B. C. K., et al. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 4(7), 3501-3507. [Link]
-
Zhang, T., et al. (2013). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 83, 138-145. [Link]
-
Avelox (Moxifloxacin) Prescribing Information. (2020). Bayer HealthCare Pharmaceuticals Inc.[Link]
- Google Patents. (2021). Preparation method of moxifloxacin. CN112759590A.
-
National Center for Biotechnology Information (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem Compound Database. [Link]
-
DailyMed. (2023). Moxifloxacin. National Library of Medicine. [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity E. SynZeal Catalog. [Link]
-
Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. [Link]
- Google Patents. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. EP2474547A2.
-
ResearchGate. (n.d.). 1H-NMR spectrum of moxifloxacin-Ag(I) metal complex. [Link]
Sources
- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound [drugfuture.com]
- 5. 8-Hydroxy Moxifloxacin Hydrobromide | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]
- 6. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Obscure Profile of 8-Hydroxymoxifloxacin: A Synthetic Impurity Masquerading as a Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxymoxifloxacin, formally known as 1-cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid, is a molecule intrinsically linked to the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Initially perceived as a potential human metabolite, extensive investigation into the metabolic pathways of moxifloxacin has revealed a different narrative. This technical guide provides a comprehensive overview of the discovery and background of this compound, establishing its primary identity as a synthetic impurity arising from the manufacturing process of moxifloxacin. We will delve into its origins, the analytical methodologies for its detection and quantification, and the current understanding of its biological significance.
Introduction: The Moxifloxacin Landscape and the Emergence of a Hydroxylated Analog
Moxifloxacin, a flagship 8-methoxy-fluoroquinolone discovered in 1999, is lauded for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The metabolic fate of moxifloxacin in humans is well-documented, proceeding primarily through Phase II conjugation reactions to form an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[2][3] Notably, the cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism.[2]
Amidst the characterization of moxifloxacin's disposition, the existence of a hydroxylated counterpart, this compound, came to light. This guide will clarify its true identity, moving from the initial hypothesis of a metabolite to its confirmed status as a process-related impurity.
The Genesis of this compound: A Tale of Synthesis
The discovery of this compound is less a story of metabolic pathways and more a narrative of synthetic chemistry. It is now understood to be an impurity that can form during the synthesis of moxifloxacin, specifically through the demethylation of the 8-methoxy group of the parent molecule or its precursors.[4][5]
This demethylation can be an unintended side reaction under certain process conditions. In fact, a patent for an improved moxifloxacin synthesis method highlights the formation of this "undesirable by-product" and describes a process to reduce its presence to less than 0.1%.[4][5] This underscores its identity as a process-related impurity rather than a significant in vivo metabolite. The official pharmacopeial designation for this compound is "Moxifloxacin EP Impurity E".[6][7][8]
Visualizing the Synthetic Origin
The following diagram illustrates the relationship between moxifloxacin and its 8-hydroxy impurity.
Caption: Formation of this compound via demethylation during moxifloxacin synthesis.
Synthesis and Characterization
While often an undesired byproduct, the targeted synthesis of this compound is crucial for its use as a reference standard in analytical methods. The general approach involves the synthesis of the 8-hydroxy-4-oxo-quinoline-3-carboxylic acid core, a known pharmacophore with biological activities.[9][10]
General Synthetic Approach for 8-Hydroxyquinolines
The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis.[9] A common strategy involves the cyclization of appropriately substituted anilines. For instance, the reaction of 2-aminophenol derivatives can yield the 8-hydroxyquinoline core.
Illustrative Synthetic Pathway Concept
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methodologies for Detection and Quantification
The control of impurities is a critical aspect of pharmaceutical quality control.[11] As a known impurity of moxifloxacin, robust analytical methods are required for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12]
Representative HPLC Method for Moxifloxacin and Its Impurities
Protocol: RP-HPLC for Moxifloxacin and Related Substances [12]
-
Column: Waters C18 XTerra column.
-
Mobile Phase: A mixture of (water + 2% v/v triethylamine, pH adjusted to 6.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 290 nm.
-
Column Temperature: 45°C.
-
Internal Standard: Ofloxacin can be used as an internal standard.[12]
This method has been shown to separate four synthesis-related impurities from moxifloxacin.[12] For rigorous quantification of this compound (Moxifloxacin EP Impurity E), a dedicated validation according to ICH guidelines would be necessary, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biological Significance: An Area for Further Exploration
The biological activity of this compound remains largely uncharacterized in the public domain. While some studies have investigated the antimicrobial activity of photodegradation products of fluoroquinolones, the specific activity of this compound has not been reported.[13][14]
One study on the photodegradation products of moxifloxacin indicated that significant antimicrobial activity was only observed after substantial degradation (83%) and only against Enterobacter cloacae.[13][14] However, it is crucial to note that this study did not identify or isolate this compound as one of the photodegradation products. The degradation of fluoroquinolones can lead to products with reduced or no antibacterial activity.
Given that the core fluoroquinolone structure is largely maintained in this compound, it is plausible that it may retain some level of antimicrobial activity. However, without empirical data from minimum inhibitory concentration (MIC) studies against a panel of relevant bacterial strains, its pharmacological profile remains speculative.
Pharmacokinetic Profile: The Missing Data
To date, there is no available pharmacokinetic data for this compound in humans or animals. As it is considered a minor synthetic impurity, it is unlikely to be present in sufficient quantities in the final drug product to yield detectable plasma concentrations after administration. The primary circulating species related to moxifloxacin are the parent drug and its major metabolites, the N-sulfate (M1) and the acyl-glucuronide (M2).[15]
Conclusion and Future Perspectives
This compound, or Moxifloxacin EP Impurity E, is a tangible example of the intricate relationship between drug synthesis and the final pharmaceutical product. Its story highlights the importance of rigorous process control in minimizing impurity formation. While initially a compound of interest as a potential metabolite, the evidence strongly points to its origin as a synthetic byproduct.
For drug development professionals and researchers, the key takeaways are:
-
Identity: this compound is a known process-related impurity of moxifloxacin, not a significant human metabolite.
-
Control: Its presence in the final drug product is controlled through optimized synthesis and purification processes.
-
Analytical Detection: HPLC methods are the standard for its detection and quantification.
-
Knowledge Gaps: The biological activity and pharmacokinetic profile of pure this compound are not well-documented and represent areas for potential future research, particularly in the context of impurity toxicity and safety assessment.
Further investigation into the antimicrobial and potential off-target activities of this compound would provide a more complete understanding of its safety profile, even as a trace impurity.
References
-
MacGowan, A. P., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 271-275. Available from: [Link]
-
MacGowan, A. P., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 271-275. Available from: [Link]
-
Wammer, K. H., et al. (2013). Degradation of fluoroquinolone antibiotics during ionizing radiation treatment and assessment of antibacterial activity, toxicity and biodegradability of the products. INIS-IAEA. Available from: [Link]
- Palomo, N., Cosme, G., & Villasante, P. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 B1.
-
Palomo, N., Cosme, G., & Villasante, P. (2009). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 B1. Available from: [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229-244. Available from: [Link]
-
National Center for Biotechnology Information. Microbial Degradation of Fluoroquinolone Antimicrobial Agents. National Agricultural Library. Available from: [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available from: [Link]
-
Palomo, N., Cosme, G., & Villasante, P. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 A1. Available from: [Link]
-
Tassos, S., & Mitscher, L. A. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM., 66(11), 1729-1732. Available from: [Link]
-
El-Faham, A., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]
-
Veeprho. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Available from: [Link]
-
ResearchGate. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Available from: [Link]_
-
Medscape. (2002). Moxifloxacin: Clinical Efficacy and Safety. Available from: [Link]
-
ResearchGate. (2022). Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. Available from: [Link]
-
Kumudhavalli, M. V., & Saravanan, C. (2011). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Available from: [Link]
-
Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available from: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-393. Available from: [Link]
-
Wang, K., et al. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry. Available from: [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4889. Available from: [Link]
-
The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin and its Impurities. Retrieved from [Link]
- Google Patents. (2014). Preparation method of moxifloxacin impurity. CN103664940A.
-
European Patent Office. (2017). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. EP 2551268 B1. Available from: [Link]
-
Khan, A., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2261-2267. Available from: [Link]
-
Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103664940A - Preparation method of moxifloxacin impurity - Google Patents [patents.google.com]
- 4. EP1832587B1 - Method for preparing moxifloxacin and moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]
- 7. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 8. This compound [drugfuture.com]
- 9. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. veeprho.com [veeprho.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
The Biological Significance of 8-Hydroxymoxifloxacin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 8-Hydroxymoxifloxacin, a primary metabolite and significant impurity of the fourth-generation fluoroquinolone, moxifloxacin. While the parent compound, moxifloxacin, exhibits broad-spectrum antibacterial activity, its metabolites are generally considered to have no significant antimicrobial action. This guide shifts the focus from a direct assessment of antimicrobial efficacy to a more nuanced exploration of this compound's role in the overall pharmacological and toxicological profile of moxifloxacin. We delve into its formation, its characterization as a key impurity, and the analytical methodologies essential for its monitoring in pharmaceutical formulations. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones and the management of their impurities.
Introduction: The Context of this compound
Moxifloxacin, a C-8-methoxyquinolone, is a widely prescribed antibiotic for treating a range of bacterial infections, including respiratory and skin infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][5][6] The metabolic fate of moxifloxacin in the human body leads to the formation of several metabolites, with the N-sulfate conjugate and an acyl glucuronide being the most prominent.[7] Among the known metabolites and impurities is this compound, also referred to as Moxifloxacin EP Impurity E or Moxifloxacin O-Desmethyl Analog.[8] Understanding the biological disposition of this compound is critical for a comprehensive assessment of moxifloxacin's safety and efficacy.
The Antimicrobial Activity of Moxifloxacin Metabolites: A Diminished Role
Extensive research into the pharmacokinetics of moxifloxacin has indicated that its metabolites do not possess significant antimicrobial activity.[9] This finding is crucial for understanding the overall therapeutic effect of moxifloxacin, as the parent drug is primarily responsible for its bactericidal properties. The structural modification from a methoxy to a hydroxyl group at the C-8 position in this compound likely alters the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV, thereby reducing its antibacterial potency.
While direct and extensive studies on the minimum inhibitory concentrations (MICs) of isolated this compound against a wide range of bacteria are not prevalent in publicly available literature, the consensus in pharmacokinetic studies points towards its inactivity. This underscores the importance of the C-8 methoxy group for moxifloxacin's potent antibacterial action.[10]
This compound as a Critical Impurity in Pharmaceutical Manufacturing
From a pharmaceutical development and manufacturing perspective, this compound is a significant impurity that requires careful monitoring and control.[8] Regulatory agencies worldwide have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and quality.
Table 1: Regulatory and Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 721970-36-1 |
| Molecular Formula | C₂₀H₂₂FN₃O₄ |
| Synonyms | 8-Hydroxy Moxifloxacin, Moxifloxacin EP Impurity E, Moxifloxacin O-Desmethyl Analog |
The presence of this compound and other impurities can arise from the synthesis process of the active pharmaceutical ingredient (API) or through degradation of the drug product over time. Therefore, robust analytical methods are essential for its detection and quantification.
Analytical Methodologies for the Detection and Quantification of this compound
The accurate detection and quantification of this compound are paramount for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique for profiling impurities in moxifloxacin.[11]
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a generalized protocol for the analysis of moxifloxacin and its impurities. Specific parameters may need to be optimized based on the instrumentation and specific sample matrix.
Objective: To separate and quantify this compound from the moxifloxacin API.
Materials:
-
Moxifloxacin API
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the moxifloxacin API in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is often used to achieve optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where both moxifloxacin and this compound have significant absorbance (e.g., around 295 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound impurity.
Potential Off-Target Effects and Toxicological Considerations
While this compound may lack significant antimicrobial activity, its potential for off-target effects and toxicity cannot be disregarded. The study of off-target effects is a critical aspect of drug development, as these unintended interactions can lead to adverse drug reactions.[12] For fluoroquinolones, known class-wide side effects include tendonitis, nerve damage, and cardiac issues.[6]
The structural similarity of this compound to the parent drug suggests that it could potentially interact with the same or different biological targets in the human body, albeit with different affinities. Further toxicological studies on the isolated metabolite would be necessary to fully characterize its safety profile.
Conceptual Framework for On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of a drug molecule.
Conclusion and Future Directions
Future research should focus on isolating and characterizing the biological activity of this compound in various in vitro and in vivo models to definitively confirm its lack of antimicrobial efficacy and to investigate any potential off-target effects. The development of more sensitive and specific analytical methods for its detection will also continue to be an important area of focus in pharmaceutical quality control.
References
-
Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060–2065. [Link]
-
Jadhav, A. S., et al. (2017). What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications?. R Discovery. [Link]
-
Nguyen, H. T., et al. (2007). What are the molecular and cellular mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in AVELOX therapy?. R Discovery. [Link]
-
Balfour, J. A., & Wiseman, L. R. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 83-91. [Link]
-
Sullivan, J. T., et al. (1999). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 43(11), 2793–2797. [Link]
-
Stass, H., & Nagelschmitz, J. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 61-67. [Link]
-
Goldstein, E. J., et al. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]
-
Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]
-
National Center for Biotechnology Information. (2024). Moxifloxacin. In StatPearls. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Moxifloxacin?. Patsnap Synapse. [Link]
-
Hsueh, P. R., et al. (2001). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of the Formosan Medical Association, 100(12), 815-822. [Link]
-
Zhang, Y., et al. (2014). Structural identification and characterization of impurities in moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis, 96, 219-227. [Link]
-
Al-Trawneh, S. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(21), 3968. [Link]
-
Mtaravasa, S., et al. (2016). Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay. The open microbiology journal, 10, 109–115. [Link]
-
Kumar, A., & Sharma, P. K. (2013). Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin. RGUHS Journal of Pharmaceutical Sciences, 3(4), 45-50. [Link]
-
Dalhoff, A., & Petersen, U. (2001). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. The Journal of Infectious Diseases, 183 Suppl 1, S29-35. [Link]
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2221-2227. [Link]
-
Speciale, A., et al. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International journal of antimicrobial agents, 19(2), 111-118. [Link]
-
Jones, M. E., et al. (2000). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(10), 2645–2652. [Link]
-
Dalhoff, A. (1999). Bactericidal properties of moxifloxacin and post-antibiotic effect. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 43-49. [Link]
-
Goa, K. L., & Bryson, H. M. (1999). Moxifloxacin: a review of its use in the management of bacterial infections. Drugs, 58(4), 615-638. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
-
Kerns, R. J., et al. (2012). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & medicinal chemistry letters, 22(1), 494–498. [Link]
-
Akhtar, T., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan journal of pharmaceutical sciences, 32(5), 2221-2227. [Link]
-
Clinton, B., & Mejia, M. (2015). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current genomics, 16(5), 326–337. [Link]
-
Dalhoff, A., et al. (2020). Comparative evaluation of eight in vitro pharmacodynamic models of infection: Activity of moxifloxacin against Escherichia coli and Streptococcus pneumoniae as an exemplary example. International journal of antimicrobial agents, 55(1), 105809. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
PASL. (n.d.). Moxifloxacin Hydrochloride Monohydrate - Impurity E. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Drugfuture. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem. Retrieved from [Link]
-
Kumar, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3351. [Link]
-
Naisbitt, D. J., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British journal of clinical pharmacology, 83(1), 11-24. [Link]
-
Yurtdaş-Kırımlıoğlu, G., et al. (2018). Formulation and In Vitro Evaluation of Moxifloxacin Hydrochloride-Loaded Polymeric Nanoparticles for Ocular Application. Latin American Journal of Pharmacy, 37(9), 1786-1795. [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Jain, A., et al. (2016). Formulation and Evaluation of Moxifloxacin Ocusert. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1285-1296. [Link]
Sources
- 1. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 7. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]
- 9. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Moxifloxacin Metabolites
This guide provides a comprehensive framework for the preclinical assessment of moxifloxacin metabolites. It is designed for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and drug metabolism studies. By integrating established protocols with the causal logic behind experimental choices, this document serves as a practical resource for ensuring scientific integrity and regulatory compliance in the characterization of drug metabolites.
Introduction: The Central Role of Metabolite Characterization in Drug Safety
Moxifloxacin, a fourth-generation 8-methoxy fluoroquinolone, is a broad-spectrum antibiotic valued for its efficacy against a wide range of pathogens.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] In humans, moxifloxacin is primarily cleared through Phase II metabolism, bypassing the cytochrome P450 (CYP450) enzyme system.[4][5] This results in two main metabolites: a sulphate conjugate (M1) and a glucuronide conjugate (M2).[6][7] These metabolites are generally considered microbiologically inactive.[7]
The imperative to study these metabolites is dictated by global regulatory frameworks, such as the U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) guidance.[8][9] This guidance mandates the safety assessment of any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state or is found at disproportionately higher concentrations in humans compared to preclinical toxicology species.[9][10] Early identification and characterization of such metabolites are critical to prevent delays in drug development and to ensure patient safety.[8][9]
While the primary metabolites of moxifloxacin are well-documented, this guide will also address the hypothetical investigation of a novel or minor oxidative metabolite, such as 8-Hydroxymoxifloxacin . Although not a recognized major metabolite of moxifloxacin in humans, its study provides a valuable framework for addressing unexpected metabolic pathways that may emerge during development. The existence of commercially available standards for compounds like 8-Hydroxy Moxifloxacin facilitates such exploratory research should it become necessary.
Part 1: In Vitro Characterization of Metabolites
In vitro assays form the cornerstone of early metabolite assessment. They provide a rapid and cost-effective means to profile the biological activity and potential liabilities of metabolites before committing to resource-intensive in vivo studies.[11]
Antimicrobial Activity Assessment
A primary consideration for an antibiotic's metabolite is whether it retains antimicrobial activity. This is crucial for understanding the overall therapeutic effect and the potential for developing resistance. The principal method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Substance : Synthesize or procure the metabolite (e.g., this compound, M1, M2). Prepare a stock solution in a suitable solvent (e.g., DMSO, water) and create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation : Culture relevant bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli) overnight.[12] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Incubation : In a 96-well microtiter plate, combine 50 µL of each metabolite dilution with 50 µL of the standardized bacterial inoculum. Include a positive control (bacteria in broth, no drug) and a negative control (broth only). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the metabolite that completely inhibits visible bacterial growth.[13]
-
Interpretation : Compare the MIC of the metabolite to that of the parent drug, moxifloxacin. The known metabolites of moxifloxacin, M1 and M2, are microbiologically inactive.[7] Any significant activity from a novel metabolite would warrant further investigation.
Diagram: Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Profiling
Cytotoxicity assays are essential for identifying potential safety liabilities of a metabolite.[12][14] These assays measure the degree to which a substance causes damage to cells. A common and robust method is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture : Seed a relevant human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the metabolite and the parent drug in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical In Vitro Activity Data
| Compound | Target Organism | MIC (µg/mL) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Moxifloxacin | S. pneumoniae | 0.12 | HepG2 | >100 |
| Metabolite M1 | S. pneumoniae | >64 | HepG2 | >200 |
| Metabolite M2 | S. pneumoniae | >64 | HepG2 | >200 |
| This compound | S. pneumoniae | 0.5 | HepG2 | 85 |
Note: Data for this compound is hypothetical for illustrative purposes.
Part 2: In Vivo Evaluation of Metabolites
In vivo studies are critical for understanding the pharmacokinetic (PK) profile and systemic toxicity of a metabolite in a whole organism, which is a more complex system than in vitro models.[15] These studies are typically conducted in rodent and non-rodent species.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. If a human metabolite is found to be disproportionate, regulatory guidance may require direct administration of the synthesized metabolite to preclinical species to adequately assess its exposure and safety.[8]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model : Use male Sprague-Dawley rats (n=3-5 per group).
-
Compound Administration : Administer the synthesized metabolite (e.g., this compound) via intravenous (IV) and oral (PO) routes at a defined dose. The parent drug, moxifloxacin, should be dosed in a separate group for comparison.
-
Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing : Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the metabolite in plasma.
-
PK Parameter Calculation : Use non-compartmental analysis to calculate key PK parameters, including:
-
Cmax : Maximum plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC : Area under the plasma concentration-time curve.
-
t½ : Elimination half-life.
-
CL : Clearance.
-
Vd : Volume of distribution.
-
F% : Oral bioavailability (calculated from IV and PO data).
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Standard workflow for a single-dose pharmacokinetic study.
General Toxicology Studies
If in vitro data or the metabolite's exposure levels raise concerns, general toxicology studies are warranted. These studies assess the potential for the metabolite to cause adverse effects in vivo.
Protocol: 7-Day Repeat-Dose Toxicology Study in Rats
-
Animal Model : Use both male and female Sprague-Dawley rats.
-
Dose Groups : Include a vehicle control group, and at least three dose levels of the metabolite (low, mid, high). The high dose should aim to achieve exposures significantly higher than those observed in humans.
-
Daily Administration : Administer the metabolite daily for 7 days via a clinically relevant route (e.g., oral gavage).
-
Monitoring : Conduct daily clinical observations (e.g., changes in appearance, behavior). Record body weights and food consumption regularly.
-
Terminal Procedures : At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology : Conduct a full necropsy. Weigh major organs and collect a comprehensive set of tissues for histopathological examination.
-
Data Interpretation : Evaluate all data streams (clinical signs, body weight, clinical pathology, organ weights, and histopathology) to identify any dose-dependent adverse effects and establish a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Representative Pharmacokinetic Parameters of Moxifloxacin in Humans (400 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Cmax | ~3.6 | mg/L | [6] |
| Tmax | ~2 | hours | [6] |
| AUC | ~30-48 | mg·h/L | |
| t½ | ~12 | hours | |
| Bioavailability | ~90 | % |
Note: These parameters provide a benchmark for comparing the pharmacokinetics of any potential metabolite.
Conclusion and Future Directions
The comprehensive evaluation of drug metabolites is a non-negotiable aspect of modern drug development, underpinned by a strong regulatory and safety rationale. For a well-established drug like moxifloxacin, the focus remains on its known, inactive sulphate and glucuronide conjugates. However, the principles and protocols detailed in this guide provide a robust framework for investigating any metabolite that may arise, including hypothetical ones like this compound.
The causality behind this multi-step evaluation is clear: in vitro assays provide an early, high-throughput screen for biological activity and cytotoxicity, flagging potential issues. In vivo studies then contextualize these findings within a complex biological system, providing essential data on exposure and systemic toxicity. By following this logical progression, from simple in vitro systems to comprehensive in vivo models, researchers can build a complete safety profile for any drug metabolite, ensuring the development of safer and more effective medicines.
References
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
MedlinePlus. (2023). Moxifloxacin. National Library of Medicine. [Link]
-
Weiner, M., & Ernst, J. (2024). Moxifloxacin. StatPearls Publishing. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]
-
Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363-373. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics and metabolism of moxifloxacin. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83-90. [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Regulatory Affairs Professionals Society. [Link]
-
Wikipedia. (n.d.). Moxifloxacin. [Link]
-
EMA. (2012). Guideline on the investigation of drug interactions. European Medicines Agency. [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]
-
Taylor & Francis Online. (2019). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Sullivan, J. T., Woodruff, M., Lettieri, J., et al. (1999). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 43(11), 2793-2797. [Link]
-
Jones, R. N., & Biedenbach, D. J. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. [Link]
-
Dalhoff, A., & Schubert, S. (2001). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. The Journal of Infectious Diseases, 183(Supplement_1), S21-S26. [Link]
-
Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]
-
Siefert, C., Sörgel, F., & Stass, H. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 79-82. [Link]
-
Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060-2065. [Link]
-
Stass, H., Schühly, U., & Sörgel, F. (2001). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 51(1), 33-39. [Link]
-
EMA. (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]
-
Altis Biosystems. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
-
EMA. (1997). Note for guidance on the investigation of drug interactions. European Medicines Agency. [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. [Link]
-
Piddock, L. J. V., & Johnson, M. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
Ji, B., Lounis, N., Maslo, C., et al. (1998). In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 42(8), 2066-2069. [Link]
-
Biobide. (n.d.). In vivo toxicology studies. [Link]
-
EMA. (2010). Guideline on the Investigation of Drug Interactions. European Medicines Agency. [Link]
-
ResearchGate. (n.d.). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. [Link]
-
PDB-101. (n.d.). Moxifloxacin. RCSB PDB. [Link]
-
Piddock, L. J. V., & Johnson, M. (1999). Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 39-44. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83-90. [Link]
-
ResearchGate. (n.d.). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of moxifloxacin in humans. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]
-
Pérez-Trallero, E., Fernández-Mazarrasa, C., Larruskain, J., & García-Rey, C. (2002). Comparative in vitro activity of moxifloxacin by E-test against Streptococcus pyogenes. Journal of Antimicrobial Chemotherapy, 50(5), 759-761. [Link]
-
FDA. (2023). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (n.d.). ANALYTICAL SCREENING METHOD FOR DETECTING RESIDUES OF FLUOROQUINOLONE ANTIBIOTICS IN MILK. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxymoxifloxacin in the Context of Moxifloxacin Metabolism
Preamble: A Note on Scientific Rigor
In the landscape of drug development and metabolism, precision is paramount. This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed exploration of 8-Hydroxymoxifloxacin as it relates to the fourth-generation fluoroquinolone, Moxifloxacin. It is structured to deliver not just data, but a causal narrative grounded in established scientific principles. We will dissect the known metabolic fate of Moxifloxacin and critically evaluate the status of this compound, moving from established pathways to areas requiring further investigation. Every claim is substantiated with authoritative references to ensure the highest degree of scientific integrity.
The Metabolic Landscape of Moxifloxacin: A Predominance of Phase II Conjugation
Moxifloxacin, a potent antibacterial agent, undergoes metabolism in the human body, with approximately 52% of an administered dose being transformed into two primary metabolites.[1] The metabolic profile of Moxifloxacin is distinguished by its circumvention of the cytochrome P450 (CYP450) enzyme system, a characteristic that minimizes the potential for drug-drug interactions.[1]
The two principal metabolic pathways are:
-
Sulfate Conjugation (M1): This pathway accounts for the majority of metabolized Moxifloxacin, representing approximately 38% of the dose. The resulting N-sulfate conjugate (M1) is primarily eliminated through the feces.[1]
-
Glucuronide Conjugation (M2): Approximately 14% of a Moxifloxacin dose is converted to an acyl-glucuronide conjugate (M2).[1] This metabolite is exclusively excreted in the urine.[1]
These Phase II conjugation reactions render the parent compound more water-soluble, facilitating its excretion from the body. It is crucial to note that both the M1 and M2 metabolites are microbiologically inactive.[2]
The following diagram illustrates the primary metabolic disposition of Moxifloxacin.
Caption: Primary Metabolic Pathways of Moxifloxacin.
This compound: Metabolite or Synthetic Artifact?
This compound, chemically identified as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a compound that warrants careful consideration. It is recognized in pharmacopeial standards as "Moxifloxacin Related Compound E," an impurity that can arise during the synthesis of Moxifloxacin. Its formation is attributed to the demethylation of the 8-methoxy group of the Moxifloxacin molecule.
While the existence of this compound as a synthetic impurity is well-documented, its role as an in vivo metabolite remains unsubstantiated in the current scientific literature. Extensive searches have not yielded studies that definitively detect or quantify this compound in biological matrices (e.g., plasma, urine) following the administration of Moxifloxacin to humans. The prevailing evidence indicates that Phase I oxidative metabolism, which would be a prerequisite for the formation of a hydroxylated metabolite like this compound, is not a significant pathway for Moxifloxacin.
Therefore, from a drug metabolism perspective, this compound should be primarily regarded as a process-related impurity and a potential degradation product, rather than a confirmed human metabolite. This distinction is critical for toxicological risk assessment and for the development of analytical methods for quality control of the active pharmaceutical ingredient (API).
Biological Activity: An Unexplored Territory
Given the lack of evidence for this compound as a significant in vivo metabolite, there is a corresponding absence of research into its specific biological activities. The focus of pharmacological and toxicological studies has been on the parent drug and its major, microbiologically inactive Phase II conjugates.
Should future research demonstrate the formation of this compound in vivo, a comprehensive evaluation of its pharmacological and toxicological profile would be imperative. This would include:
-
Antimicrobial Activity: Assessing its potency against a panel of relevant bacterial strains to determine if it retains any of the parent drug's efficacy.
-
Toxicological Profile: Investigating potential cytotoxic, genotoxic, or other adverse effects.
Without such data, any discussion of the biological activity of this compound as a metabolite is speculative.
Analytical Methodologies: A Focus on the Parent Drug and Major Metabolites
The analytical landscape for Moxifloxacin is well-established, with a variety of validated methods for its quantification in both pharmaceutical formulations and biological fluids.[3][4][5][6][7] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
| Parameter | HPLC-UV | LC-MS/MS |
| Typical Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | Acetonitrile/phosphate buffer | Acetonitrile/formic acid in water |
| Detection | UV at ~295 nm[3] | Multiple Reaction Monitoring (MRM) |
| Linearity Range (Plasma) | 0.125 to 16 µg/mL[3] | 1 to 1000 ng/mL[6][7] |
| Limit of Detection (LOD) | Not specified | 50 pg/mL[6][7] |
| Primary Application | Quantification in plasma and pharmaceutical dosage forms | High-sensitivity quantification for pharmacokinetic studies |
While methods exist for the analysis of Moxifloxacin and its impurities in the bulk drug substance, there is a lack of validated methods specifically for the quantification of this compound in biological matrices. The development of such a method would be a necessary first step should evidence of its in vivo formation emerge.
The following diagram outlines a typical workflow for the analysis of Moxifloxacin in a biological matrix such as plasma.
Caption: Typical bioanalytical workflow for Moxifloxacin.
Experimental Protocol: Quantification of Moxifloxacin in Human Plasma by LC-MS/MS
This protocol is a representative example based on established methodologies for the sensitive quantification of Moxifloxacin in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
Rationale: To remove proteins that can interfere with the chromatographic analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar fluoroquinolone not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. Chromatographic Conditions:
-
Rationale: To achieve a robust and reproducible separation of Moxifloxacin from endogenous plasma components.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and elution of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
3. Mass Spectrometric Detection:
-
Rationale: To provide high selectivity and sensitivity for the quantification of Moxifloxacin.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Moxifloxacin and the internal standard.
-
4. Calibration and Quantification:
-
Rationale: To establish a linear relationship between the instrument response and the concentration of Moxifloxacin for accurate quantification.
-
Procedure:
-
Prepare a series of calibration standards by spiking known concentrations of Moxifloxacin into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of Moxifloxacin to the internal standard against the nominal concentration.
-
Determine the concentration of Moxifloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Perspectives
For the scientific community, this underscores the importance of distinguishing between process-related impurities and true metabolites. Future research, potentially employing high-resolution mass spectrometry and targeted analytical approaches, could definitively investigate the possibility of minor Phase I metabolism of Moxifloxacin leading to the formation of this compound in vivo. Until such evidence is presented, the focus of metabolic and toxicological studies should remain on the parent drug and its well-established sulfate and glucuronide conjugates.
References
-
Abdelaziz, A. A., Elbanna, T. E., & Gamaleldeen, N. M. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Microbiology, 43(1), 235–246. [Link]
-
Abdelaziz, A. A., Elbanna, T. E., & Gamaleldeen, N. M. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. [Link]
-
Al-Omar, M. A. (2010). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Pharmaceutical Chemistry Journal, 44(8), 443-449. [Link]
-
Carvalho, G., et al. (2016). Bacterial degradation of moxifloxacin in the presence of acetate as a bulk substrate. Applied Microbiology and Biotechnology, 100(12), 5537-5547. [Link]
-
El-Gendy, A., El-Zaher, A., & El-Sherif, Z. (2011). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances, 1(8), 1546-1553. [Link]
-
FDA. (1999). Avelox Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Hemanth Kumar, A. K., et al. (2023). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 16(3), 227-233. [Link]
-
Koc, F., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 136. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. [Link]
-
Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of antimicrobial chemotherapy, 43 Suppl B, 83–90. [Link]
-
Stass, H., et al. (2002). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British journal of clinical pharmacology, 53(3), 232–238. [Link]
-
Vishwanathan, K., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 28(5), 975–983. [Link]
-
Vishwanathan, K., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Yahya, M. S., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1290021. [Link]
-
Zander, J., et al. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of antimicrobial chemotherapy, 43 Suppl B, 61–67. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacological profile of 8-Hydroxymoxifloxacin
An In-Depth Technical Guide to the Pharmacological Profile of Moxifloxacin and its Metabolites
A Note on 8-Hydroxymoxifloxacin: Initial investigation into the pharmacological profile of this compound reveals a scarcity of literature identifying it as a primary or pharmacologically significant metabolite of Moxifloxacin. The parent compound, Moxifloxacin, is characterized by a methoxy group at the C-8 position of the quinolone core, a feature crucial to its antibacterial activity and safety profile.[1][2][3][4] The primary metabolic pathways of Moxifloxacin in humans involve Phase II conjugation reactions, leading to the formation of an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[2][5][6][7][8][9][10][11][12] These metabolites are considered pharmacologically inactive.[2][7][13] This guide, therefore, will provide a comprehensive overview of the pharmacological profile of Moxifloxacin, the parent 8-methoxy-quinolone, and its well-documented, inactive metabolites.
Part 1: Molecular Mechanism of Action
Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][14][15][16][17] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[15][17] By binding to these enzymes, Moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately resulting in cell death.[13][15]
The presence of the 8-methoxy group on the quinolone structure enhances the activity of Moxifloxacin, particularly against Gram-positive bacteria, and is thought to lower the propensity for the development of resistance.[1][18][19] Studies have shown that 8-methoxy quinolones exhibit potent inhibitory activity against both DNA gyrase and topoisomerase IV.[18][20]
Caption: Metabolic pathway of Moxifloxacin.
Excretion
Moxifloxacin and its metabolites are eliminated through both renal and fecal routes. [7]Approximately 45% of an administered dose is excreted as unchanged drug, with about 20% in the urine and 25% in the feces. [5]The M1 metabolite is primarily eliminated in the feces, while the M2 metabolite is excreted exclusively in the urine. [5][6][9][11]The mean elimination half-life of Moxifloxacin is approximately 12 hours. [13][21][22]
Pharmacokinetic Parameters Summary
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~90% | [6][7][13][23][22] |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 4 hours | [7][24][25] |
| Plasma Protein Binding | ~40-48% | [2][23] |
| Elimination Half-life (t½) | ~12 hours | [13][21][22] |
| Metabolism | N-sulfate (M1) & Acyl-glucuronide (M2) | [5][8][10] |
| Primary Excretion Routes | Renal and Fecal | [5][7] |
Part 3: Pharmacodynamics and In Vitro Activity
Moxifloxacin demonstrates broad-spectrum bactericidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. [15][22][26][27]Its potency against Gram-positive organisms, such as Streptococcus pneumoniae, is notably greater than that of older fluoroquinolones like ciprofloxacin. [2][28]
In Vitro Susceptibility Data (MIC₉₀)
| Organism | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 0.25 | [29] |
| Haemophilus influenzae | 0.06 | [29] |
| Moraxella catarrhalis | 0.12 | [29] |
| Staphylococcus aureus (MSSA) | 0.06 | [29] |
| Staphylococcus aureus (MRSA) | 4.0 | [29] |
Part 4: Clinical Efficacy and Safety Profile
Clinical Efficacy
In clinical trials, Moxifloxacin has demonstrated high clinical success and bacteriological eradication rates (88-97%) in the treatment of community-acquired respiratory tract infections, such as acute bacterial sinusitis, acute bacterial exacerbations of chronic bronchitis, and community-acquired pneumonia. [22][26]
Safety and Tolerability
Moxifloxacin is generally well-tolerated. [21][26]The most commonly reported adverse effects are mild to moderate in severity and primarily gastrointestinal in nature, including nausea and diarrhea. [4][22]Unlike some older fluoroquinolones, the 8-methoxy group is believed to confer a decreased potential for phototoxicity. [4][22]A key safety consideration is that Moxifloxacin can prolong the QT interval of the electrocardiogram and should be used with caution in patients with proarrhythmic conditions or those taking certain antiarrhythmic agents. [22]
Part 5: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol outlines a standard method for assessing the in vitro activity of Moxifloxacin against bacterial isolates. [28] 1. Preparation of Moxifloxacin Stock Solution: a. Accurately weigh a reference standard of Moxifloxacin powder. b. Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to create a high-concentration stock solution (e.g., 1280 mg/L).
2. Preparation of Agar Plates: a. Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave. b. Cool the agar to 45-50°C in a water bath. c. Create a series of two-fold dilutions of the Moxifloxacin stock solution. d. Add a defined volume of each Moxifloxacin dilution to separate volumes of molten agar to achieve final desired concentrations (e.g., 0.015 to 64 mg/L). Also, prepare a drug-free control plate. e. Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation and Incubation: a. Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each Moxifloxacin-containing plate and the control plate. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35-37°C for 18-24 hours in ambient air.
5. Interpretation: a. Following incubation, determine the MIC, which is the lowest concentration of Moxifloxacin that completely inhibits visible growth of the bacterium.
Protocol 2: Single-Dose Pharmacokinetic Study in Healthy Volunteers
This workflow describes a typical clinical study to determine the pharmacokinetic profile of Moxifloxacin. [2][9][12][24]
Sources
- 1. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxifloxacin: Clinical Efficacy and Safety - Page 2 [medscape.com]
- 4. medscape.com [medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man | Scilit [scilit.com]
- 12. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Moxifloxacin: clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Portico [access.portico.org]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 27. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [National multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens. Spanish Study Group on Moxifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 8-Hydroxymoxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Hydroxymoxifloxacin, a significant metabolite of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. A thorough understanding of the structural characteristics of this metabolite is paramount for metabolism studies, impurity profiling, and ensuring the safety and efficacy of the parent drug. This document synthesizes available data on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to offer a detailed characterization of this compound.
Introduction: The Significance of this compound Characterization
Moxifloxacin undergoes metabolic transformation in the body, leading to the formation of various metabolites. Among these, this compound (also known as Moxifloxacin EP Impurity E) is a key compound of interest.[1] The structural elucidation of this metabolite is not merely an academic exercise; it is a critical component of the drug development and regulatory process. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide is structured to provide not just the data, but also the scientific reasoning behind the analytical methodologies and the interpretation of the spectral features.
Molecular Structure and its Spectroscopic Implications
The molecular formula of this compound is C₂₀H₂₂FN₃O₄, with a molecular weight of 387.41 g/mol .[2][3] The key structural difference from the parent moxifloxacin is the presence of a hydroxyl group at the C-8 position of the quinolone ring. This modification significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound highlighting the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution. The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
¹H NMR Spectroscopy
Rationale for Experimental Protocol: A high-resolution ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer to ensure adequate signal dispersion. The choice of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (e.g., -OH, -NH, -COOH) appearing at distinct chemical shifts. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Expected Spectral Features and Interpretation: The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the cyclopropyl group, the octahydropyrrolopyridine side chain, the quinolone core, and the newly introduced hydroxyl group. The proton on the carbon adjacent to the fluorine (C5-H) will likely appear as a doublet due to coupling with the fluorine atom. The introduction of the hydroxyl group at C-8 will cause a downfield shift of the adjacent aromatic proton compared to its chemical shift in the parent moxifloxacin molecule.
¹H NMR Data Summary:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Quinolone) | ~8.5 - 8.8 | s | - |
| H-5 (Quinolone) | ~7.5 - 7.8 | d | JH-F ≈ 10-14 |
| -OH (Phenolic) | Variable, broad singlet | br s | - |
| -COOH | Variable, broad singlet | br s | - |
| Cyclopropyl Protons | ~0.8 - 1.5 | m | - |
| Side Chain Protons | ~1.5 - 4.5 | m | - |
| (Note: The exact chemical shifts and coupling constants require experimental data from the primary literature, which was not accessible.) |
¹³C NMR Spectroscopy
Rationale for Experimental Protocol: The ¹³C NMR spectrum is typically recorded with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom. The same sample and spectrometer as for ¹H NMR can be used.
Expected Spectral Features and Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The most significant change compared to moxifloxacin will be the chemical shift of the C-8 carbon, which will be shifted significantly downfield due to the deshielding effect of the directly attached electronegative oxygen atom. The chemical shifts of the other carbons in the quinolone ring will also be subtly affected by this substitution.
¹³C NMR Data Summary:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~175 - 180 |
| COOH | ~165 - 170 |
| Quinolone Aromatic/Olefinic Carbons | ~100 - 160 |
| C-F | ~150 - 155 (JC-F ≈ 240-250 Hz) |
| C-OH | ~145 - 150 |
| Side Chain Carbons | ~20 - 60 |
| Cyclopropyl Carbons | ~5 - 15 |
| (Note: The exact chemical shifts require experimental data from the primary literature, which was not accessible.) |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Rationale for Experimental Protocol: Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polarity and thermal lability. High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the structure.
Expected Spectral Features and Interpretation: In positive ion mode ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 388.16. The fragmentation of fluoroquinolones typically involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages of the side chain. The presence of the hydroxyl group may introduce additional fragmentation pathways, such as the loss of a water molecule from the quinolone core.
Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS.
Mass Spectrometry Data Summary:
| m/z (amu) | Proposed Ion |
| ~388.16 | [M+H]⁺ |
| ~370.15 | [M+H - H₂O]⁺ |
| ~344.17 | [M+H - CO₂]⁺ |
| Various | Fragments from side chain cleavage |
| (Note: The exact m/z values and relative abundances require experimental data from the primary literature, which was not accessible.) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale for Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Expected Spectral Features and Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups. The most notable features will be the O-H stretching vibration of the phenolic hydroxyl group, which is expected to be a broad band in the region of 3200-3600 cm⁻¹. The carboxylic acid O-H stretch will also contribute to a broad absorption in this region. Other key vibrations include the C=O stretch of the quinolone ketone and the carboxylic acid, the C-F stretch, and various C-H and N-H stretching and bending vibrations.
Infrared Spectroscopy Data Summary:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH and Carboxylic Acid -OH |
| ~3000 | C-H stretch | Aromatic and Aliphatic |
| ~1700 - 1730 | C=O stretch | Carboxylic Acid |
| ~1620 - 1650 | C=O stretch | Quinolone Ketone |
| ~1450 - 1600 | C=C stretch | Aromatic Ring |
| ~1200 - 1300 | C-O stretch | Phenol |
| ~1000 - 1100 | C-F stretch | Aryl Fluoride |
| (Note: The exact peak positions and intensities require experimental data from the primary literature, which was not accessible.) |
Conclusion: A Foundation for Further Investigation
This technical guide has outlined the expected spectroscopic characteristics of this compound based on its molecular structure and general principles of NMR, MS, and IR spectroscopy. While the specific, detailed experimental data from a primary literature source remains to be integrated, the information presented here provides a robust framework for researchers, scientists, and drug development professionals. The provided analysis of expected spectral features and the rationale behind the experimental methodologies will aid in the identification and characterization of this important moxifloxacin metabolite. The definitive assignment of all spectroscopic signals awaits the availability of the full experimental data from the referenced literature.
References
(Note: While several resources were consulted in the creation of this guide, the primary source for detailed experimental data, a full research article, was not accessible. The following references provide foundational and supplementary information.)
- Kumar, Y. R., et al. (2004). Structural identification and characterization of impurities in moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1125-1129. (Full text not publicly available)
-
SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]
-
GSRS. (n.d.). 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 8-Hydroxymoxifloxacin (Moxifloxacin Impurity E): Synthesis, Characterization, and Analytical Control
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad spectrum of activity against a variety of pathogens.[1] In the rigorous landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. This involves the meticulous identification, characterization, and control of all related substances, including process impurities and metabolites.
This technical guide provides a comprehensive overview of 8-Hydroxymoxifloxacin, a critical moxifloxacin-related compound. Known formally in pharmacopeial standards as Moxifloxacin Impurity E, this molecule serves as a crucial marker in the quality control of moxifloxacin.[2] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis for use as a reference standard, and the analytical methodologies required for its precise quantification.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all subsequent analytical and toxicological work. This compound is structurally analogous to its parent compound, differing by the substitution of a hydroxyl group for the methoxy group at the C-8 position of the quinolone core.
Chemical Identifiers
The compound is identified by several names and registry numbers depending on its salt form and the context of its use (e.g., as a free base or a pharmacopeial impurity).
| Identifier | Value | Source(s) |
| IUPAC Name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [2][3] |
| CAS Number (Free Base) | 721970-36-1 | [4] |
| CAS Number (HCl Salt) | 2252446-71-0 | [2][3] |
| CAS Number (HBr Salt) | 1292904-74-5 | |
| Common Synonyms | 8-Hydroxy Moxifloxacin, Moxifloxacin Impurity E, Moxifloxacin O-Desmethyl Analog | [3] |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [4] |
| Molecular Weight | 387.4 g/mol | [4] |
Computed Physicochemical Properties
The following properties for the free base form of this compound have been computationally derived and are essential for predicting its behavior in various analytical systems.
| Property | Value | Source(s) |
| XLogP3 | 0.3 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 7 | [4] |
| Topological Polar Surface Area | 93.1 Ų | [4] |
| Heavy Atom Count | 28 | [4] |
Contextual Significance in Drug Development
Role as a Process Impurity
This compound is primarily classified as a process-related impurity in the synthesis of moxifloxacin, designated as "Moxifloxacin Impurity E" by major pharmacopeias.[2] Its presence can arise from an incomplete reaction or the use of starting materials containing the corresponding hydroxylated quinolone core. From a regulatory standpoint, the control of this impurity is non-negotiable. Its structural difference from moxifloxacin, though seemingly minor, could potentially alter the compound's efficacy, pharmacokinetic profile, or toxicological properties. Therefore, sensitive and specific analytical methods are required to ensure it is kept below established safety thresholds in the final drug product.
Metabolic Profile of Moxifloxacin
To understand the potential for this compound to be a metabolite, one must first examine the primary metabolic pathways of the parent drug. Moxifloxacin metabolism in humans does not heavily involve the cytochrome P450 (CYP) enzyme system, which is a key advantage in minimizing drug-drug interactions.[5] Instead, approximately 52% of a dose is metabolized via Phase II conjugation reactions.[5] The two principal metabolites are:
-
M1 (N-sulfate conjugate): Accounts for about 38% of the dose.[5]
-
M2 (Acyl-glucuronide): Accounts for about 14% of the dose.[5][6]
While O-demethylation is a known metabolic reaction, it is not a documented major pathway for moxifloxacin. The formation of this compound in vivo is likely negligible compared to its presence as a process impurity. Nonetheless, the synthesis of the pure compound is vital for use as an analytical standard to confirm its absence or presence in both in vitro and in vivo metabolic studies.
Synthesis of this compound for Use as a Reference Standard
The availability of a highly pure reference standard of this compound is a prerequisite for the validation of any analytical method intended for its quantification. A direct synthesis of this compound is often impractical for routine lab work. A more common and efficient strategy is the chemical modification of the final moxifloxacin API. A plausible and widely used method for converting an aryl methyl ether to a phenol is demethylation using a strong Lewis acid like boron tribromide (BBr₃).
Proposed Synthetic Workflow: Demethylation of Moxifloxacin
This workflow outlines the conversion of moxifloxacin to this compound. The core principle is the selective cleavage of the robust aryl-ether bond at the C-8 position.
Caption: Proposed synthesis of this compound via demethylation.
Causality Behind Experimental Choices:
-
Inert Solvent & Atmosphere: Moxifloxacin and BBr₃ are sensitive to moisture. Anhydrous conditions prevent unwanted side reactions and decomposition of the reagent.
-
Low-Temperature Addition: The reaction between BBr₃ and the ether is highly exothermic. Adding the reagent at -78°C allows for controlled heat dissipation, preventing side reactions and ensuring the selective cleavage of the methoxy group.
-
Quenching: The reaction is terminated by adding a protic solvent like methanol, which reacts with any excess BBr₃ and breaks up the boron-phenoxide complex formed during the reaction, liberating the free hydroxyl group.
-
Purification: Chromatographic purification is essential to separate the desired this compound from unreacted starting material, solvent, and other minor byproducts, ensuring the high purity required for a reference standard.
Analytical Methodologies for Quality Control
A robust, validated, and stability-indicating analytical method is required to quantify this compound in the moxifloxacin API and its finished dosage forms. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose due to its high specificity, sensitivity, and reproducibility.
Recommended Analytical Technique: RP-HPLC
The goal is to achieve baseline separation between the main moxifloxacin peak and the peaks of all known impurities, including Impurity E. The method must be sensitive enough to detect and quantify the impurity at levels specified by regulatory bodies (often <0.1%).
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a representative method based on published literature for the analysis of moxifloxacin and its related substances.[7][8][9]
1. Preparation of Solutions:
- Mobile Phase A: Prepare a 20 mM ammonium dihydrogen orthophosphate solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 75:25 v/v), matching the initial chromatographic conditions.
- Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution to create a calibration curve (e.g., 0.1-2.0 µg/mL).
- Sample Solution: Accurately weigh and dissolve the moxifloxacin API or powdered tablets in the diluent to achieve a target concentration of the main analyte (e.g., 1000 µg/mL). This concentration is chosen so that the expected impurity level (e.g., 0.1%) falls within the range of the standard calibration curve (i.e., 1 µg/mL).
2. Chromatographic Conditions:
- The parameters below are a starting point and should be optimized for the specific column and system used.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic retention and separation for quinolone structures. |
| Mobile Phase | Gradient or Isocratic elution with Mobile Phase A and B | An isocratic mixture of Buffer:Acetonitrile (e.g., 75:25 v/v) is often sufficient.[7] |
| Flow Rate | 1.0 - 1.5 mL/min | Balances analysis time with separation efficiency and system pressure.[7] |
| Column Temperature | 30 - 45 °C | Improves peak shape and reproducibility by ensuring stable column chemistry. |
| Detection Wavelength | 293 - 295 nm | Corresponds to a UV absorbance maximum for the quinolone chromophore, ensuring high sensitivity.[7][8] |
| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC. |
3. Data Analysis and Quantification:
- Inject the standard solutions to establish a calibration curve by plotting peak area versus concentration.
- Inject the sample solution.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of the impurity in the sample using the linear regression equation from the calibration curve.
- Express the impurity level as a percentage relative to the moxifloxacin concentration.
Analytical Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical analysis of moxifloxacin. While it is not a major human metabolite, its role as a critical process-related impurity (Impurity E) necessitates its careful monitoring and control to ensure the safety and quality of the final drug product. A thorough understanding of its chemical properties, a reliable method for synthesizing a pure reference standard, and a validated, stability-indicating analytical method like RP-HPLC are essential tools for any scientist working in drug development or quality assurance. This guide provides the foundational technical knowledge required to effectively manage this important moxifloxacin-related substance.
References
-
De la Guardia, M., et al. (2019). Synthesis of novel 8-hydroxyquinoline derivatives and their activity against dengue virus. Molecules. Available at: [Link]
-
Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Available at: [Link]
-
Elnasser, M. S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. Available at: [Link]
-
El-Gendy, A., et al. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. Available at: [Link]
-
Siraj, Z., et al. (2025). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. Available at: [Link]
-
El-Gendy, A., et al. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. Available at: [Link]
-
PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Siraj, Z., et al. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. Available at: [Link]
-
Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today. Available at: [Link]
-
Medscape. What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. Available at: [Link]
-
BioOrganics. 8-Hydroxy Moxifloxacin Hydrobromide. Available at: [Link]
-
PubChem. Moxifloxacin. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. Available at: [Link]
-
Taha, E. A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. PMC. Available at: [Link]
-
Wang, Y., et al. (2022). Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijopp.org [ijopp.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC and LC-MS/MS Method for the Quantification of 8-Hydroxymoxifloxacin
Abstract
This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 8-Hydroxymoxifloxacin, a key metabolite and potential impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. We provide detailed protocols for both a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The causality behind experimental choices, from mobile phase composition to sample preparation, is thoroughly explained. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
Moxifloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[5][6] this compound is a metabolite of Moxifloxacin and is also considered a potential impurity in the drug substance and product.[7][8][9] The accurate quantification of this compound is critical for several reasons:
-
Pharmacokinetic and Metabolism Studies: Understanding the formation and elimination of metabolites like this compound is essential for characterizing the overall pharmacokinetic profile of Moxifloxacin.
-
Drug Safety and Efficacy: Monitoring impurity levels in the final pharmaceutical product is a regulatory requirement to ensure the safety and efficacy of the medication.
-
Stability Testing: A validated stability-indicating assay method (SIAM) is necessary to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11][12][13]
This guide provides the scientific rationale and step-by-step protocols for robust and reliable analytical methods for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical method development.
| Property | Value | Source |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | [14] |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [14] |
| Molecular Weight | 387.4 g/mol | [14] |
| Appearance | No Data Available | |
| Storage | Refrigerator (2-8°C) | [7][8] |
The presence of both acidic (carboxylic acid) and basic (amine) functional groups, along with a phenolic hydroxyl group, indicates that the retention of this compound in reversed-phase chromatography will be highly dependent on the pH of the mobile phase.
HPLC Method Development and Validation
This HPLC method is designed as a stability-indicating assay for the quantification of this compound in the presence of Moxifloxacin and its degradation products.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and detection.
-
Column: A C18 column is chosen for its versatility and proven efficacy in separating compounds of moderate polarity like fluoroquinolones.[15][16] The dimensions (e.g., 250 mm x 4.6 mm, 5 µm) provide a good balance between resolution and analysis time.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
-
Aqueous Buffer (pH 4.6 Phosphate Buffer): The pH is a critical parameter. A pH of 4.6 is selected to ensure the carboxylic acid group is in a consistent protonation state, leading to symmetrical peak shapes.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency. The ratio of buffer to acetonitrile is optimized to achieve a reasonable retention time and good separation from potential interferents.[10]
-
-
Detection: The UV detection wavelength is set at 296 nm, which is a common wavelength for the analysis of Moxifloxacin and its derivatives, providing good sensitivity.[11]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation (pH 4.6 Phosphate Buffer: Acetonitrile, 75:25 v/v):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 25 mM solution.
-
Adjust the pH to 4.6 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 750 mL of the buffer with 250 mL of acetonitrile.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation (10 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a 100 µg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
-
Sample Preparation (from a pharmaceutical formulation):
-
For tablets, weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of Moxifloxacin into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 296 nm
-
Run Time: Approximately 15 minutes
-
Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3][4][18]
The developed method must be validated to ensure it is fit for its intended purpose.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and stressed samples (acid, base, peroxide, heat, light). | The peak for this compound should be well-resolved from other peaks (resolution > 2). No interference at the retention time of the analyte. |
| Linearity | Analyze a series of at least five concentrations over the range of 2-20 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported. |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH ± 0.2, organic phase composition ± 2%, flow rate ± 0.1 mL/min). | The system suitability parameters should remain within acceptable limits. |
LC-MS/MS Method Development for Bioanalysis
For the quantification of this compound in biological matrices like plasma, an LC-MS/MS method provides superior sensitivity and selectivity.
Rationale for Method Parameters
-
Sample Preparation: Biological samples require extensive cleanup to remove interfering substances like proteins and salts.[17][18][19][20][21] Protein precipitation is a simple and rapid method, while Solid Phase Extraction (SPE) offers cleaner extracts, leading to reduced matrix effects and improved sensitivity.[22]
-
Chromatography: A shorter column and a faster gradient elution are typically used in LC-MS/MS to reduce the analysis time. The mobile phase often contains a volatile buffer like ammonium formate or formic acid, which is compatible with mass spectrometry.[23][24]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for fluoroquinolones. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[16][22]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile or methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: The precursor ion would be [M+H]⁺, which is m/z 388.4. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: To be determined based on the chosen IS.
-
-
Optimization: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
-
Bioanalytical Method Validation
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA and includes parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualization of Workflows
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Bioanalytical Sample Preparation Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 10. ddtjournal.net [ddtjournal.net]
- 11. ijpbs.com [ijpbs.com]
- 12. jocpr.com [jocpr.com]
- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi-res.com [mdpi-res.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sample preparation | Metabolomics [ebi.ac.uk]
- 20. biotage.com [biotage.com]
- 21. organomation.com [organomation.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.rug.nl [pure.rug.nl]
- 24. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 8-Hydroxymoxifloxacin in Biological Samples by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 8-Hydroxymoxifloxacin, a metabolite of the fluoroquinolone antibiotic Moxifloxacin, in biological matrices such as plasma and urine. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present detailed protocols for sample preparation, instrument configuration, and method validation based on industry-standard guidelines. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.
Introduction: The Rationale for Metabolite Quantification
Moxifloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1] Its efficacy and safety are determined by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The parent drug is metabolized in the body into several compounds, including this compound.[2][3][4]
Quantifying drug metabolites is critical for several reasons:
-
Pharmacokinetic Studies: Understanding the formation and elimination rates of metabolites provides a complete picture of the drug's disposition in the body.
-
Safety and Toxicology: Some metabolites can be pharmacologically active or possess toxic properties distinct from the parent compound.
-
Drug-Drug Interactions: Co-administered drugs can alter metabolic pathways, affecting the concentrations of both the parent drug and its metabolites.
Therefore, a robust and reliable bioanalytical method for quantifying this compound is essential for comprehensive drug development and clinical research.[5] LC-MS/MS stands as the gold standard for this purpose due to its superior sensitivity, specificity, and high-throughput capabilities.[6][7]
Principle of the Analytical Method: LC-MS/MS
The method described herein employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive quantification of this compound.
-
Liquid Chromatography (LC): The process begins with the injection of the prepared sample extract onto an LC column (typically a reversed-phase C18 column). A mobile phase gradient separates this compound from the parent drug, other metabolites, and endogenous matrix components based on their physicochemical properties.[8][9]
-
Mass Spectrometry (MS): The eluent from the LC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive ion mode. The ESI source generates charged molecular ions of the analyte.
-
Tandem Mass Spectrometry (MS/MS): The core of the method's selectivity lies in the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]
-
Q1 (First Quadrupole): Isolates the specific precursor ion (the protonated molecule, [M+H]⁺) of this compound.
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic product ion resulting from the fragmentation.
-
This two-stage mass filtering (precursor → product ion) provides exceptional specificity, minimizing interference from the complex biological matrix and ensuring accurate quantification.[7][10]
Sample Preparation: The Key to Reliable Data
The primary challenge in bioanalysis is the complexity of the sample matrix (e.g., plasma, serum, urine), which contains high concentrations of proteins, salts, and lipids that can interfere with analysis.[11][12] An effective sample preparation strategy is crucial to remove these interferences and ensure method robustness.
Choice of Method
Three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13]
-
Protein Precipitation (PPT): The simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to denature and precipitate proteins.[14][15] While efficient for protein removal, it may not remove other interferences like phospholipids, potentially leading to matrix effects. It is often the first choice for method development due to its speed and low cost.[16]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (an aqueous phase and an organic solvent).[13] It can provide cleaner extracts than PPT but is more labor-intensive and uses larger solvent volumes.
-
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent.[17][18] SPE provides the cleanest extracts, minimizing matrix effects and improving sensitivity, but is the most complex and costly of the three methods.[7][10]
For this application note, we will detail the Protein Precipitation protocol due to its widespread use and suitability for high-throughput analysis.
Workflow for Sample Preparation
The general workflow involves extracting the analyte from the biological matrix and preparing it for injection into the LC-MS/MS system.
Caption: General workflow for plasma protein precipitation.
Detailed Application Protocol
This protocol is a validated starting point and should be adapted and fully validated in the end-user's laboratory according to regulatory guidelines.[19][20]
Materials and Reagents
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Reagent-grade water (18.2 MΩ·cm)
-
Microcentrifuge tubes or 96-well plates
Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the SIL-IS in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock to a final concentration (e.g., 50 ng/mL) in ACN with 0.1% formic acid. This solution will also serve as the protein precipitation solvent.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike known amounts of the working standard solutions into blank biological matrix to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High).
Sample Extraction Protocol (Protein Precipitation)
-
Aliquot 100 µL of study samples, CAL standards, or QC samples into appropriately labeled microcentrifuge tubes or a 96-well plate.
-
Add 300 µL of the Internal Standard Working Solution (e.g., 50 ng/mL SIL-IS in ACN with 0.1% FA) to each well. The 3:1 ratio of solvent to sample is effective for protein removal.[14][21]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.[21]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[21][22]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding disturbance of the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and must be optimized for the specific instrument used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18, e.g., 50 x 2.1 mm, <3 µm | Provides good retention and peak shape for fluoroquinolones.[23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes analyte protonation for positive ion ESI.[22] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
Table 2: Suggested Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluoroquinolones readily form positive ions.[7] |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion | To be determined by direct infusion of the analytical standard. |
| IS: [M+H]⁺ → Product Ion | To be determined by direct infusion of the SIL-IS. | |
| Collision Energy (CE) | Optimized for each transition | Maximizes the signal of the specific product ion. |
| Dwell Time | ~50-100 ms | Ensures sufficient data points across the chromatographic peak. |
| Source Temp. | ~500 °C | Optimized for efficient desolvation. |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[20][24] Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][19]
Caption: Key parameters for bioanalytical method validation.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (FDA Guidance)[19][20] |
| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements, expressed as Coefficient of Variation (%CV). | %CV should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Demonstrate relationship between instrument response and concentration. | At least 6 non-zero points; Correlation coefficient (r²) ≥ 0.99. |
| Sensitivity (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response must be at least 5x the blank response; Accuracy ±20%, Precision ≤20%. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal. |
Conclusion
This application note provides a robust framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocol for sample preparation via protein precipitation offers a balance of speed and effectiveness suitable for high-throughput environments. The outlined instrumental conditions and validation parameters, grounded in FDA guidelines, ensure that the data generated is accurate, precise, and reliable for critical decision-making in drug development and clinical research.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
ResearchGate. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
-
ResearchGate. (n.d.). Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine. [Link]
-
ResearchGate. (n.d.). Application of Solid‐Phase Extraction of Fluoroquinolone Derivatives from a Biological Matrix to Their Biodetermination by Liquid Chromatography. [Link]
-
National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]
-
PubMed. (2000). Pharmacokinetics and metabolism of moxifloxacin. [Link]
-
Oxford Academic. (n.d.). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. [Link]
-
Medscape. (n.d.). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. (2024). Moxifloxacin - StatPearls. [Link]
-
ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
Prous Science. (2000). Pharmacokinetics and metabolism of moxifloxacin. [Link]
-
Idaho State Police. (2014). Urine general drug extraction. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of moxifloxacin. [Link]
-
Journal of Chemical Education. (n.d.). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. [Link]
-
PubMed. (n.d.). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
-
National Institutes of Health. (n.d.). Effective extraction of fluoroquinolones from water using facile modified plant fibers. [Link]
-
ResearchGate. (n.d.). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
-
PubMed. (n.d.). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. [Link]
-
Kasetsart University. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. [Link]
-
National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
-
PubMed. (n.d.). Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets. [Link]
-
National Institutes of Health. (n.d.). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
Elsevier. (n.d.). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. [Link]
-
PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]
-
SciELO. (n.d.). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
ResearchGate. (n.d.). (PDF) Validated microbiological and HPLC methods for the determination of moxifloxacin in Pharmaceutical preparations and human plasma. [Link]
-
National Institutes of Health. (n.d.). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. [Link]
Sources
- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. Technical Tip: Protein Precipitation [phenomenex.com]
- 15. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
HPLC-UV method for 8-Hydroxymoxifloxacin analysis
An Application Note and Protocol for the Analysis of 8-Hydroxymoxifloxacin by HPLC-UV
Abstract
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound, a primary metabolite and potential impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Developed for researchers, quality control analysts, and drug development professionals, this guide details the method's development rationale, a step-by-step analytical protocol, and a complete validation strategy based on International Council for Harmonisation (ICH) guidelines.[1][2] The method is designed to be specific, accurate, and precise for its intended purpose of quantifying this compound in various sample matrices.
Introduction
Moxifloxacin is a broad-spectrum antibiotic widely used to treat a range of bacterial infections. The analysis of its metabolites, such as this compound (C₂₀H₂₂FN₃O₄, Molecular Weight: 387.4 g/mol ), is critical for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of the parent drug.[3] A reliable and validated analytical method is essential for accurately measuring the concentration of this metabolite. This application note presents a reversed-phase HPLC-UV method that is simple, cost-effective, and readily implementable in most analytical laboratories.
Principle and Scientific Rationale of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase.
Expert Insights: The "Why" Behind the Choices
-
Analyte Properties & Mobile Phase Selection : this compound, like its parent compound Moxifloxacin, is an amphoteric molecule containing both acidic (carboxylic acid) and basic (amine) functional groups. To achieve good peak shape and reproducible retention, the pH of the mobile phase must be controlled. A slightly acidic mobile phase (pH ~3-4) ensures that the carboxylic acid group is protonated and the amine groups are ionized, leading to consistent interaction with the C18 stationary phase and sharp, symmetrical peaks. A buffer, such as ammonium dihydrogen orthophosphate, is incorporated to maintain a stable pH.[4] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for fluoroquinolones.
-
Column Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobicity, which provides excellent retention for moderately polar compounds like this compound. The 5 µm particle size offers a good balance between high resolution and moderate backpressure.
-
Detection Wavelength (λmax) : Moxifloxacin exhibits a maximum absorbance (λmax) around 293-295 nm.[4][5][6] The addition of a hydroxyl group to the quinoline core of this compound is expected to cause only a minor shift in the λmax. Therefore, scanning the UV spectrum of an this compound standard (e.g., from 200-400 nm) is a critical first step to determine the optimal wavelength for maximum sensitivity. For this protocol, we will use a starting wavelength of 294 nm, which should be verified and optimized during method development.
Instrumentation, Reagents, and Materials
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
0.45 µm membrane filters (Nylon or PTFE).
Reagents and Chemicals:
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Ammonium dihydrogen orthophosphate (Analytical grade).
-
Orthophosphoric acid (for pH adjustment).
-
Water (HPLC grade or Milli-Q).
Chromatographic Column:
-
Hypersil® BDS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[4]
Chromatographic Conditions
All quantitative data and system parameters should be summarized for clarity.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Dihydrogen Orthophosphate (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (75:25, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 294 nm (Verify with standard) |
| Run Time | 10 minutes |
Experimental Protocols
Step 1: Mobile Phase Preparation
-
Weigh 2.3 g of ammonium dihydrogen orthophosphate and dissolve in 1000 mL of HPLC-grade water to make a 20 mM solution.
-
Adjust the pH of the buffer solution to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Mix 750 mL of the prepared buffer with 250 mL of acetonitrile.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
Step 2: Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.
Step 3: Preparation of Calibration Curve Standards
-
From the 100 µg/mL stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 20, 30, 40, 50 µg/mL).
Step 4: Sample Preparation
The following is a general procedure for a drug product; it must be adapted for other matrices like plasma, which would require a protein precipitation step.
-
Weigh and powder 20 tablets (if applicable) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, and sonicate for 20 minutes to ensure complete extraction.
-
Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to bring the concentration within the calibration range.
Caption: Workflow for sample preparation and HPLC analysis.
System Suitability Testing (SST)
Before starting any analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step for a self-validating protocol.[7] A standard solution (e.g., 20 µg/mL) is injected five or six times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates system precision.[7] |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Ensures retention time stability. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9] The objective is to prove that the method is fit for purpose.[10]
Caption: Key parameters for analytical method validation.
Protocol Steps:
-
Specificity : Demonstrate that the signal is unequivocally from this compound. Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with the analyte. The blank and placebo should show no interfering peaks at the retention time of this compound.
-
Linearity and Range : Analyze the prepared calibration standards (e.g., 1-50 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The relationship should be linear, with a correlation coefficient (R²) of ≥ 0.999. The range is the interval between the upper and lower concentrations that has been shown to have suitable precision and accuracy.[9]
-
Accuracy : Perform recovery studies by spiking a placebo or sample with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean percent recovery should be within 98.0% to 102.0%.[11]
-
Precision :
-
Repeatability (Intra-day Precision) : Analyze six replicate samples of a single concentration (e.g., 100% level) on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision) : Repeat the analysis on a different day, with a different analyst, or on different equipment. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve). The LOQ should be experimentally verified for acceptable precision and accuracy.
-
-
Robustness : Intentionally make small variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results and SST parameters. The method should remain unaffected, demonstrating its reliability during normal use.[11]
Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | Report Value |
| LOQ (µg/mL) | 0.6 | Report Value |
(Note: The data shown are typical and for illustrative purposes only.)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation. 2. Mobile phase pH incorrect. 3. Column contamination. | 1. Replace the column. 2. Re-prepare mobile phase and verify pH. 3. Flush column with a strong solvent. |
| No Peaks | 1. Detector lamp off. 2. No sample injected. 3. Incorrect mobile phase. | 1. Turn on the lamp. 2. Check autosampler vial and injection sequence. 3. Verify mobile phase composition. |
| Drifting Baseline | 1. Column not equilibrated. 2. Contamination in mobile phase. 3. Detector lamp failing. | 1. Flush column until baseline is stable. 2. Re-prepare fresh mobile phase. 3. Replace lamp. |
| Variable Retention Times | 1. Pump malfunction/leak. 2. Inconsistent mobile phase prep. 3. Column temperature fluctuations. | 1. Check pump pressure and for leaks. 2. Ensure accurate mobile phase preparation. 3. Verify column oven is at the set temperature. |
Conclusion
The HPLC-UV method described in this application note is a reliable, robust, and validated procedure for the quantitative determination of this compound. The detailed protocol, scientific rationale, and validation guidelines ensure that the method is fit for its intended purpose in both research and quality control environments. Adherence to the system suitability and validation protocols will guarantee the integrity and accuracy of the analytical results.
References
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube.
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: Labcompliance.
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: FDA.
- Title: ICH Guidelines for Analytical Method Valid
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
- Title: Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA.
- Title: FDA Releases Guidance on Analytical Procedures.
- Title: Highlights from FDA's Analytical Test Method Valid
- Title: Validation of Analytical Procedures Q2(R2). Source: ICH.
- Title: 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Source: PubChem.
- Title: 8-Hydroxy Moxifloxacin Hydrobromide. Source: BioOrganics.
- Title: Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry. Source: PubMed Central.
- Title: Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formul
- Title: validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Source: PubMed Central.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. database.ich.org [database.ich.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. propharmagroup.com [propharmagroup.com]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive and Selective Quantification of 8-Hydroxymoxifloxacin in Human Plasma
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-Hydroxymoxifloxacin, a metabolite of the fourth-generation fluoroquinolone antibiotic moxifloxacin, in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data acquisition and analysis. The methodology employs a straightforward protein precipitation extraction, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]
Introduction
Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The metabolic fate of moxifloxacin in the human body is a critical aspect of its pharmacokinetic profile, with this compound being one of its metabolites. Accurate quantification of this metabolite in biological matrices such as plasma is essential for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of drug-drug interactions.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[5][6] This application note presents a meticulously developed protocol for this compound detection, designed to deliver reliable and reproducible results.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | PubChem[1] |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | PubChem[1] |
| Molecular Weight | 387.4 g/mol | PubChem[1] |
| Parent Drug | Moxifloxacin | N/A |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for this compound Analysis.
Detailed Protocol
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Moxifloxacin-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions and Quality Controls
Preparation of standard solutions should be meticulous to ensure the accuracy of the assay.
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Moxifloxacin-d4 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Curve Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QCs (Low, Medium, and High).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in this application.[7]
-
Thaw plasma samples at room temperature and vortex for 15 seconds.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Internal Standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions have been optimized for the separation and detection of this compound and the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, then re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per manufacturer's recommendation |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 388.2 | 370.2 | 25 |
| This compound (Qualifier) | 388.2 | 344.2 | 30 |
| Moxifloxacin-d4 (IS) | 406.2 | 388.2 | 28 |
Note: Collision energies should be optimized for the specific instrument used.
The selection of a stable isotope-labeled internal standard, such as Moxifloxacin-d4, is highly recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[8][9]
Method Validation
The bioanalytical method should be validated according to the latest guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][4] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing replicate QCs at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Table 4: Representative Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Correlation Coefficient (r²) | ≥0.99 |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is designed to be easily implemented in a research or clinical laboratory setting. Adherence to the described procedures and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Lee, S. J., Desta, K. T., Eum, S. Y., Dartois, V., Cho, S. N., Bae, D. W., & Shin, S. C. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009-1010, 138–143. [Link]
-
Li, X., Zhao, M., Zhang, T., Ma, P., & Wang, W. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-8. [Link]
-
Hao, H., Wang, G., & Sun, J. (2004). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 810(1), 123-128. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
Zhang, Y., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Chromatography B, 1158, 122397. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Al-Salami, H., et al. (2022). Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. Molecules, 27(19), 6527. [Link]
-
Ji, A. J., et al. (2004). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 810(1), 123–128. [Link]
-
Rao, K. R., et al. (2013). Liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method for quantitative estimation of moxifloxacin in human plasma. Journal of Chinese Pharmaceutical Sciences, 22(3), 259-266. [Link]
-
PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. [Link]
-
Fu, Y., et al. (2019). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2019, 6350314. [Link]
-
Chen, X., et al. (2018). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Journal of pharmaceutical and biomedical analysis, 158, 148-155. [Link]
-
Vogeser, M., & Seger, C. (2008). A decade of HPLC-tandem mass spectrometry in therapeutic drug monitoring--a review. Clinical biochemistry, 41(12), 947-956. [Link]
-
Shimadzu. (n.d.). [2H5]-Moxifloxacin. [Link]
-
Wang, R., et al. (2017). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1375-1384. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
ResearchGate. (n.d.). Production spectra (MS/MS) of moxifloxacin hydrochloride (A) (m/z 402.3 > 384.2).... [Link]
Sources
- 1. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. scbt.com [scbt.com]
- 5. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method for quantitative estimation of moxifloxacin in human plasma [jcps.bjmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
8-Hydroxymoxifloxacin as a reference standard in pharmaceutical analysis
An Application Guide for the Use of 8-Hydroxymoxifloxacin as a Reference Standard in Pharmaceutical Analysis
Authored by: Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling in Drug Safety
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic widely used to treat a range of bacterial infections.[1][2][3] As with any active pharmaceutical ingredient (API), the purity of Moxifloxacin is paramount to its safety and efficacy. During the synthesis of Moxifloxacin or upon its degradation, various related substances, or impurities, can arise. One such critical impurity is this compound, also known as Moxifloxacin Related Compound E.[1][4]
This compound is structurally similar to the parent drug, with a hydroxyl group replacing the methoxy group at the 8-position of the quinolone core.[5][6] The presence of such impurities, even in minute quantities, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, regulatory bodies worldwide mandate stringent control over impurity levels in pharmaceutical products.
This guide provides a comprehensive overview and detailed protocols for the use of this compound as a reference standard in the analytical testing of Moxifloxacin. A well-characterized reference standard is the cornerstone of any analytical method, enabling the accurate identification and quantification of impurities to ensure that the final drug product meets the required quality standards.
Physicochemical Characteristics of this compound
A thorough understanding of the reference standard's properties is essential for its correct handling, storage, and use.
| Property | Value | Source |
| Systematic Name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [6][7] |
| Synonyms | 8-Hydroxy Moxifloxacin, Moxifloxacin EP Impurity E, Moxifloxacin Related Compound E | [4][6][8] |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [6][8] |
| Molecular Weight | 387.4 g/mol | [6] |
| CAS Number | 721970-36-1 | [6] |
The Role and Rationale for a Certified Reference Standard
In pharmaceutical quality control, a reference standard is a highly purified compound used as a measurement benchmark. This compound serves two primary functions:
-
Qualitative Identification: By comparing the retention time of a peak in the chromatogram of a Moxifloxacin test sample to that of the this compound reference standard, analysts can unequivocally identify its presence.
-
Quantitative Analysis: The reference standard is used to prepare a standard solution of a known concentration. This allows for the precise quantification of the this compound impurity in the API or finished drug product, ensuring it does not exceed the limits specified in pharmacopeias (e.g., USP, EP) or the drug's registration file.[4]
The use of a certified reference standard is a self-validating system; its known purity and identity provide the authoritative grounding necessary for the validation of the entire analytical method, including parameters like specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[9]
Workflow for Impurity Analysis using a Reference Standard.
Protocol: Quantification of this compound in Moxifloxacin HCl by RP-HPLC
This protocol outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in a Moxifloxacin substance. Numerous HPLC methods have been developed for Moxifloxacin and its impurities, demonstrating the technique's suitability.[2][9][10][11][12] This protocol synthesizes common practices into a validated approach.
Principle
The method separates Moxifloxacin from its related impurities on a C18 stationary phase. The separation is achieved using an isocratic mobile phase, and the compounds are detected by their UV absorbance. Quantification is performed using an external standard method by comparing the peak area of this compound in the sample solution to that in a standard solution of known concentration.
Materials and Reagents
-
Reference Standards: this compound RS, Moxifloxacin HCl RS.
-
Test Sample: Moxifloxacin HCl API.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Triethylamine (TEA), Orthophosphoric Acid (OPA), Ammonium Dihydrogen Orthophosphate (for buffer preparation).
-
Water: HPLC grade or purified water.
-
Diluent: A suitable mixture, often the mobile phase itself or a variation, e.g., 0.1N HCl or a buffer/methanol mixture.[9]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18) |
| Mobile Phase | Buffer : Methanol (55:45 v/v). Buffer: pH 2.5 adjusted with Triethylamine and Orthophosphoric acid.[12] (Note: Mobile phase composition may vary, another common one is Phosphate buffer:Acetonitrile[3]) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm[2][12] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 45-50°C for better reproducibility[9][13] |
| Run Time | Sufficient to elute all components (e.g., 15-20 minutes) |
Preparation of Solutions
Causality Note: All solutions should be protected from light, as fluoroquinolones can be susceptible to photodegradation.[2] Use amber glassware or foil-wrapped flasks.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This concentration should be close to the specification limit for the impurity (e.g., 0.1-0.2% of the sample concentration).
-
-
Sample Solution (e.g., 1000 µg/mL of Moxifloxacin):
-
Accurately weigh about 50 mg of the Moxifloxacin HCl test sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.[12]
-
Allow the solution to cool to room temperature, dilute to volume with the diluent, and mix well.
-
Filter the solution through a 0.45 µm PVDF or nylon syringe filter before injection, discarding the first few mL of the filtrate.
-
System Suitability and Procedure
-
Equilibrate the System: Pump the mobile phase through the column until a stable baseline is achieved.
-
System Suitability Injections:
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak areas of the five replicate injections should be ≤ 5.0%. The theoretical plates for the this compound peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
-
Analysis:
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
-
Logical relationship in impurity control.
Calculation
Calculate the percentage of this compound in the Moxifloxacin HCl sample using the following formula:
% Impurity = (AT / AS) × (CS / CT) × P × 100
Where:
-
AT = Peak area of this compound in the Sample Solution chromatogram.
-
AS = Average peak area of this compound in the Working Standard Solution chromatograms.
-
CS = Concentration of this compound in the Working Standard Solution (e.g., in mg/mL).
-
CT = Concentration of Moxifloxacin HCl in the Sample Solution (e.g., in mg/mL).
-
P = Purity of the this compound Reference Standard (as a decimal, e.g., 0.995 for 99.5%).
Stability and Storage of the Reference Standard
To maintain the integrity of the this compound reference standard, proper storage is critical.
-
Storage Conditions: The solid material should be stored at the recommended temperature, typically +4°C, protected from light and moisture.[8]
-
Solution Stability: The stability of prepared standard solutions should be determined. Extemporaneously prepared suspensions of the parent drug Moxifloxacin have shown stability for up to 90 days at room temperature.[14] However, the stability of dilute impurity solutions must be verified, and it is best practice to prepare fresh solutions daily or store them under refrigeration for a limited, validated period.
-
Handling: Use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling the solid reference standard and its solutions.
References
-
moxifloxacin hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]
-
A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Moxifloxacin | C21H24FN3O4. PubChem, National Institutes of Health (NIH). [Link]
-
SOLID-STATE STABILITY AND SOLUBILITY DETERMINATION OF CRYSTALLINE FORMS OF MOXIFLOXACIN HYDROCHLORIDE. ResearchGate. [Link]
-
This compound. precisionFDA. [Link]
-
Stability of extemporaneously prepared moxifloxacin oral suspensions. PubMed, National Institutes of Health (NIH). [Link]
-
new analytical methods for the quantitative estimation of moxifloxacin an antibacterial drug in bulk and pharmaceutical dosage forms by rp-hplc. ResearchGate. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Cambridge Open Engage. [Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. JOCPR. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed, National Institutes of Health (NIH). [Link]
-
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4. PubChem, National Institutes of Health (NIH). [Link]
-
validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. National Institutes of Health (NIH). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jocpr.com [jocpr.com]
- 3. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.usp.org [store.usp.org]
- 5. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the In Vitro Formation of 8-Hydroxymoxifloxacin
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive technical guide for studying the potential in vitro metabolic conversion of moxifloxacin to 8-hydroxymoxifloxacin. This document offers detailed protocols and explains the scientific rationale behind the experimental design, addressing the nuances of investigating a minor metabolic pathway.
Part 1: Foundational Understanding & Strategic Rationale
The Established Metabolic Profile of Moxifloxacin
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity. Its metabolic fate in humans is well-documented, proceeding primarily through Phase II conjugation reactions. Approximately 52% of an administered dose is metabolized, not by oxidative pathways, but via sulfate conjugation (to form the M1 metabolite) and glucuronide conjugation (to form the M2 metabolite). Crucially, it is widely accepted that the cytochrome P450 (CYP450) enzyme system is not significantly involved in the primary clearance of moxifloxacin. This profile is advantageous clinically, as it minimizes the potential for CYP450-mediated drug-drug interactions.
Rationale for Investigating this compound
Despite the dominance of conjugation pathways, the investigation of minor or alternative metabolic pathways, such as oxidation, is a critical component of comprehensive drug safety assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the characterization of drug metabolites, particularly those that are found only in humans or at disproportionately higher concentrations compared to preclinical safety species.[1][2][3][4] Human metabolites that constitute greater than 10% of the total drug-related exposure at steady state are of particular interest.[3]
While this compound is not a major reported metabolite, its formation represents a potential oxidative transformation. Understanding such minor pathways is important for several reasons:
-
Safety Assessment: Oxidative metabolism can sometimes lead to the formation of reactive metabolites that may have toxicological implications.[5][6]
-
Complete Metabolic Profile: A thorough understanding of all potential biotransformation pathways is essential for a complete pharmacological and toxicological profile.[7]
-
Interspecies Differences: Minor pathways in humans could be major pathways in certain preclinical species, or vice-versa, complicating the interpretation of toxicology studies.[1][7]
This guide, therefore, provides the framework to investigate the formation of this compound as a potential, albeit likely minor, oxidative metabolite using standard and robust in vitro methodologies. While some fluoroquinolones undergo microsomal oxidation[8], this study is positioned as an exploratory analysis to either confirm or definitively rule out this pathway for moxifloxacin.
Part 2: Experimental Design & Workflows
A logical approach to investigating the formation of this compound involves a tiered experimental strategy, starting with a broad screening system and progressing to more specific assays.
Caption: Tiered workflow for investigating this compound formation.
Part 3: Detailed Protocols
Protocol: Metabolic Stability & Metabolite Screening in Human Liver Microsomes (HLMs)
Causality: HLMs are the most common in vitro tool for Phase I metabolism studies as they contain a high concentration of CYP450 enzymes.[9][10][11] This initial screen will determine if this compound is formed at detectable levels in a pooled, metabolically active human liver system.
Materials:
-
Moxifloxacin Hydrochloride
-
This compound reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct fluoroquinolone)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Moxifloxacin in a suitable solvent (e.g., DMSO or water). Serially dilute to create working solutions.
-
Prepare a 1 mg/mL stock of HLMs in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, combine the following on ice:
-
Phosphate Buffer (pH 7.4)
-
HLM suspension (final concentration typically 0.5-1.0 mg/mL)
-
Moxifloxacin working solution (final concentration typically 1-10 µM)
-
-
Include control wells:
-
Negative Control 1: No NADPH (to check for non-enzymatic degradation).
-
Negative Control 2: No HLMs (to check for substrate instability).
-
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No NADPH" control.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
The "0 minute" sample is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the plate/tubes at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol: Analytical Method for Moxifloxacin and this compound
Causality: A robust and sensitive analytical method is crucial to separate and quantify the parent drug from its potential hydroxylated metabolite.[12] LC-MS/MS provides the necessary specificity and sensitivity for detecting low-level metabolites.[13]
Instrumentation & Conditions (Example):
-
System: UHPLC coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these compounds.[14][15][16]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. MRM transitions must be optimized for moxifloxacin, this compound, and the internal standard.
| Compound | Q1 (Precursor Ion) | Q3 (Product Ion) |
| Moxifloxacin | m/z 402.2 | Optimize |
| This compound | m/z 418.2 | Optimize |
| Internal Standard | Compound-specific | Optimize |
| Caption: Example MRM transitions for LC-MS/MS analysis. |
Protocol: Reaction Phenotyping with Recombinant CYP450 Enzymes
Causality: If this compound is detected in the HLM screen, this experiment identifies the specific CYP450 isoform(s) responsible for its formation.[11] This is achieved by incubating the drug with individual, recombinantly expressed enzymes.
Procedure:
-
Follow the incubation setup described in Protocol 3.1.
-
Instead of HLMs, use a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) at a concentration recommended by the supplier.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Quench the reaction and process the samples as previously described.
-
Analyze by LC-MS/MS, quantifying the amount of this compound formed by each enzyme. The enzyme producing the highest amount of metabolite is identified as the primary catalyst.
Caption: General experimental workflow for in vitro metabolism assays.
Part 4: Data Interpretation & Next Steps
-
No Metabolite Detected: If this compound is not detected in the initial HLM screen under optimized conditions, it is reasonable to conclude that oxidative metabolism via this pathway is negligible for moxifloxacin in humans.
-
Metabolite Detected: If the metabolite is formed, the recombinant enzyme data will pinpoint the specific CYP450 isoform(s) involved.
-
Enzyme Kinetics: Should a specific enzyme be identified, a follow-up enzyme kinetics study should be performed. This involves incubating varying concentrations of moxifloxacin with the identified recombinant enzyme to determine the Michaelis-Menten constants (Km and Vmax). This data quantifies the enzyme's affinity for the substrate and its maximum rate of metabolism, providing crucial data for in vitro-in vivo extrapolation (IVIVE).
Part 5: References
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. (2016). RAPS. [Link]
-
Safety Testing of Drug Metabolites. (2020). U.S. Food and Drug Administration. [Link]
-
Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American journal of medicine, 87(6C), 37S–42S. [Link]
-
Biotransformation of the Fluoroquinolone Antibiotic, Levofloxacin, by the Free and Immobilized Secretome of Coriolopsis gallica. (2024). Molecules. [Link]
-
An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. (n.d.). Delaware Valley Drug Metabolism Discussion Group. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Molecules. [Link]
-
Karljiković-Rajić, K., Novović, D., Marinković, V., & Agbaba, D. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of pharmaceutical and biomedical analysis, 50(1), 58–66. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2014). Drug Metabolism and Disposition. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. (2024). ChemRxiv. [Link]
-
Cytochrome P450: In Vitro Methods and Protocols. (n.d.). Springer Nature Experiments. [Link]
-
Determination of moxifloxacin hydrochloride and its related substances by HPLC. (2011). Journal of Shenyang Pharmaceutical University. [Link]
-
Cytochrome P450: In Vitro Methods and Protocols. (2021). DOKUMEN.PUB. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients With Infectious Diseases. (2013). ISRN pharmacology. [Link]
-
In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. (2004). Journal of Biomolecular Screening. [Link]
-
Mechanism of Action And Pharmacokinetics of Fluoroquinolones Antibiotics drugs (How they Work). (2024). YouTube. [Link]
-
Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. (2014). Quimica Nova. [Link]
-
Sudo, K., Hashimoto, K., & Shimizu, T. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of antimicrobial chemotherapy, 31 Suppl B, 95–103. [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2010). Current drug metabolism. [Link]
-
Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of toxicology, 95(12), 3741–3767. [Link]
-
Wang, L., & Li, F. (2018). Drug metabolism in drug discovery and development. Acta pharmaceutica Sinica. B, 8(5), 721–732. [Link]
-
On Mechanisms of Reactive Metabolite Formation from Drugs. (2015). Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 4. fda.gov [fda.gov]
- 5. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. dokumen.pub [dokumen.pub]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Improved HPLC method for the determination of moxifloxacin in application to a pharmacokinetics study in patients with infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 8-Hydroxymoxifloxacin
Introduction: Understanding 8-Hydroxymoxifloxacin in the Context of Drug Metabolism and Safety Assessment
This compound is a metabolite of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3][4] In humans, approximately 52% of a moxifloxacin dose is metabolized, primarily through sulfate and glucuronide conjugation, forming the major metabolites M1 and M2, respectively.[2][5][6] The cytochrome P450 system is not involved in its metabolism.[2][6] While this compound is not one of the primary circulating metabolites, the assessment of any metabolite's biological activity is a critical aspect of drug development and safety assessment, as recommended by regulatory bodies like the FDA.[7][8] This is crucial to identify any potential for off-target effects, toxicity, or retained pharmacological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological effects of this compound using a suite of robust cell-based assays. The protocols herein are designed to assess its potential cytotoxicity, genotoxicity, and antibacterial activity, providing a foundational framework for its preclinical safety and pharmacological characterization.
Part 1: In Vitro Cytotoxicity Assessment of this compound
Rationale: Cytotoxicity testing is a fundamental first step in evaluating the safety profile of a compound. It determines the concentration at which a substance may induce cell death or adversely affect cell proliferation. This is crucial for establishing a therapeutic window and for guiding the dose selection in subsequent, more complex studies. The protocols outlined below are aligned with the principles of ISO 10993-5, which provides a framework for the biological evaluation of medical devices and materials, and is a widely accepted standard for in vitro cytotoxicity testing.[9][10][11][12][13]
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of working concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[12]
| Parameter | Recommended Starting Conditions |
| Cell Lines | HepG2 (human liver carcinoma), A549 (human lung carcinoma), HEK293 (human embryonic kidney) |
| Seeding Density | 5 x 10³ to 1 x 10⁴ cells/well |
| Concentration Range | 0.1 µM to 1000 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Positive Control | Doxorubicin (10 µM) |
| Vehicle Control | DMSO (≤ 0.5%) |
Part 2: Genotoxicity Assessment of this compound
Rationale: Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. Such damage is often associated with carcinogenesis. The standard battery of tests for genotoxicity is outlined in the ICH S2(R1) guidelines.[14][15][16][17][18] The Ames test and the in vitro micronucleus assay are foundational components of this battery.
Experimental Workflow for Genotoxicity Testing
Caption: Workflow for determining the antibacterial activity (MIC) of this compound.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Moxifloxacin (as a comparator)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound and Moxifloxacin in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
| Parameter | Recommended Conditions |
| Bacterial Strains | Gram-positive (S. aureus ATCC 29213), Gram-negative (E. coli ATCC 25922, P. aeruginosa ATCC 27853), Respiratory pathogen (S. pneumoniae ATCC 49619) |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | 5 x 10⁵ CFU/mL |
| Concentration Range | 0.008 to 128 µg/mL (twofold serial dilutions) |
| Incubation | 37°C for 18-24 hours |
| Comparator | Moxifloxacin |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, genotoxicity, and antibacterial activity, researchers can generate critical data to inform the overall safety and pharmacological profile of its parent drug, Moxifloxacin. It is imperative to remember that these protocols serve as a starting point, and optimization may be necessary based on the specific cell lines, bacterial strains, and laboratory conditions employed.
References
-
Moxifloxacin - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved January 19, 2026, from [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012, June). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). MDDI Online. Retrieved January 19, 2026, from [Link]
-
Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 19, 2026, from [Link]
-
EVS-EN ISO 10993-5:2009+A11:2025. (2025). Estonian Centre for Standardisation and Accreditation. Retrieved January 19, 2026, from [Link]
-
Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011, November 9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 19, 2026, from [Link]
-
IS EN ISO 10993-5:2009. (2009, April 17). National Standards Authority of Ireland. Retrieved January 19, 2026, from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved January 19, 2026, from [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. Retrieved January 19, 2026, from [Link]
-
Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (2025, December 13). Retrieved January 19, 2026, from [Link]
-
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
Pharmacokinetics and metabolism of moxifloxacin. (2000, April). PubMed. Retrieved January 19, 2026, from [Link]
-
Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage. (2020, February 15). PubMed. Retrieved January 19, 2026, from [Link]
-
Moxifloxacin. (2024, January 11). StatPearls - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
Assessment of thegenotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dose-response curves of genotoxicity for the 15 quinolones in Table 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (n.d.). Regulations.gov. Retrieved January 19, 2026, from [Link]
-
Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.). Retrieved January 19, 2026, from [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. (2021, March 18). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of Moxifloxacin? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications? (n.d.). R Discovery. Retrieved January 19, 2026, from [Link]
-
Antibacterial activity of moxifloxacin on bacteria associated with periodontitis within a biofilm. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). Retrieved January 19, 2026, from [Link]
-
Cell-Based Anti-Infective Assays. (n.d.). Microbiologics. Retrieved January 19, 2026, from [Link]
-
Antibacterial Activity of Moxifloxacin (Bay 12-8039) against Aerobic Clinical Isolates, and Provisional Criteria for Disk Susceptibility Tests. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Uptake and Intracellular Activity of Moxifloxacin in Human Neutrophils and Tissue-Cultured Epithelial Cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Anti-inflammatory Effects of Moxifloxacin on IL-8, IL-1beta and TNF-alpha Secretion and NFkappaB and MAP-kinase Activation in Human Monocytes Stimulated With Aspergillus Fumigatus. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014, February 5). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
(PDF) Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Integrative model of crosstalk between metabolism and resistance to quinolones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. fda.gov [fda.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. mddionline.com [mddionline.com]
- 10. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 11. mdcpp.com [mdcpp.com]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. nhiso.com [nhiso.com]
- 14. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 16. admin.ich.org [admin.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying the Effects of 8-Hydroxymoxifloxacin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical safety and pharmacokinetic evaluation of 8-Hydroxymoxifloxacin. As the principal human metabolite of the fourth-generation fluoroquinolone, Moxifloxacin, understanding its distinct pharmacological and toxicological profile is a regulatory and scientific necessity. This guide outlines the rationale for metabolite safety testing, details protocols for selecting appropriate animal models, and provides step-by-step methodologies for conducting pharmacokinetic (PK), cardiotoxicity, hepatotoxicity, and nephrotoxicity studies.
Introduction: The Rationale for Studying this compound
Moxifloxacin is a widely used antibiotic that undergoes metabolism primarily through glucuronide and sulfate conjugation.[1] The sulfate conjugate (M1), also known as this compound, is a major metabolite.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established "Metabolites in Safety Testing" (MIST) guidance.[2][3] This guidance mandates that any human metabolite comprising 10% or more of the parent drug's exposure at steady state must be evaluated in nonclinical toxicology studies.[2]
The core principle of MIST is to ensure that the metabolic profile in animal species used for safety testing adequately reflects human metabolism.[4] If a metabolite is found only in humans or at disproportionately higher concentrations in humans than in test animal species, it is termed a "disproportionate drug metabolite" and may require dedicated safety assessment.[3][5] This is critical because metabolites can have their own unique, and potentially adverse, pharmacological or toxicological effects.
Therefore, designing robust preclinical studies for this compound is essential to:
-
Characterize its pharmacokinetic (PK) profile.
-
Assess its potential for adverse effects, particularly those known to be associated with the fluoroquinolone class (e.g., cardiotoxicity, hepatotoxicity).
-
Ensure human safety for the parent drug, Moxifloxacin, by qualifying the safety of its major metabolite.
Strategic Selection of Animal Models
The selection of an appropriate animal model is the most critical step in designing a relevant preclinical study. The primary goal is to use a species whose metabolic profile is as similar as possible to humans or, failing that, to understand the interspecies differences.
Interspecies Pharmacokinetic Comparison
Pharmacokinetic studies of Moxifloxacin have been conducted in mice, rats, rhesus monkeys, beagle dogs, and minipigs.[6][7] These studies reveal considerable species-dependent differences in key parameters like maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2).[6][7] Notably, in terms of Cmax, AUC, and half-life following oral administration, the beagle dog has been identified as the species most similar to humans.[6][7]
Recommendation: Initial studies should focus on characterizing the formation of this compound in species used for the parent drug's toxicology studies, typically rats and a non-rodent species like beagle dogs.
Considerations for Model Selection
| Species | Advantages | Disadvantages | Primary Application |
| Mouse | Cost-effective, high throughput, well-characterized genetics. | Rapid metabolism often leads to lower exposure; significant PK differences from humans.[6][7] | Initial screening, mechanistic studies. |
| Rat | Well-established toxicological model, extensive historical data, moderate cost. | PK parameters differ from humans; rapid absorption.[6][7] High tissue affinity observed.[8] | General toxicology (hepato/nephrotoxicity), PK studies. |
| Rabbit | Often used for specific safety endpoints like cardiotoxicity (QT interval).[9] | Less common for general toxicology; handling can be more complex. | Cardiovascular safety pharmacology. |
| Dog (Beagle) | Pharmacokinetic profile most similar to humans for Moxifloxacin. [6][7] Well-established non-rodent model for toxicology. | Higher cost, longer study durations, ethical considerations. | Definitive toxicology and cardiovascular safety studies. |
| Minipig | Growing use in toxicology; skin and GI tract physiology similar to humans. | Slower absorption of Moxifloxacin compared to other species.[6][7] | Alternative non-rodent species. |
Experimental Protocols
The following protocols are designed as templates and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and regulatory requirements. If comparative studies show that animal models do not produce sufficient levels of this compound, direct administration of the synthesized metabolite is the required approach.[5]
Protocol: Pharmacokinetic (PK) Study in the Rat
This protocol aims to determine the fundamental PK parameters of this compound following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (220-250g), n=5 per group.
-
Acclimatization: Acclimatize animals for at least 5 days with free access to food and water.[10]
-
Test Article: this compound synthesized to >98% purity, dissolved in a suitable vehicle (e.g., 5% DMSO in saline).
-
Dosing:
-
IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage after a 4-hour fast.
-
-
Blood Sampling: Collect sparse blood samples (approx. 150 µL) from 3-4 animals per time point into EDTA-coated tubes. A typical schedule would be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify concentrations of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Parameters include Cmax, Tmax, AUC, t1/2, Clearance (CL), and Volume of distribution (Vd). For the PO group, calculate oral bioavailability (F%).
Protocol: Cardiovascular Safety Assessment in the Rabbit
Fluoroquinolones are associated with QT interval prolongation, which can increase the risk of arrhythmias.[11][12] This protocol assesses the effect of this compound on cardiac repolarization.
Methodology:
-
Animal Model: Conscious male New Zealand White rabbits (2.5-3.5 kg) surgically implanted with telemetry transmitters for ECG recording.
-
Acclimatization: Allow animals to recover from surgery for at least one week and acclimatize to the study environment.
-
Experimental Design: Use a crossover design where each animal receives the vehicle, a positive control (e.g., Moxifloxacin), and at least three dose levels of this compound, with a washout period of at least 3-4 days between doses.
-
Dosing: Administer test articles via IV infusion over 30 minutes.
-
Data Collection: Continuously record ECG data from 1 hour pre-dose to 4 hours post-dose. Heart rate, PR interval, QRS duration, and QT interval should be measured.
-
Data Analysis:
-
Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Van de Water's).
-
Calculate the change from baseline (ΔQTc) for each treatment group.
-
Statistically compare the ΔQTc of the this compound groups to the vehicle control group. A significant increase relative to vehicle, especially one that is dose-dependent, indicates a potential liability.
-
Protocol: Repeat-Dose Hepatotoxicity and Nephrotoxicity Study in the Rat
This protocol is designed to evaluate the potential for liver and kidney toxicity following repeated administration of this compound.[10][13]
Methodology:
-
Animal Model: Male and female Wistar rats (n=10 per sex per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
(Dose selection should be based on PK data to achieve exposures relevant to human levels)
-
-
Dosing: Administer the test article daily via oral gavage for 28 days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food consumption.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Collect blood for clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy. Weigh key organs (liver, kidneys).
-
Histopathology: Preserve liver and kidneys in 10% neutral buffered formalin for microscopic examination by a veterinary pathologist.[15]
-
-
Data Analysis: Compare clinical chemistry, organ weights, and histopathology findings between treated and control groups. Look for dose-dependent increases in liver enzymes or kidney markers, and correlate these with any microscopic tissue changes.
Data Visualization and Workflow
Diagram: General Workflow for Metabolite Safety Testing
A logical workflow ensures all regulatory and scientific questions are addressed systematically.
Caption: Workflow for Metabolites in Safety Testing (MIST) evaluation.
Diagram: Repeat-Dose Toxicology Protocol Flow
This diagram visualizes the key steps in the 28-day repeat-dose toxicity study.
Caption: Key stages of the 28-day repeat-dose rodent toxicity study.
Conclusion
The preclinical evaluation of this compound is a mandatory step in the comprehensive safety assessment of Moxifloxacin. A scientifically sound approach requires careful selection of animal models based on comparative pharmacokinetic data, with the beagle dog showing high similarity to humans.[6][7] Should endogenous production of the metabolite in test species be insufficient, the protocols provided herein for direct administration of synthesized this compound offer a robust framework for evaluating its pharmacokinetic profile and key toxicological liabilities, including cardiotoxicity, hepatotoxicity, and nephrotoxicity. Adherence to these principles and methodologies will ensure regulatory compliance and contribute to a more complete understanding of the human safety profile of Moxifloxacin.
References
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83–90. [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. [Link]
-
Abdel-Bakky, M. S., et al. (2017). Cardiotoxic Effect of Levofloxacin and Ciprofloxacin in Rats with/without Acute Myocardial Infarction: Impact on Cardiac Rhythm and Cardiac Expression of Kv4.3, Kv1.2 and Nav1.5 Channels. PubMed. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 61–67. [Link]
-
U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
ResearchGate. (n.d.). Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. [Link]
-
U.S. Food and Drug Administration. (n.d.). Avelox Clinical Pharmacology Biopharmaceutics Review. [Link]
-
ResearchGate. (n.d.). Effect of fluoroquinolones on the cardiovascular system of laboratory rabbits. [Link]
-
Zarei, M., et al. (2022). A review: Systematic research approach on toxicity model of liver and kidney in laboratory animals. PubMed Central. [Link]
-
Robertson, S. M., et al. (2005). Ocular pharmacokinetics of moxifloxacin after topical treatment of animals and humans. Survey of Ophthalmology, 50(Suppl 1), S32–S45. [Link]
-
MDPI. (2022). Fluoroquinolone-Associated Disability: A Rodent Model Reveals Transient Neuropsychiatric and Persistent Gastrointestinal Effects of Low-Dose Ciprofloxacin. [Link]
-
Lee, M. Y., et al. (2014). Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging. PubMed Central. [Link]
-
Adebayo, M. A., et al. (2015). Hepatotoxicity and nephrotoxicity evaluation in Wistar albino rats exposed to Morinda lucida leaf extract. PubMed Central. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity and nephrotoxicity evaluation in Wistar albino rats exposed to Morinda lucida leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotoxic effect of levofloxacin and ciprofloxacin in rats with/without acute myocardial infarction: Impact on cardiac rhythm and cardiac expression of Kv4.3, Kv1.2 and Nav1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review: Systematic research approach on toxicity model of liver and kidney in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Isolation and Quantification of 8-Hydroxymoxifloxacin from Biological Matrices
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for the isolation and quantification of 8-Hydroxymoxifloxacin, a known metabolite and impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] Accurate measurement of drug metabolites is critical throughout the drug development lifecycle for pharmacokinetic, toxicological, and clinical studies.[2][3] This document outlines two robust methods for analyte extraction from complex biological matrices (plasma and urine): Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Subsequent quantification is achieved using a precise and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocols are designed to be reliable and reproducible, with an emphasis on the scientific rationale behind each step, ensuring methodological integrity and adherence to regulatory standards.[4][5]
Introduction: The Rationale for Metabolite Quantification
Moxifloxacin is a broad-spectrum antibiotic that is primarily metabolized in the liver via glucuronide and sulfate conjugation (Phase II reactions) into its main metabolites, M1 (N-sulfate) and M2 (acyl-glucuronide).[6][7][8][9] The cytochrome P450 system is not significantly involved in its metabolism.[6][10] this compound is another identified related substance that may be present in biological samples following administration of the parent drug.[1]
Monitoring the levels of such metabolites is crucial for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.
-
Safety and Toxicology Assessment: Evaluating whether a metabolite contributes to the drug's toxicity profile, a key consideration in regulatory submissions.[3]
-
Clinical Efficacy: Determining if metabolites possess any pharmacological activity.
This guide provides the necessary protocols to empower researchers to generate high-quality, reliable data for these critical assessments.
Analyte Properties: this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective separation strategy.
| Property | Value | Source |
| IUPAC Name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid | [11] |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [11][12] |
| Molecular Weight | 387.4 g/mol | [11] |
| Structure | Quinolone core with acidic (carboxylic acid) and basic (diazabicyclo nonane) functional groups. | [11][12] |
The amphoteric nature of the molecule, possessing both acidic and basic centers, allows for manipulation of its charge state through pH adjustment, a key principle exploited in both SPE and LLE protocols.
Principle of the Method
The overall workflow is a multi-stage process designed to remove interfering endogenous substances from the sample matrix and then accurately measure the concentration of the target analyte.
Stage 1: Sample Pre-treatment. The initial step is to prepare the biological sample for extraction. For plasma, this involves protein precipitation, as proteins can interfere with the extraction process and damage the analytical column. For urine, a simple dilution and pH adjustment is often sufficient.
Stage 2: Analyte Isolation. This critical stage separates this compound from the complex sample matrix.
-
Solid-Phase Extraction (SPE): This technique relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent phase. A mixed-mode cation exchange polymer is recommended here. The quinolone core can interact with the polymer via reversed-phase mechanisms, while the basic amine can be retained by strong cation exchange. This dual retention mechanism provides superior selectivity and sample cleanup.[13]
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids (typically aqueous and organic).[14] By adjusting the pH of the aqueous sample to neutralize the analyte, its hydrophobicity is increased, promoting its transfer into the organic phase.
Stage 3: Quantification. A validated RP-HPLC method with UV detection separates this compound from any remaining impurities and the parent drug. A C18 column is used, which separates molecules based on their hydrophobicity.[15][16][17] The mobile phase composition is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
Materials and Reagents
-
Equipment:
-
HPLC system with UV/Vis or DAD detector
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Moxifloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Phosphoric acid
-
Deionized water (>18 MΩ·cm)
-
-
Consumables:
Experimental Workflow Overview
The following diagram illustrates the general procedure from sample collection to data analysis.
Caption: General workflow for isolating this compound.
Detailed Experimental Protocols
Protocol 1: Sample Pre-Treatment
For Human Plasma/Serum:
-
Pipette 500 µL of plasma or serum into a 2.0 mL microcentrifuge tube.
-
Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample). This step precipitates the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for the SPE or LLE step.
For Human Urine:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the supernatant to a clean tube.
-
Dilute with 1.0 mL of 2% phosphoric acid in water. The sample is now ready for loading onto the SPE cartridge.
Protocol 2A: Isolation via Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange mechanism for enhanced selectivity.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interference Removal): Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2 (Non-Polar Interference Removal): Pass 1 mL of methanol through the cartridge.
-
Dry: Apply full vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent bed.
-
Elute: Place clean collection tubes in the manifold. Elute the analyte by passing 2 aliquots of 500 µL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the charge interaction, releasing the analyte.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2B: Isolation via Liquid-Liquid Extraction (LLE) - Alternative Method
-
Transfer the pre-treated plasma supernatant or diluted urine to a glass tube.
-
pH Adjustment: Adjust the sample pH to ~7.5-8.0 using 1M sodium hydroxide. At this pH, the carboxylic acid group is deprotonated (negative charge) and the secondary amine is largely neutral, but the overall molecule has reduced aqueous solubility compared to acidic conditions.
-
Extraction: Add 3 mL of ethyl acetate. Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat: Repeat the extraction (steps 3-5) with a fresh 3 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Evaporate & Reconstitute: Evaporate the combined organic layers to dryness and reconstitute as described in the SPE protocol (steps 8-9).
Protocol 3: Quantification by RP-HPLC
HPLC Conditions Table
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for reversed-phase separation of moderately polar compounds.[15][19] |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Provides buffering capacity and ion-pairing for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Isocratic: 75% A / 25% B | A simple isocratic method is robust and easy to transfer.[16] Adjust ratio as needed for optimal separation from Moxifloxacin and other interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| UV Wavelength | 295 nm | Moxifloxacin and its derivatives show strong absorbance near this wavelength.[18][19] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any major impurities. |
System Suitability: Before running samples, inject the standard solution (e.g., 1 µg/mL) five times. The system is ready when the following criteria are met:
-
Peak Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation (as per FDA Guidance)
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[2][20] The following parameters should be assessed.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The relationship between analyte concentration and detector response. | A calibration curve of at least 5 non-zero standards should yield a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[20] |
| Precision | Closeness of repeated individual measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[20] |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| LLOQ | The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). | Mean concentrations should be within ±15% of the nominal concentration. |
References
-
Moxifloxacin - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2023). Moxifloxacin Metabolism.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370112, 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved January 19, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Moxifloxacin Hydrochloride Analyzed with HPLC - AppNote. Retrieved January 19, 2026, from [Link]
- Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 47(1), 49-56.
- Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363-373.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs Today (Barc), 36(4), 229-44.
-
Global Substance Registration System. (n.d.). 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
BioOrganics. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide. Retrieved January 19, 2026, from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
- Subbaiah, P. R., et al. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Pharmaceutica Analytica Acta, 1(2).
- Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841.
-
GRCTS. (2019). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
- Al-Dgither, S., et al. (2006). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Pharmaceutical Sciences, 42(3).
- El-Kimary, E. I., et al. (2020). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. Scientific Reports, 10(1), 1-12.
-
Phenomenex Inc. (n.d.). Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. Retrieved January 19, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). A validated RP- HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Retrieved from [Link]
- Al-Ghamdi, M. S. (2006). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Microbiology, 37(1), 60-66.
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved January 19, 2026, from [Link]
-
Phenomenex Inc. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved January 19, 2026, from [Link]
- Anderson, D. (2014). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC North America, 32(11), 852-857.
- Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4983.
- Ji, H. Y., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 961-8.
- El-Gizawy, S. M., et al. (2023). Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. Acta Chimica Slovenica, 70(3), 385-397.
- Martins, M., et al. (2023).
-
Harvey, D. (2021). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts. Retrieved from [Link]
- García, A., et al. (2016). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.
Sources
- 1. scbt.com [scbt.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
- 18. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for Stability Testing and Storage of 8-Hydroxymoxifloxacin
Introduction: The Criticality of Stability in Drug Development
8-Hydroxymoxifloxacin, a key metabolite of the fourth-generation fluoroquinolone antibiotic moxifloxacin, plays a significant role in the overall pharmacological and toxicological profile of the parent drug. As with any active pharmaceutical ingredient (API) or its significant metabolites, establishing a comprehensive stability profile is a cornerstone of drug development and regulatory compliance. The purpose of stability testing is to provide robust evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is fundamental to determining appropriate storage conditions, re-test periods, and shelf-life, thereby ensuring the safety and efficacy of the final pharmaceutical product.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting comprehensive stability testing of this compound. The protocols herein are designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][4][5][6]
Part 1: Foundational Principles of this compound Stability
Before delving into specific protocols, it is crucial to understand the potential degradation pathways of this compound. As a fluoroquinolone, it is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis.[7][8][9] Forced degradation, or stress testing, is therefore the first step in a systematic approach to stability assessment. These studies are designed to intentionally degrade the sample to identify likely degradation products and to develop and validate a stability-indicating analytical method.[9][10][11]
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice for this purpose.[12][13]
Part 2: Experimental Protocols for Stability Testing
This section outlines the step-by-step methodologies for conducting forced degradation and formal stability studies for this compound.
Development of a Stability-Indicating Analytical Method (HPLC/UPLC)
The development of a robust analytical method is a prerequisite for any stability study. The following method parameters are provided as a starting point and should be optimized and validated for the specific instrumentation and this compound reference standard used.
Table 1: Recommended Starting HPLC/UPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) | Provides good retention and separation for moderately polar compounds like fluoroquinolones.[13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Offers good peak shape and is compatible with MS detection.[13] |
| Gradient Elution | Start with a high percentage of A, gradually increasing B over time. | To ensure the elution of both the parent compound and a wide range of potential degradation products with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for the recommended column dimensions. |
| Column Temperature | 40°C | To ensure reproducible retention times.[13] |
| Detector | UV/PDA at ~295 nm and/or Mass Spectrometer (MS) | Fluoroquinolones have a strong UV absorbance around this wavelength.[8] MS provides structural information for degradation products. |
| Injection Volume | 5 µL | A typical injection volume for modern LC systems. |
Forced Degradation (Stress Testing) Protocols
Forced degradation studies should be performed on a single batch of this compound to identify the potential degradation products and establish the intrinsic stability of the molecule.[2][9]
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots.
-
Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze using the validated stability-indicating method.
-
A control sample dissolved in purified water should be subjected to the same conditions.
-
-
Causality: This study simulates the effect of pH extremes on the stability of the drug substance, which is crucial for understanding its behavior in different physiological environments and during formulation with acidic or basic excipients.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze immediately.
-
-
Causality: This study assesses the susceptibility of the molecule to oxidation, which can occur during manufacturing, storage, or in the presence of oxidative excipients.[7]
-
Protocol:
-
Expose a thin layer of solid this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light.
-
The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of the solid sample and dilute the solution sample to a suitable concentration for analysis.
-
-
Causality: This study is essential to determine if the drug substance is light-sensitive, which will dictate the need for light-resistant packaging.[4]
-
Protocol:
-
Expose solid this compound to elevated temperatures (e.g., 105°C) in a calibrated oven for a defined period (e.g., 48 hours).[7]
-
At specified time points, withdraw samples.
-
Allow the samples to cool to room temperature.
-
Prepare solutions of the samples to a suitable concentration for analysis.
-
-
Causality: This study evaluates the stability of the drug substance at elevated temperatures, which can be encountered during manufacturing processes like drying or during transport and storage in hot climates.
Formal Stability Studies (Long-Term and Accelerated)
Formal stability studies are conducted on at least three primary batches of the drug substance to establish the re-test period. The samples should be stored in containers that simulate the proposed packaging for storage and distribution.[2][3]
Table 2: ICH Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). |
Part 3: Data Interpretation and Storage Recommendations
The data from the stability studies should be evaluated to determine the extent of degradation and to identify any trends. The re-test period is established based on the time interval during which the drug substance is expected to remain within its specification under the long-term storage conditions.
Based on the stability data, the following storage conditions are generally recommended for fluoroquinolone antibiotics:
-
Store at controlled room temperature (typically between 15°C and 30°C). [6]
-
Protect from excessive moisture and heat. [6]
-
If found to be light-sensitive from photostability studies, store in a light-resistant container. [6]
Part 4: Visualization of the Stability Testing Workflow
The following diagram illustrates the overall workflow for the stability testing of this compound.
Caption: Workflow for this compound Stability Testing.
Conclusion
A thorough understanding and implementation of stability testing are non-negotiable aspects of drug development. The protocols and guidelines presented in this application note provide a robust framework for assessing the stability of this compound. By following a systematic approach, from forced degradation studies to long-term stability monitoring, researchers can ensure the quality, safety, and efficacy of this important pharmaceutical compound. Adherence to ICH and other regulatory guidelines is paramount for successful drug registration and for safeguarding public health.
References
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. (n.d.). J. Chem. Pharm. Res. Retrieved from [Link]
-
Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. (n.d.). SciELO. Retrieved from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. (n.d.). IJRPC. Retrieved from [Link]
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). PubMed. Retrieved from [Link]
-
Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. (n.d.). PubMed. Retrieved from [Link]
-
Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. (n.d.). NIH. Retrieved from [Link]
-
Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. (2013). PubMed Central. Retrieved from [Link]
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]
-
Degradation Studies of Different Brands of Moxifloxac in Available in the Market. (2014). Impactfactor. Retrieved from [Link]
-
Effect of various storage conditions on the stability of quinolones in raw milk. (n.d.). PubMed. Retrieved from [Link]
-
KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. (n.d.). Retrieved from [Link]
-
Soft Modelling of the Photolytic Degradation of Moxifloxacin Combining Surface enhanced Raman Spectroscopy and Multivariate Curve Resolution. (2021). BrJAC. Retrieved from [Link]
-
How Should Levofloxacin Be Stored, And Does It Expire? (2025). First Response Medicine. Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Retrieved from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. Retrieved from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA). Retrieved from [Link]
-
Stability testing of existing active substances and related finished products - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]
-
FDA Stability Testing. (n.d.). Scribd. Retrieved from [Link]
-
What are storage conditions (temperature and humidity) for anti biotics in raw form? (2016). Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). SciELO. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing HPLC separation of 8-Hydroxymoxifloxacin from Moxifloxacin
Technical Support Center: Moxifloxacin HPLC Analysis
A-SSIST // Analytical-Services & Scientific-Support for Integrated-Separation-Technologies
Welcome to the A-SSIST technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals focused on the robust HPLC separation of Moxifloxacin from its critical metabolite, 8-Hydroxymoxifloxacin. Here, we provide expert-driven FAQs, in-depth troubleshooting, and a validated starting protocol to ensure your success.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the separation of Moxifloxacin and its 8-Hydroxy metabolite.
Q1: What makes the HPLC separation of Moxifloxacin and this compound challenging?
A1: The primary challenge lies in their structural similarity. This compound is the direct result of hydroxylation on the quinoline core of the Moxifloxacin molecule, replacing a methoxy group with a hydroxyl group.[1][2] This minor change results in very similar physicochemical properties, including polarity and ionization constants (pKa), leading to co-elution or poor resolution under suboptimal chromatographic conditions.
Q2: What are the key physicochemical properties I need to consider for method development?
A2: Understanding the pKa values is critical. Moxifloxacin has two key pKa values: an acidic pKa around 6.3 for the carboxylic acid group and a basic pKa around 9.3 for the diazabicyclononyl ring.[3] The addition of a hydroxyl group in this compound slightly alters these values. To achieve consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa. This ensures a single, stable ionic form for both molecules during analysis.
Q3: What is a recommended starting point for column and mobile phase selection?
A3: A high-purity, end-capped C18 column is the industry standard and the best starting point. These columns minimize secondary interactions with residual silanols, which is crucial for achieving symmetrical peaks with basic compounds like Moxifloxacin.[4] For the mobile phase, a combination of a phosphate or acetate buffer (to control pH) and an organic modifier like acetonitrile or methanol is recommended. A starting pH of around 3.0 is often effective, as it ensures the carboxylic acid group is protonated (neutral) and the basic amine is protonated (positive charge), leading to predictable reversed-phase retention.
Q4: Why is UV detection at ~290 nm typically used for this analysis?
A4: The quinolone core, a common structural feature in both Moxifloxacin and its 8-hydroxy metabolite, exhibits strong UV absorbance. Published methods frequently use a detection wavelength of around 290-293 nm, which corresponds to a region of high molar absorptivity for these compounds, ensuring high sensitivity for both the parent drug and its related substances.[5][6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the separation.
Problem 1: Poor Resolution (Rs < 1.5) Between Moxifloxacin and this compound
Q: My peaks for Moxifloxacin and this compound are merged or have a resolution value below the typical system suitability requirement of 2.0. What should I do?
A: Poor resolution is the most common issue. The cause is typically insufficient selectivity between the two very similar analytes. Follow these steps to diagnose and resolve the issue:
-
Step 1: Verify & Adjust Mobile Phase Composition. The percentage of the organic modifier is the most powerful tool for adjusting retention and resolution in reversed-phase HPLC.
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 1-2%). This will increase the retention time of both peaks and often provides more time for the column to resolve them, increasing the separation factor (alpha).
-
-
Step 2: Optimize Mobile Phase pH. The ionization state of the analytes can subtly alter their interaction with the C18 stationary phase.
-
Action: Adjust the mobile phase pH. Small changes (±0.2 pH units) can significantly impact selectivity.[7] For example, moving the pH from 3.0 to 2.8 or 3.2 might slightly change the conformation or residual charge on one analyte more than the other, improving resolution.
-
-
Step 3: Evaluate Column Temperature. Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.
-
Action: If your HPLC system has a column thermostat, try decreasing the temperature (e.g., from 35°C to 30°C). Lower temperatures can sometimes enhance selectivity, although it will also increase backpressure.
-
-
Step 4: Consider a Different Organic Modifier.
-
Action: If you are using acetonitrile, try substituting it with methanol (or vice versa). The different solvent properties ("dipole moment" and "hydrogen bonding capacity") can alter selectivity and may resolve the peaks.
-
Troubleshooting Workflow Diagram
Below is a logical workflow for addressing common HPLC separation issues.
Caption: Troubleshooting workflow for HPLC separation issues.
Problem 2: Peak Tailing (Asymmetry Factor > 1.5)
Q: The peak for Moxifloxacin, which is a basic compound, is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like Moxifloxacin is a classic HPLC problem, most often caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups (-Si-O⁻) on the silica-based stationary phase.[8][9]
-
Cause 1: Mobile Phase pH is too High. If the mobile phase pH is above ~3.5, a significant portion of the silanol groups on the silica surface become ionized and can interact with the protonated amine on Moxifloxacin.
-
Solution: Lower the mobile phase pH to between 2.5 and 3.0. This protonates the silanol groups, neutralizing them and minimizing these secondary interactions.[4]
-
-
Cause 2: Column Contamination or Degradation. Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: First, try washing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If permitted by the manufacturer, backflushing can be effective at removing inlet frit blockages.[4] If the problem persists, the column may be permanently damaged, and replacement is the only solution.
-
-
Cause 3: Extra-column Dead Volume. Poorly made connections, especially between the column and detector, can introduce dead volume, causing all peaks to tail.
Problem 3: Peak Fronting (Asymmetry Factor < 0.9)
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but usually points to a few specific issues:
-
Cause 1: Sample Overload. Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak shape.[10][11]
-
Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves at lower concentrations.
-
-
Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase in 10% acetonitrile), it can cause the analyte to travel too quickly at the inlet, distorting the peak.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[10]
-
-
Cause 3: Physical Column Damage. A void or channel in the packed bed of the column, often at the inlet, can cause peak fronting. This is often accompanied by a sudden drop in backpressure.
-
Solution: This is a physical problem with the column itself. The column must be replaced.[11]
-
Section 3: Optimized HPLC Protocol - A Validated Starting Point
This protocol is a robust starting point for achieving baseline separation of Moxifloxacin and this compound. It is crucial to perform system suitability tests to ensure the method is performing correctly on your specific HPLC system.[12][13]
Experimental Protocol
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (B): HPLC-grade Acetonitrile.
-
Isocratic Elution: Premix Buffer (A) and Acetonitrile (B) in a ratio of 85:15 (v/v) . Degas the final mobile phase mixture using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL for Moxifloxacin.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended HPLC parameters.
-
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18, 150 mm x 4.6 mm, 5 µm | Industry standard for robust reversed-phase separations. |
| Mobile Phase | 85:15 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile | pH 3.0 suppresses silanol interactions; 15% ACN provides good retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improves efficiency. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. Adjust based on response. |
| Detection | UV at 293 nm | Wavelength of high absorbance for the quinolone chromophore.[6] |
| Run Time | ~15 minutes | Sufficient to elute both analytes and any late-eluting impurities. |
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between Moxifloxacin and this compound |
| Tailing Factor (Tf) | ≤ 1.5 for both peaks |
| %RSD of Peak Area | ≤ 2.0% for replicate injections |
References
-
<621> Chromatography. U.S. Pharmacopeia. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
Moxifloxacin - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Chemical structure of Moxifloxacin HCl. ResearchGate. [Link]
-
USP <621> Chromatography - DSDP Analytics. DSDP Analytics. [Link]
-
HPLC Troubleshooting Guide. Scion Instruments. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
HPLC Troubleshooting Guide. Dychrom. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
<621> Chromatography - Notice of Adoption. U.S. Pharmacopeia. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. [Link]
-
Moxifloxacin | C21H24FN3O4. PubChem, National Center for Biotechnology Information. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
Peak Fronting, Column Life and Column Conditioning. LCGC International. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]
-
Moxifloxacin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. [Link]
-
Global Health: Antimicrobial Resistance: Moxifloxacin. PDB-101. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]
-
A validated RP- HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. JOCPR. [Link]
-
8-HYDROXY MOXIFLOXACIN HYDROBROMIDE. FDA.gov. [Link]
-
This compound. precisionFDA. [Link]
-
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijopp.org [ijopp.org]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. support.waters.com [support.waters.com]
- 9. hplc.eu [hplc.eu]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing Yield in 8-Hydroxymoxifloxacin Synthesis
Welcome to the technical support guide for the synthesis of 8-Hydroxymoxifloxacin. As a key metabolite of Moxifloxacin and a critical reference standard for impurity profiling, achieving a high-yield, high-purity synthesis is paramount for researchers and pharmaceutical development professionals. This document provides in-depth, field-proven insights into overcoming common synthetic challenges, structured in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your reaction outcomes effectively.
Core Synthesis Pathway & Key Challenges
The synthesis of this compound, analogous to its parent compound Moxifloxacin, hinges on the nucleophilic aromatic substitution (SNAr) reaction. The core of the synthesis is the condensation of the fluoroquinolone nucleus with the chiral diazabicyclo side-chain.
The primary challenge in this synthesis is controlling the regioselectivity of the condensation. The fluorine atom at the C7 position is the target for substitution by the secondary amine of the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. However, competitive substitution at the C6 position can lead to the formation of a positional isomer that is notoriously difficult to separate from the desired product, causing significant yield loss.[1][2]
Caption: Core condensation reaction for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My overall reaction yield is disappointingly low, and HPLC analysis shows multiple unexpected peaks. Where should I start my investigation?
A1: Low yield accompanied by a complex product mixture typically points to two primary areas: the quality of your starting materials and suboptimal reaction conditions.
-
Purity of the Quinolone Core: The synthesis of any complex pharmaceutical compound is highly dependent on the quality of its intermediates.[3] Impurities in your starting quinolone carboxylic acid can carry through the synthesis or interfere with the condensation step, leading to side reactions.
-
Actionable Advice: Always verify the purity of the quinolone core (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid) by HPLC and NMR before starting the condensation. An assay of ≥98.5% is recommended for predictable outcomes.[3]
-
-
Reaction Conditions & Exothermicity: The condensation reaction can be exothermic. Poor temperature control can promote the formation of side products and degradation, directly impacting yield and purity.[1][2]
-
Actionable Advice: Ensure controlled, gradual heating to the target reaction temperature (often 70-110°C).[4] Use a reliable reactor setup that provides uniform heating and stirring. For larger-scale reactions, consider a slower, controlled addition of the side-chain reagent to manage any exotherm.
-
Q2: My main impurity co-elutes closely with my desired product, making purification by recrystallization or standard chromatography nearly impossible. What is this impurity and how can I prevent its formation?
A2: This is the most common and critical issue in this synthesis. The persistent impurity is almost certainly the positional isomer, formed by the side-chain amine attacking the C6-fluoro position instead of the desired C7 position.[1] Because the isomer has a very similar polarity and molecular weight to this compound, it is exceptionally difficult to separate.
The key to improving yield is to prevent its formation in the first place. A highly effective strategy is the use of a borate complex intermediate.
-
Mechanism of Action: Reacting the quinolone core with an agent like boric acid and propionic anhydride creates a borate complex.[1] This complex sterically hinders the C6 position while activating the C7 position, dramatically improving the regioselectivity of the subsequent nucleophilic attack by the diazabicyclo side chain. This strategy has been shown to significantly increase the yield of the desired product compared to prior art processes.[1][5]
-
Actionable Advice: Implement a two-step, one-pot procedure where you first form the borate complex of your quinolone core before adding the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. This method provides a much cleaner reaction profile with minimal formation of the problematic isomer.
Caption: Troubleshooting logic for isomer formation.
Q3: I'm experiencing significant product loss during the final workup and crystallization steps. How can I optimize product recovery?
A3: Product loss during isolation is often due to suboptimal solvent choice, incorrect pH during extraction, or formation of multiple crystal polymorphs with varying solubilities.
-
Solvent Selection: The choice of solvent for crystallization is critical. The ideal solvent will dissolve the product at an elevated temperature but result in poor solubility at room or sub-ambient temperatures, allowing for maximum recovery. For Moxifloxacin and its analogues, mixed solvent systems are often employed. A common and effective method involves using a mixed solvent of ethanol, water, and a small amount of concentrated hydrochloric acid.[6]
-
Actionable Advice: Perform small-scale solubility screenings with various protic and aprotic solvents to identify the best system for your this compound. Studies on Moxifloxacin have shown that different solvents like water, ethanol, and isopropanol can yield different crystal forms (polymorphs), which exhibit different solubilities and dissolution rates.[7]
-
-
pH Control: During aqueous workup, the pH must be carefully controlled. This compound is amphoteric. Adjusting the pH to its isoelectric point will minimize its solubility in the aqueous phase, allowing for more efficient extraction into an organic solvent or for precipitation.
-
Actionable Advice: After the reaction, carefully adjust the pH of the aqueous solution to between 7.5 and 8.0 to precipitate the free base before filtration or extraction.[5]
-
Frequently Asked Questions (FAQs)
-
Q: What analytical methods are essential for monitoring reaction progress and final product purity?
-
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. It is crucial for separating and quantifying the starting materials, the desired product, and key impurities like the positional isomer.[8][9][10] A well-developed HPLC method can resolve all synthesis-related substances, allowing for accurate assessment of reaction completion and final product purity.[8][9]
-
-
Q: How does the choice of base, such as triethylamine, impact the reaction?
-
A: A base is required to scavenge the hydrofluoric acid (HF) that is generated during the SNAr reaction. Triethylamine is a common choice.[4] However, some optimized processes, particularly those using borate intermediates, can be performed in the absence of a base, which can simplify the workup procedure.[2] The choice and stoichiometry of the base can influence reaction rate and side product formation.
-
-
Q: Can a catalyst be used to improve the reaction?
-
A: While the main condensation step is typically not catalytic, catalysts like Palladium on carbon (Pd/C) may be used in the synthesis of the quinolone core intermediate itself.[11] Ensuring the high activity and stability of such catalysts is key to producing a high-quality intermediate, which in turn affects the final yield.[11]
-
Key Experimental Protocols
The following protocols are generalized methodologies based on established syntheses for Moxifloxacin, which are directly applicable to the 8-Hydroxy analogue.
Protocol 1: High-Selectivity Condensation via Borate Intermediate
(Adapted from processes described in patent literature[1])
-
Complex Formation: In a suitable reactor, heat propionic anhydride to 80-85°C. Carefully add boric acid (approx. 0.3g per 1g of quinolone core) and reflux for 2 hours.
-
Cool the mixture to 70°C and add the 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid (1 equivalent).
-
Raise the temperature to 100°C and maintain for 4 hours until complex formation is complete (monitor by TLC or HPLC).
-
Condensation: Cool the reaction mass to 10-15°C. Separately, dilute (S,S)-2,8-diazabicyclo[4.3.0]nonane (approx. 0.8 equivalents) in an appropriate solvent (e.g., n-butanol).
-
Slowly add the diluted side-chain solution to the borate complex mixture, maintaining the temperature at 10-15°C.
-
After addition is complete, heat the mixture to 100°C and maintain for 3 hours, or until the reaction is complete.
-
Workup: Cool the reaction to room temperature, add methanol, and adjust the pH to 1.0-2.0 with methanolic HCl to begin hydrolysis and precipitation of the hydrochloride salt.[1]
Protocol 2: Purification by Recrystallization
(Adapted from purification methods for Moxifloxacin HCl[6])
-
Dissolution: To the crude, dry this compound HCl (1 part by weight), add a mixed solvent of ethanol (approx. 1.7 parts by volume), purified water (approx. 6.7 parts by volume), and concentrated HCl (approx. 0.03 parts by volume).
-
Stir and heat the mixture to 80-90°C to achieve complete dissolution, then hold at reflux for 30 minutes.
-
Crystallization: Perform a hot filtration to remove any insoluble matter. Cool the clear filtrate slowly to below 5°C.
-
Stir the resulting slurry at this low temperature for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 80°C) until a constant weight is achieved.
Summary of Key Parameters for Yield Optimization
| Parameter | Standard Approach | Optimized Approach | Rationale for Optimization |
| Reaction Selectivity | Direct condensation of quinolone core and side chain. | Formation of a borate complex intermediate prior to condensation. | Sterically hinders the C6 position, minimizing positional isomer formation and simplifying purification.[1][2] |
| Starting Material | Use of commercially available quinolone core. | Verification of quinolone core purity (≥98.5% assay) before use. | High-purity intermediates lead to higher conversion rates and fewer side products.[3] |
| Purification | Standard single-solvent recrystallization or chromatography. | Recrystallization from a mixed solvent system (e.g., Ethanol/Water/HCl).[6] | Provides better control over solubility and crystal growth, leading to higher purity and recovery. |
| Workup | Direct extraction post-reaction. | Careful pH adjustment to the isoelectric point (7.5-8.0) before extraction or filtration.[5] | Minimizes product solubility in the aqueous phase, maximizing recovery of the free base. |
References
- Optimizing Moxifloxacin Synthesis: The Crucial Role of a High-Quality Intermediate. (2025). Chem Catalyst Pro.
- CN110694617A - Preparation method of catalyst for synthesis of moxifloxacin. Google Patents.
- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride. Google Patents.
- KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride. Google Patents.
- Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed.
- Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate.
- Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media.
- EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. Google Patents.
- Journal of Pharmaceutical and Biomedical Analysis. Molnar Institute.
- EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.
- CN111320622A - A kind of synthetic method of moxifloxacin hydrochloride. Google Patents.
- CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method... Google Patents.
Sources
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN111320622A - A kind of synthetic method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 6. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molnar-institute.com [molnar-institute.com]
- 11. CN110694617A - Preparation method of catalyst for synthesis of moxifloxacin - Google Patents [patents.google.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 8-Hydroxymoxifloxacin
Welcome to the technical support center for the bioanalysis of 8-Hydroxymoxifloxacin using LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your method development and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
The primary culprits behind matrix effects in biological samples are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[1][7] Given that this compound is a metabolite of Moxifloxacin, it is often measured at low concentrations in complex biological fluids, making its analysis particularly susceptible to these interferences.
Q2: I'm observing low and inconsistent signal intensity for this compound. How can I determine if matrix effects are the cause?
A2: Distinguishing between low recovery and ion suppression is a critical first step. A systematic approach is recommended to diagnose the issue. The gold standard for qualitatively identifying ion suppression is a post-column infusion experiment .[5][6][8][9] This technique helps to map the regions in your chromatogram where matrix components are causing suppression.
A quantitative assessment can be performed using a post-extraction spike experiment .[9][10][11] This allows you to calculate the actual percentage of ion suppression or enhancement.
Below are detailed protocols for both of these essential diagnostic experiments.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This experiment will help you visualize the retention time windows where co-eluting matrix components suppress the ionization of this compound.
Objective: To identify chromatographic regions of ion suppression.
Methodology:
-
Prepare an Infusion Solution: Create a standard solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the infusion line to the LC flow path using a 'T' connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Establish a Stable Baseline: Start the infusion and the LC flow (without an injection) to obtain a stable, elevated baseline signal for this compound.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has been processed using your standard sample preparation method.
-
Data Analysis: Monitor the this compound MRM transition. A dip in the stable baseline indicates a region of ion suppression.[6][9] The retention time of this dip corresponds to the elution of interfering matrix components.
Diagram 1: Workflow for Post-Column Infusion Experiment
Caption: Workflow for identifying ion suppression zones.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This protocol allows you to quantify the degree of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) and determine the percentage of signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your sample preparation method. After the final extraction step, spike the clean extract with this compound to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentrations before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
According to FDA and EMA guidelines, the matrix effect should be assessed to ensure that precision, selectivity, and sensitivity are not compromised.[12][13][14][15]
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 0.85 - 1.15 | Generally acceptable matrix effect | Proceed with method validation. |
| < 0.85 | Significant Ion Suppression | Implement mitigation strategies. |
| > 1.15 | Significant Ion Enhancement | Implement mitigation strategies. |
Mitigation Strategies for Matrix Effects
Q3: My results confirm significant ion suppression. What are the most effective strategies to mitigate these matrix effects?
A3: A multi-pronged approach is often the most successful.[9] The strategies can be broadly categorized into sample preparation, chromatography, and the use of internal standards.
Diagram 2: Decision Tree for Mitigating Matrix Effects
Caption: A logical approach to addressing matrix effects.
1. Advanced Sample Preparation Techniques
The goal is to remove interfering matrix components, especially phospholipids, before injection.[10]
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids and may result in significant matrix effects.[7][16]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[1] Optimization of the organic solvent and pH is crucial for good recovery of this compound.
-
Solid-Phase Extraction (SPE): Provides superior cleanup by utilizing specific interactions between the analyte/interferences and the sorbent.[7][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[16]
-
Phospholipid Removal Plates/Columns (e.g., HybridSPE®): These are specifically designed to deplete phospholipids from the sample extract, leading to a dramatic reduction in matrix effects.[17][11]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective cleanup, high risk of matrix effects.[16] | Initial screening, high-throughput analysis where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, low cost. | Can be labor-intensive, may have lower recovery for polar analytes.[1] | Analytes with good solubility in immiscible organic solvents. |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup. | More complex method development, higher cost. | Methods requiring high sensitivity and minimal matrix effects. |
| HybridSPE®-Phospholipid | Excellent phospholipid removal, simple workflow.[17][11] | Higher cost per sample. | Plasma/serum samples where phospholipid interference is the primary issue. |
2. Chromatographic Optimization
The objective is to chromatographically separate this compound from the ion suppression zone identified in the post-column infusion experiment.
-
Modify the Gradient: Adjust the gradient slope to increase the separation between the analyte and interfering peaks.
-
Change Mobile Phase pH: Altering the pH can change the retention time of this compound and potentially move it out of the suppression region.[16]
-
Use a Different Column Chemistry: A column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) may provide a different selectivity and resolve the analyte from matrix components.
3. Use of an Appropriate Internal Standard (IS)
This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][5]
-
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound (e.g., deuterated or ¹³C-labeled) is the ideal choice. It will have nearly identical chemical properties and chromatographic retention time, and will therefore experience the same degree of ion suppression or enhancement as the analyte.[8][10] The ratio of the analyte to the IS remains constant, ensuring accurate quantification.[10]
-
Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue can be used. However, it is crucial to demonstrate that it co-elutes and experiences the same matrix effect as the analyte, which is often not the case.
Regulatory Context
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation, with specific requirements for the evaluation of matrix effects.[12][13][15][18][19] It is mandatory to assess matrix effects using at least six different sources of matrix to ensure the method is robust and reliable across different patient populations.[15]
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Bioanalytical Method Validation FDA guideline. PharmaCompass.com. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. PubMed. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Accounting for the matrix effect : r/CHROMATOGRAPHY. Reddit. [Link]
-
Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. Amazon S3. [Link]
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study. PubMed. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. gsrs. [Link]
-
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Enhancing the Stability of 8-Hydroxymoxifloxacin in Solution
Welcome to the technical support guide for 8-Hydroxymoxifloxacin. As a critical metabolite of Moxifloxacin, understanding and ensuring its stability in solution is paramount for accurate experimental outcomes in pharmacology, toxicology, and drug metabolism studies. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the stability challenges associated with this phenolic fluoroquinolone.
The Challenge: Understanding the Instability of this compound
This compound, like its parent drug, is susceptible to degradation, which can compromise the integrity of your research. The primary culprits behind its instability are photodegradation and oxidation, with environmental factors such as pH, temperature, and the presence of metal ions playing a significant role. The introduction of a hydroxyl group at the C-8 position can increase the molecule's susceptibility to oxidative degradation compared to the parent moxifloxacin.
This guide will walk you through the mechanisms of degradation and provide actionable strategies to mitigate these effects, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and analysis of this compound solutions.
Q1: My this compound solution is showing a progressive color change. What is causing this and is my sample compromised?
A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation and the formation of quinone-like structures. The phenolic hydroxyl group on the quinolone core is susceptible to oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of dissolved oxygen or catalytic metal ions in your solvent.
Troubleshooting Steps:
-
Verify Degradation: Immediately analyze a sample of the discolored solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the presence of degradation products.[1][2][3]
-
Protect from Light: If not already doing so, prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Fluoroquinolones are known to be photosensitive.[4][5][6]
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solution to minimize dissolved oxygen.
-
Control Temperature: Store your stock and working solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to slow down the degradation kinetics.[7]
Q2: I'm observing variable results in my cell-based assays. Could the stability of this compound in my culture medium be a factor?
A2: Absolutely. Standard cell culture media are aqueous, buffered to a physiological pH (typically ~7.4), and incubated at 37°C in an oxygen-rich environment. These conditions can promote the degradation of this compound over the course of your experiment. Furthermore, components in the media, such as metal ions (e.g., iron, copper), can catalyze oxidative degradation.[8]
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the degradation rate.
-
Freshly Prepare Solutions: Always prepare your working solutions of this compound immediately before use.
-
Consider Antioxidants: If significant degradation is observed, the addition of a biocompatible antioxidant to the medium could be explored, although this would need to be validated to ensure it doesn't interfere with your assay.
Q3: My HPLC analysis shows multiple unexpected peaks over time. How can I identify if these are degradation products?
A3: The appearance of new peaks in your chromatogram that increase in area over time while the main this compound peak decreases is a strong indication of degradation. The primary degradation pathways for fluoroquinolones involve modifications to the quinolone core and cleavage of the side chains.[4][9][10]
Troubleshooting Steps:
-
Forced Degradation Studies: To confirm that these new peaks are indeed degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in generating the degradation products and confirming their retention times relative to the unknown peaks in your sample.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This data is invaluable for proposing the structures of the degradation products by comparing them to the parent molecule's mass and known degradation pathways of similar compounds.[4][5][11]
Enhancing Stability: A Proactive Approach
The following sections provide detailed protocols and strategies to proactively enhance the stability of your this compound solutions.
pH Control: The First Line of Defense
The stability of fluoroquinolones is highly pH-dependent. For moxifloxacin, maximum stability is observed in the neutral to slightly alkaline pH range (approximately 7.0-8.0).[4] Degradation is accelerated in both acidic and more strongly alkaline conditions.
Protocol for pH Optimization:
-
Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., phosphate, borate, or citrate buffers).
-
Prepare solutions of this compound in each buffer at your desired concentration.
-
Store the solutions under your intended experimental conditions (e.g., protected from light at a specific temperature).
-
Analyze the samples by HPLC at initial and subsequent time points to determine the pH at which the degradation rate is minimal.
The Role of Antioxidants and Chelating Agents
Given the susceptibility of the phenolic hydroxyl group to oxidation and the catalytic role of metal ions, the use of antioxidants and chelating agents can significantly improve stability.
-
Antioxidants: These compounds work by scavenging free radicals and reactive oxygen species.[12][13][14] For aqueous solutions, common antioxidants include ascorbic acid and sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used.[15]
-
Chelating Agents: These agents form stable complexes with metal ions, preventing them from participating in redox reactions that can degrade this compound.[16][17][18][19] Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used for this purpose.[16]
Table 1: Recommended Stabilizing Agents
| Stabilizer Type | Agent | Typical Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.01 - 0.1% (w/v) | Scavenges free radicals.[13][14] |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Acts as an oxygen scavenger. | |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Chain-terminating antioxidant (for organic solvents).[15] | |
| Chelating Agent | Disodium EDTA | 0.01 - 0.1% (w/v) | Sequesters divalent and trivalent metal ions.[16][19] |
Important Consideration: The choice and concentration of any stabilizing agent must be validated to ensure it does not interfere with your downstream analytical methods or experimental assays.
Experimental Workflow for Stability Testing
A systematic approach to stability testing is crucial for validating your handling and storage procedures.
Diagram 1: Workflow for Stability Assessment of this compound
Caption: A systematic workflow for assessing the stability of this compound solutions.
Visualizing Degradation Pathways
Understanding the potential degradation pathways can aid in the identification of unknown peaks in your analytical runs.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Simplified potential degradation pathways for this compound.
Conclusion
The stability of this compound in solution is a critical parameter that requires careful consideration to ensure the validity of experimental data. By understanding the degradation mechanisms and implementing proactive strategies such as pH control, protection from light, and the use of appropriate stabilizing agents, researchers can significantly enhance the stability of this compound. The troubleshooting guide and protocols provided herein serve as a comprehensive resource for maintaining the integrity of this compound in your research endeavors.
References
-
Al-Omar, M. A., & Al-Deeb, O. A. (2011). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Pharmaceutical Chemistry Journal, 45(6), 368–374. [Link]
-
Li, Y., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. Journal of Pharmaceutical and Biomedical Analysis, 149, 41-47. [Link]
-
da Silva, J. C. J., et al. (2021). Soft Modelling of the Photolytic Degradation of Moxifloxacin Combining Surface enhanced Raman Spectroscopy and Multivariate Curve Resolution. Brazilian Journal of Analytical Chemistry, 8(32), 165-177. [Link]
-
Chen, J., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 193. [Link]
-
Gu, C., et al. (2009). Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. Environmental Science & Technology, 43(13), 4816-4822. [Link]
-
Wang, S., et al. (2019). Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. Water Research, 145, 419-428. [Link]
-
Protheragen. (n.d.). Chelating Agents. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Chelating agents (chelants). Retrieved from [Link]
-
Sharma, V. K., et al. (2016). Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products. Journal of Hazardous Materials, 316, 155-162. [Link]
-
Hubicka, U., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 133. [Link]
-
Garcia-Galan, M. J., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. Environmental Science and Pollution Research, 27(32), 40051-40064. [Link]
-
ResearchGate. (n.d.). Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. Retrieved from [Link]
-
Ammar, H. O., et al. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270-271. [Link]
-
Krzek, J., et al. (2014). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 71(1), 59-66. [Link]
-
Paim, C. S., et al. (2017). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
-
CD Formulation. (n.d.). Chelating Agents. Retrieved from [Link]
-
Scite.ai. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The plausible degradation patterns of moxifloxacin under studied conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (n.d.). View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
-
Medscape. (2025). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. Retrieved from [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
-
Prat, M. D., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Journal of Chromatography A, 1045(1-2), 115-121. [Link]
-
Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Asia Pacific Journal of Science and Technology, 27(6). [Link]
-
Papuc, C., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 720. [Link]
-
Reddy, G. S., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Journal of Separation Science, 44(13), 2623-2634. [Link]
-
Moise, P. A., et al. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of moxifloxacin | Request PDF. Retrieved from [Link]
-
Schentag, J. J., et al. (2000). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. Drugs of Today, 36(4), 229-244. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development and validation of an analytical method for the simultaneous quantification of Moxifloxacin and Bromofenac opthalmic solution by using. Retrieved from [Link]
Sources
- 1. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. brjac.com.br [brjac.com.br]
- 10. Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jscholaronline.org [jscholaronline.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Chelating Agents - Protheragen [protheragen.ai]
- 17. List of Chelating agents (chelants) - Drugs.com [drugs.com]
- 18. Chelating Agents - CD Bioparticles [cd-bioparticles.net]
- 19. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination in 8-Hydroxymoxifloxacin Experiments
Welcome to the technical support center for researchers utilizing 8-Hydroxymoxifloxacin in cell culture experiments. This guide is designed to provide in-depth troubleshooting for contamination issues that can compromise the integrity of your research. As a pharmacologically active compound, this compound introduces unique variables that can sometimes mimic or mask contamination. This resource will help you distinguish between compound-induced cellular effects and genuine contamination events, ensuring the validity and reproducibility of your results.
Section 1: Foundational Principles - Aseptic Technique
The vast majority of contamination events are preventable. The foundation of successful cell culture is a mastery of aseptic technique, a set of practices that creates a barrier between your sterile cultures and the non-sterile environment.[1]
FAQ: What is aseptic technique and why is it so critical?
Aseptic technique is not a single action but a comprehensive mindset that encompasses environmental control, personal hygiene, and sterile handling procedures.[2] Its purpose is to prevent the introduction of microbial contaminants into sterile cultures. Failure to adhere to these principles is the most common cause of contamination.[3][4]
Causality: Every object in a typical lab environment, including the air, surfaces, and personnel, is covered in microorganisms (bacteria, fungi, spores).[5][6] Cell culture medium is an extremely rich nutrient source, making it a perfect environment for these microbes to flourish, often far more rapidly than the mammalian cells you are studying.[6]
FAQ: How should I set up and maintain my cell culture workspace for optimal sterility?
Your primary defense is the Class II Biological Safety Cabinet (BSC) or laminar flow hood.[2][7]
-
Before You Begin:
-
Clear the Area: Ensure the hood is free of unnecessary items. Clutter disrupts the protective airflow curtain.
-
Decontaminate: Wipe down all interior surfaces of the hood with 70% ethanol and allow it to evaporate completely.[7] This contact time is crucial for the ethanol to denature microbial proteins.
-
Prepare Materials: Wipe the outside of all reagents, media bottles, and culture vessels with 70% ethanol before placing them inside the hood.[7]
-
-
During Work:
-
Minimize Movement: Work at least 6 inches inside the hood. Avoid rapid movements and talking, which can disrupt the airflow and introduce contaminants.[8]
-
Logical Flow: Arrange your materials to work from "clean" to "dirty." For example, keep media and sterile plasticware on one side, and your waste container on the other.
-
Cap and Cover Management: Never leave bottles or flasks open for extended periods. When a cap is removed, place it face-down on the sterile surface to prevent airborne contaminants from settling inside.[7]
-
-
After You Finish:
-
Remove Waste: Securely close and dispose of all waste.
-
Final Decontamination: Wipe down all surfaces again with 70% ethanol.
-
Incubator Maintenance: The incubator is a major source of contamination.[5] High humidity and optimal temperature create an ideal breeding ground for fungi and bacteria.
-
Clean spills immediately.
-
Use sterile, distilled, or deionized water in the humidity pan.
-
Perform a thorough cleaning of all interior surfaces and shelves on a regular basis (e.g., weekly or bi-weekly).[3][8]
Section 2: Understanding this compound in Your Cell Culture System
Experiments with pharmacologically active compounds require an extra layer of scrutiny. It is vital to differentiate between the intended biological effects of your compound and the signs of a contamination event.
FAQ: What is this compound and how does its parent compound, Moxifloxacin, work?
This compound is a metabolite of Moxifloxacin. Moxifloxacin is a fourth-generation fluoroquinolone, a class of broad-spectrum antibiotics.[9][10]
-
Mechanism of Action: Moxifloxacin's antibacterial effect comes from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[9][11][12] These enzymes are essential for the processes of DNA replication, repair, and transcription in bacteria. By blocking them, Moxifloxacin effectively prevents bacteria from multiplying.[9][12]
FAQ: Can the antibiotic nature of Moxifloxacin/8-Hydroxymoxifloxacin prevent contamination in my cultures?
This is a common and dangerous misconception. While Moxifloxacin is a potent antibiotic, relying on it as your primary contamination control is a flawed strategy for several reasons:
-
Limited Spectrum: It is effective against a range of Gram-positive and Gram-negative bacteria, but it has no effect on fungi (yeast and mold), mycoplasma, or viruses.[10]
-
Masking Low-Level Infections: The presence of the antibiotic can suppress a minor bacterial contamination, preventing it from becoming obvious (e.g., causing turbidity or a rapid pH change). This "cryptic" contamination can still alter cell behavior and skew experimental results.[5]
-
Antibiotic Resistance: Routine use of antibiotics in cell culture can lead to the development of resistant bacterial strains, which are then impossible to control with standard treatments.[3]
Expert Insight: The routine use of antibiotics in cell culture is strongly discouraged.[3] It is far better to rely on robust aseptic technique. Antibiotics should be reserved for specific, short-term applications, such as the initial recovery of primary cells.
FAQ: My cells are showing slower growth, detachment, or increased death after adding this compound. Is this contamination or a compound effect?
This is a critical question. Fluoroquinolones, including Moxifloxacin, are known to have direct effects on eukaryotic (mammalian) cells.
-
Known Cellular Effects: Studies have shown that Moxifloxacin can induce apoptosis (programmed cell death) and inhibit proliferation in various mammalian cell lines.[13] It can also have anti-inflammatory effects by modulating cytokine secretion and signaling pathways.[14][15]
-
Distinguishing the Cause: Unexplained changes in cell health after adding your compound require a systematic investigation. Do not immediately assume it is contamination.
Below is a decision-making workflow to help troubleshoot this common issue.
Diagram: Troubleshooting Unexpected Cell Behavior A decision-making workflow for differentiating compound effects from contamination.
Section 3: Identifying and Responding to Common Contaminants
Even in the most diligent labs, contamination can occasionally occur. Rapid identification and response are key to preventing a widespread outbreak.
Contaminant Identification Summary
| Contaminant Type | Macroscopic Appearance (Naked Eye) | pH Indicator Change (Phenol Red) | Microscopic Appearance (Phase Contrast) |
| Bacteria | Sudden, uniform turbidity (cloudiness) in the medium.[16] | Rapid shift to yellow (acidic).[6][16] | Tiny, individual black dots or rods, often exhibiting rapid, shimmering movement between cells.[6] |
| Yeast | Slight turbidity. May appear as small, distinct colonies in the medium. | Gradual shift to yellow (acidic) or sometimes pink (alkaline).[16] | Small, ovoid or spherical particles, often seen in budding chains. Larger than bacteria.[6] |
| Mold (Fungus) | Visible mycelial clumps (like cotton balls) floating in the medium or attached to the vessel surface.[5] | Gradual shift to yellow or pink.[16] | Thin, multicellular filaments (hyphae) that grow in a branching network. Spores may be visible.[5] |
| Mycoplasma | No visible change. The medium remains clear.[17] | No significant change. May cause a slight acidic shift over time. | Not visible with a standard light microscope. Requires specialized DNA staining or other detection methods.[17] |
FAQ: How do I identify and respond to BACTERIAL contamination?
-
Identification: Bacterial contamination is typically the easiest to spot due to its rapid growth.[3] A culture that was clear the previous day may be uniformly cloudy overnight, with the media turning a bright yellow.[6][16]
-
Common Sources: The primary sources are environmental exposure from improper aseptic technique, contaminated reagents, or aerosols generated during handling.[3][5]
-
Immediate Action Plan:
-
Isolate Immediately: Cap the contaminated flask/plate tightly. Do not open it in the BSC.
-
Discard: Place the sealed, contaminated vessel in a biohazard bag. Autoclave it before final disposal. Do not attempt to save the culture.
-
Decontaminate: Thoroughly clean and disinfect the incubator and the BSC where the culture was handled.[8]
-
Investigate: Check other cultures handled in the same session. If multiple cultures are contaminated, suspect a common source like the medium or a reagent.
-
FAQ: How do I identify and respond to FUNGAL (Yeast/Mold) contamination?
-
Identification: Fungal contamination grows more slowly than bacterial contamination.[3] You may first notice fuzzy colonies (mold) or see individual yeast cells budding under the microscope.[5][6]
-
Common Sources: Airborne spores are a major source of fungal contamination.[3] Contaminated incubator water pans and poor air filtration can contribute significantly.[5]
-
Immediate Action Plan:
-
Isolate and Discard: The procedure is the same as for bacterial contamination. Fungal spores can spread easily, so handle the contaminated vessel with extreme care to avoid aerosolizing them.[6]
-
Thorough Decontamination: Pay special attention to the incubator. Remove all shelves and the water pan, and decontaminate everything thoroughly. Replace the water in the pan with fresh, sterile water.[6][18]
-
Check Filters: Inspect and, if necessary, replace the HEPA filters in your BSC.
-
FAQ: Mycoplasma is the "silent killer" of cultures. How do I deal with it?
Mycoplasma is a significant and underestimated threat because it often produces no visible signs of contamination while drastically altering cell physiology, metabolism, and growth.[16][19] This makes it particularly dangerous, as it can invalidate weeks or months of experimental data.[16] An estimated 5-35% of all cell cultures are contaminated with mycoplasma.[20][21]
-
Identification: You cannot rely on visual inspection. Routine testing is the only way to ensure your cultures are clean.
-
PCR-Based Kits: These are highly sensitive and rapid, detecting the 16S rRNA gene present in most mycoplasma species.[20][22]
-
DNA Staining (e.g., Hoechst): This method uses a fluorescent dye that binds to DNA. Mycoplasma contamination appears as small fluorescent particles in the cytoplasm or outside the cells, distinct from the cell nucleus.[16][17]
-
ELISA Kits: These detect mycoplasma antigens and are also a reliable method.[16]
-
-
Common Sources: The primary source of mycoplasma contamination in a lab is cross-contamination from an existing infected culture.[20][23] It can be spread through aerosols generated during pipetting.[20]
-
Immediate Action Plan:
-
Confirm and Isolate: If you get a positive result, immediately isolate all cultures that were handled in the same area or share common reagents.
-
Discard or Treat?
-
Discard (Recommended): The safest and most recommended action is to discard the contaminated cell line and thaw a fresh, uncontaminated stock.
-
Treat (Use with Caution): If the cell line is irreplaceable, treatment with specialized anti-mycoplasma antibiotics (e.g., Plasmocin) is possible.[21] However, treatment must be followed by re-testing to confirm elimination, and some cell lines may be sensitive to the treatment itself.
-
-
Diagram: Mycoplasma Management Workflow A systematic approach to preventing and handling Mycoplasma contamination.
Section 4: Advanced Protocols
Protocol: Routine Cell Culture Health Monitoring
This protocol should be performed daily for all active cultures.
-
Macroscopic Examination:
-
Before removing cultures from the incubator, look at the color of the medium. Note any rapid color changes.
-
Hold the flask or plate up to the light to check for any visible turbidity or floating particles.
-
-
Microscopic Examination:
-
Place the culture vessel on an inverted microscope.
-
Using low power (4x or 10x), assess the overall confluency and distribution of the cells.
-
Switch to high power (20x or 40x) to examine cell morphology. Look for healthy, attached cells with clear borders. Note any signs of stress, such as granulation, vacuolization, or detachment.
-
Carefully scan the spaces between the cells. Look for the tell-tale signs of bacterial (shimmering dots) or yeast (budding ovals) contamination.
-
-
Record Keeping:
-
Maintain a detailed log for each cell line, noting the date, passage number, observations, and any manipulations performed. This log is invaluable for troubleshooting when problems arise.
-
Protocol: Decontamination of a CO2 Incubator Following Contamination
This protocol should be performed after a significant contamination event or as part of a regular preventative maintenance schedule.
-
Preparation:
-
Power down the incubator.
-
Remove all cultures to a safe, temporary location.
-
Carefully remove all interior components: shelves, shelf supports, and the water pan.
-
-
Cleaning:
-
Wash all removable components thoroughly with a laboratory-grade detergent and rinse extensively with distilled water.
-
Wipe down the entire interior chamber of the incubator with the detergent solution, followed by several rinses with sterile water to remove all detergent residue. Detergent residue can be a source of chemical contamination.
-
-
Disinfection:
-
Wipe the interior chamber and all components with 70% ethanol and allow to air dry completely.
-
For a more robust decontamination, consider using a commercial incubator disinfectant or initiating a high-heat decontamination cycle if your incubator model supports it.[18]
-
-
Reassembly and Final Steps:
-
Replace all dry, sterile components.
-
Fill the water pan with fresh, sterile distilled water. You may consider adding a commercial, non-volatile antimicrobial agent to the pan.
-
Power the incubator back on and allow the temperature and CO2 levels to stabilize for several hours before reintroducing your cultures.
-
References
-
Corning Life Sciences. (n.d.). Understanding and Managing Cell Culture Contamination. Retrieved from [Link]
-
Zeiss. (2023). Common forms of cell culture contamination and how to avoid them. Retrieved from [Link]
-
Nikfarjam, L., & Farzaneh, P. (2012). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell Journal (Yakhteh), 13(4), 203–212. Retrieved from [Link]
-
Tiwari, M., & Yashavarddhan, M. H. (2024). Moxifloxacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pascual, A., García, I., & Perea, E. J. (1999). Uptake and Intracellular Activity of Moxifloxacin in Human Neutrophils and Tissue-Cultured Epithelial Cells. Antimicrobial Agents and Chemotherapy, 43(6), 1493–1495. Retrieved from [Link]
-
Yuan, L. (2015). Cell Culture Laboratory and Aseptic Technique. WOAH - Asia. Retrieved from [Link]
-
Uphoff, C. C., Gignac, S. M., & Drexler, H. G. (2011). Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin. Journal of Biomedicine and Biotechnology, 2011, 267678. Retrieved from [Link]
-
Coté, R. J. (2001). Aseptic technique for cell culture. Current Protocols in Cell Biology, Chapter 1, Unit 1.3. Retrieved from [Link]
-
Bellmann, R., et al. (2006). Anti-inflammatory Effects of Moxifloxacin on IL-8, IL-1beta and TNF-alpha Secretion and NFkappaB and MAP-kinase Activation in Human Monocytes Stimulated With Aspergillus Fumigatus. Journal of Antimicrobial Chemotherapy, 57(4), 681-687. Retrieved from [Link]
-
Drexler, H. G., & Uphoff, C. C. (2011). Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Moxifloxacin. Retrieved from [Link]
-
AppliChem. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Retrieved from [Link]
-
Wesołowska, O., et al. (2021). Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 115-128. Retrieved from [Link]
-
Hall, I. H., et al. (2003). Effects of moxifloxacin in zymogen A or S. aureus stimulated human THP-1 monocytes on the inflammatory process and the spread of infection. Life Sciences, 73(18), 2321-2335. Retrieved from [Link]
-
Scintica. (n.d.). Eliminating Mycoplasma Contamination from Laboratory Incubators. Retrieved from [Link]
-
Uphoff, C. C., & Drexler, H. G. (2010). Mycoplasma Contaminations of Cell Cultures. Wiley Analytical Science. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Moxifloxacin?. Retrieved from [Link]
-
Seral, C., et al. (2003). Discrepancy between Uptake and Intracellular Activity of Moxifloxacin in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model. Antimicrobial Agents and Chemotherapy, 47(7), 2297–2302. Retrieved from [Link]
-
Biology LibreTexts. (2025). 6.2: Principles of Aseptic Technique. Retrieved from [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications?. Retrieved from [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Cell contamination | Proteintech Group [ptglab.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 11. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effects of moxifloxacin on IL-8, IL-1beta and TNF-alpha secretion and NFkappaB and MAP-kinase activation in human monocytes stimulated with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of moxifloxacin in zymogen A or S. aureus stimulated human THP-1 monocytes on the inflammatory process and the spread of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 19. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 20. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Troubleshooting Inconsistent Results in 8-Hydroxymoxifloxacin Biological Assays
Welcome to the technical support center for 8-Hydroxymoxifloxacin biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. As a senior application scientist, I will provide field-proven insights and evidence-based solutions to help you navigate the complexities of working with this particular metabolite.
This resource is structured in a question-and-answer format to directly address the common challenges you may face. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Handling
Question 1: My this compound stock solution appears to be degrading, leading to variable results. What are the best practices for preparation and storage?
Answer: The stability of your this compound stock solution is paramount for reproducible results. Like its parent compound, moxifloxacin, this compound is susceptible to degradation under certain conditions.[1][2][3]
Root Causes of Degradation:
-
Photodegradation: Fluoroquinolones are known to be sensitive to light, particularly UV radiation.[4][5][6][7] The 8-methoxy group in moxifloxacin is believed to reduce phototoxicity compared to other fluoroquinolones, but it does not eliminate the risk of photochemical degradation.[4][5][6][7]
-
Hydrolysis: Moxifloxacin can undergo hydrolysis, and two degradation products have been noted under these conditions.[8] The stability can be pH-dependent.
-
Oxidation: The presence of oxidizing agents can lead to degradation.[2] Studies have shown sensitivity to hydrogen peroxide.[2]
-
Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal conditions can compromise the integrity of the compound.
Troubleshooting Workflow for Stock Solution Stability:
Caption: Workflow for this compound Stock Solution Preparation and Handling.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: The solubility of moxifloxacin is pH-dependent and varies across different solvents.[9] For in vitro assays, high-purity, anhydrous DMSO or ethanol are common choices.
-
Preparation:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount in a sterile environment.
-
Dissolve in the chosen solvent to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Sterilization and Storage:
-
Sterile filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquot into single-use, light-protecting (amber) tubes.
-
Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
-
Quality Control:
-
Before use in a critical experiment, it is advisable to verify the concentration and purity of your stock solution using HPLC.[10]
-
Section 2: Assay-Specific Issues
Question 2: I'm observing high background noise and inconsistent results in my cell-based assays. Could this compound be interacting with the assay components or inducing off-target effects?
Answer: Yes, this is a significant possibility. Fluoroquinolones, including moxifloxacin and its metabolites, can have complex interactions within a biological system, leading to confounding results.
Potential Causes of Inconsistency:
-
Mitochondrial Dysfunction: Bactericidal antibiotics, including quinolones, can induce mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS) in mammalian cells.[11] This can lead to oxidative damage to DNA, proteins, and lipids, affecting cell viability and function.[11] Moxifloxacin has been shown to affect mitochondrial function in pancreatic beta cells.[12]
-
Generation of Reactive Oxygen Species (ROS): The generation of ROS is a known mechanism of action for the bactericidal activity of some antibiotics and can also occur in mammalian cells.[11][13] This can interfere with assays that are sensitive to oxidative stress.
-
Interaction with Assay Reagents: The chemical structure of this compound may allow it to interact with certain dyes or reagents used in viability or reporter assays, leading to quenching or autofluorescence.
-
Off-Target Effects: Moxifloxacin has been reported to have anti-proliferative activity in some cell lines.[14] It can also interact with eukaryotic topoisomerase II, similar to its action on bacterial DNA gyrase.[14][15]
Troubleshooting Strategy for Cell-Based Assays:
Caption: Decision tree for troubleshooting inconsistent cell-based assay results.
Recommended Experimental Controls:
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO). | Cells treated with the same concentration of solvent as the highest concentration of this compound. |
| Positive Control | To ensure the assay is working as expected. | A known inducer of the measured endpoint (e.g., H2O2 for ROS production). |
| Cell-Free Control | To check for direct interaction between the compound and assay reagents. | This compound added to the assay medium and reagents without cells. |
| Antioxidant Co-treatment | To determine the role of ROS in the observed effects. | Cells treated with this compound in the presence of an antioxidant like N-acetylcysteine.[11] |
Step-by-Step Protocol for Assessing ROS Production:
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound and appropriate controls (vehicle, positive control like H2O2) for the desired time.
-
DCFDA Loading:
-
Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFDA in pre-warmed PBS to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Section 3: Antimicrobial Assays
Question 3: My Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not consistent. What factors could be contributing to this variability?
Answer: Inconsistent MIC values in antimicrobial susceptibility testing can arise from several factors related to both the compound and the experimental setup.
Potential Sources of Variability:
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to antibiotics can vary depending on the strain, its growth phase (logarithmic vs. stationary), and the presence of resistance mechanisms.[16][17]
-
Inoculum Size: The number of bacteria used in the assay can significantly impact the MIC value. A higher inoculum may require a higher concentration of the antibiotic to inhibit growth.
-
Assay Medium: Components of the culture medium can interact with the antibiotic, affecting its availability and activity.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., aerobic vs. anaerobic) can influence bacterial growth and antibiotic efficacy.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively remove fluoroquinolones from the cell, leading to decreased susceptibility.[18]
Troubleshooting Flowchart for Inconsistent MIC Assays:
Caption: Systematic approach to troubleshooting inconsistent MIC assay results.
Standardized Protocol for Broth Microdilution MIC Assay:
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well of the 96-well plate containing the antibiotic dilutions.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Summary Table for MIC Determination:
| Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| E. coli ATCC 25922 | 0.06 | 0.125 | 0.06 | 0.082 | 0.038 |
| S. aureus ATCC 29213 | 0.03 | 0.03 | 0.06 | 0.04 | 0.017 |
| Clinical Isolate 1 | 2 | 4 | 2 | 2.67 | 1.15 |
By implementing these rigorous protocols and troubleshooting guides, you can enhance the reliability and reproducibility of your this compound biological assays.
References
-
In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC - NIH. (2013, October 22). Retrieved from [Link]
-
Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium - PubMed Central. Retrieved from [Link]
-
Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets. Retrieved from [Link]
-
Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC. Retrieved from [Link]
-
Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - NIH. Retrieved from [Link]
-
Mechanism of action of and resistance to quinolones - PMC - NIH. Retrieved from [Link]
-
Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties | Request PDF - ResearchGate. Retrieved from [Link]
-
Effects of moxifloxacin and gatifloxacin stress on growth, photosynthesis, antioxidant responses, and microcystin release in Microcystis aeruginosa - PubMed. Retrieved from [Link]
-
Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed. Retrieved from [Link]
-
Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spanish multicentre study | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2015, March 4). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis - Molnar Institute. Retrieved from [Link]
-
In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - Frontiers. Retrieved from [Link]
-
Fluoroquinolone phototoxicity: A comparison of moxifloxacin and lomefloxacin in normal volunteers - ResearchGate. Retrieved from [Link]
-
(PDF) EXPRESS: Mitochondrial Dysfunction/Hyperfunction Inducing Excessive mtROS in Inflammatory and Neuropathic Pain - ResearchGate. Retrieved from [Link]
-
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC - DergiPark. Retrieved from [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH. Retrieved from [Link]
-
Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed. Retrieved from [Link]
-
Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events. Retrieved from [Link]
-
Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
-
Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. Retrieved from [Link]
-
Fluoroquinolone Phototoxicity — Moxifloxacin in Context - ResearchGate. Retrieved from [Link]
-
The Key Role of Mitochondrial Function in Health and Disease - MDPI. Retrieved from [Link]
-
Reactive Oxygen Species Enlightened Therapeutic Strategy for Oral and Maxillofacial Diseases—Art of Destruction and Reconstruction - MDPI. Retrieved from [Link]
-
Effect of fluoroquinolones on mitochondrial function in pancreatic beta cells - PubMed. Retrieved from [Link]
-
Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed. Retrieved from [Link]
-
Generation of Reactive Oxygen Species (ROS) during respiration and HOCl... - ResearchGate. Retrieved from [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed. Retrieved from [Link]
-
Driving collaborative research on fluoroquinolones at the cellular & molecular levels, aimed to identify the mechanism of damage induced by these antibiotics. Retrieved from [Link]
-
(PDF) Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC - ResearchGate. Retrieved from [Link]
-
Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC - PubMed Central. Retrieved from [Link]
-
27 Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. - ResearchGate. Retrieved from [Link]
Sources
- 1. molnar-institute.com [molnar-institute.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of fluoroquinolones on mitochondrial function in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of moxifloxacin and gatifloxacin stress on growth, photosynthesis, antioxidant responses, and microcystin release in Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Hydroxymoxifloxacin Dosage for In Vivo Studies
Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Hydroxymoxifloxacin. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the unique challenges of optimizing in vivo dosage for this specific metabolite. As this compound is a primary metabolite of the fluoroquinolone antibiotic Moxifloxacin, our focus will be on the strategies required to achieve and evaluate relevant exposure in preclinical models. This guide is built on the principles of sound scientific causality, self-validating protocols, and authoritative references to ensure the integrity of your experimental design.
Section 1: Foundational Concepts & Pre-Study Planning
Question 1: What is this compound and why is its in vivo study important?
This compound is a metabolite of Moxifloxacin, an 8-methoxy fluoroquinolone antibiotic.[1][2] Moxifloxacin undergoes metabolism in the body, primarily through glucuronide and sulfate conjugation.[3][4] While the main metabolites are an N-sulfate conjugate (M1) and an acyl glucuronide (M2), other metabolites can be formed.[3][5]
Studying any drug metabolite, including this compound, in vivo is critical for several reasons guided by regulatory frameworks like the FDA's "Safety Testing of Drug Metabolites" guidance:[6][7]
-
Assessing Pharmacological Activity: The metabolite may have its own therapeutic activity, similar to or different from the parent drug, Moxifloxacin.
-
Evaluating Potential Toxicity: Metabolites can sometimes be responsible for adverse effects not seen with the parent compound.
-
Understanding Disproportionate Metabolites: If a metabolite is found at significantly higher concentrations in humans compared to the animal species used for standard toxicology testing, it is termed a "disproportionate drug metabolite" and requires dedicated safety assessment.[6][7]
-
Informing Clinical Dose Adjustments: Understanding the complete metabolic profile, including the contribution of metabolites to efficacy and safety, can help refine dosing strategies in specific patient populations.
The decision to initiate a dedicated in vivo study hinges on these factors, which are typically first explored using in vitro metabolism assays with human and animal liver microsomes or hepatocytes.[7]
Question 2: What are the primary metabolic pathways of Moxifloxacin?
Moxifloxacin is primarily metabolized through Phase II conjugation reactions, not via the cytochrome P450 (CYP) enzyme system.[3][8] This is a key characteristic that minimizes certain drug-drug interactions. The two main pathways are:
-
Sulfate Conjugation: This pathway forms the N-sulfate conjugate, known as M1. The M1 metabolite accounts for approximately 38% of a dose and is mainly eliminated in the feces.[3][4]
-
Glucuronide Conjugation: This pathway forms the acyl-glucuronide conjugate, known as M2. The M2 metabolite represents about 14% of a dose and is excreted exclusively in the urine.[3][4]
Approximately 45% of Moxifloxacin is excreted as an unchanged drug (~20% in urine and ~25% in feces).[4] this compound is not one of the two primary metabolites (M1, M2) but understanding the main pathways is crucial as they dictate the overall clearance and exposure of the parent drug.
Caption: Moxifloxacin metabolic pathways.
Section 2: Dosage Strategy & Experimental Design
Question 3: How do I determine the starting dose for an in vivo study? Should I administer this compound directly or the parent drug, Moxifloxacin?
This is the central question in designing your study. The choice depends entirely on your experimental objective. The decision process can be broken down into a logical workflow.
Caption: Decision workflow for dosing strategy.
Scenario A: Administering this compound Directly This approach is necessary if your goal is to assess the intrinsic properties (pharmacokinetics, efficacy, or toxicity) of the metabolite in isolation.
-
When to Use: To determine if this compound has its own antibacterial effect or to investigate a specific toxicity signal suspected to be caused by the metabolite.
-
Starting Dose Determination: This is challenging without prior data. A common strategy is to start with a dose calculated to achieve plasma concentrations (Cmax or AUC) similar to those observed in humans or animals after administering the parent drug. If no such data exists, in vitro potency data (e.g., MIC for efficacy, IC50 for toxicity) can be used to estimate a target exposure level. A dose-escalation study is highly recommended.[9]
Scenario B: Administering Moxifloxacin (Parent Drug) This is the most common and physiologically relevant approach. You are studying the metabolite in the context of its formation from the parent drug.
-
When to Use: To understand the metabolite-to-parent exposure ratio in a specific animal model and compare it to humans (addressing the "disproportionate metabolite" question) or to evaluate the combined effect of parent and metabolite.
-
Starting Dose Determination: Base the starting dose on established in vivo data for Moxifloxacin. For antibacterial studies, doses are often selected to achieve specific pharmacodynamic targets.[10] For tuberculosis studies, doses of 400 mg once daily are standard, with dose escalation up to 800 mg being explored.[11] The key is to choose a dose of the parent drug that is known to be safe and effective in your chosen animal model.
Question 4: How do I design a dose-ranging or dose-optimization study?
A structured dose-escalation or dose-ranging study is essential to understand the dose-exposure-response relationship.[9][12]
Key Principles:
-
Start Low: The initial dose should be based on prior data (in vitro or in vivo) and is expected to be safe.[9]
-
Systematic Escalation: Dose increments are typically geometric (e.g., 2x or 3x) rather than arithmetic to ensure broad coverage while minimizing the number of groups.[9][13]
-
Define Endpoints: Clearly define your primary endpoints before the study begins. These could be:
-
Pharmacokinetic (PK): Cmax (maximum concentration), AUC (Area Under the Curve) of both parent and metabolite.
-
Pharmacodynamic (PD) / Efficacy: Bacterial load reduction, tumor size change, or other relevant biomarkers.[10][14]
-
Safety/Tolerability: Clinical signs, body weight changes, clinical pathology, and, ultimately, the Maximum Tolerated Dose (MTD).
-
Example Dose-Ranging Study Design Table:
| Group | Treatment | Dose Level (mg/kg) | Number of Animals (n) | Primary Endpoints |
| 1 | Vehicle Control | 0 | 8 | Baseline Safety, PK (background) |
| 2 | Moxifloxacin | Low Dose (e.g., 50) | 8 | PK, Efficacy, Safety |
| 3 | Moxifloxacin | Mid Dose (e.g., 150) | 8 | PK, Efficacy, Safety |
| 4 | Moxifloxacin | High Dose (e.g., 450) | 8 | PK, Efficacy, Safety, MTD |
Section 3: Sample Analysis & Troubleshooting
Question 5: What is the best method for quantifying this compound and Moxifloxacin in plasma?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma.[15][16] It offers superior sensitivity, selectivity, and speed compared to other methods.
Key Features of a Validated LC-MS/MS Method:
-
Selectivity: The ability to differentiate and quantify the analyte (e.g., this compound) from the parent drug (Moxifloxacin) and other endogenous plasma components.[15]
-
Sensitivity: A low limit of detection (LOD) and limit of quantitation (LOQ) are crucial for accurately measuring concentrations at later time points in a PK profile.[15][16]
-
Linearity: The method should produce a linear calibration curve over the expected concentration range in your study.[15]
-
Precision and Accuracy: The method must be reproducible (low %CV) and accurate (% error within acceptable limits, typically ±15%).[15]
Protocol: Generic Steps for Plasma Sample Preparation and LC-MS/MS Analysis
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a 50 µL aliquot of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like lomefloxacin).[15] c. Vortex vigorously for 1 minute to precipitate plasma proteins. d. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject a small volume (e.g., 5-10 µL) onto the LC system. c. Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient. d. Detect and quantify the parent drug and metabolite using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16] This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Question 6: TROUBLESHOOTING: My measured plasma concentrations of this compound are much lower/higher than expected. What are the potential causes?
This is a common issue that requires systematic troubleshooting.
Scenario: Lower-Than-Expected Concentrations
-
Cause 1: Interspecies Differences in Metabolism. This is the most likely biological reason. The animal model you are using may produce less of the this compound metabolite compared to humans or the species from your in vitro data. This is a key finding of your study.[17]
-
Cause 2: Poor Oral Bioavailability of Parent Drug. If you administered Moxifloxacin orally, it may not be well absorbed in your chosen species, leading to low systemic exposure of both the parent and subsequently the metabolite. Check the PK of the parent drug against literature values.
-
Cause 3: Rapid Metabolite Clearance. The metabolite itself might be rapidly eliminated in your animal model. A full PK profile (not just a single time point) is needed to assess this.
-
Cause 4: Analytical Issues.
-
Sample Degradation: The metabolite may be unstable in plasma during storage or freeze-thaw cycles. Run stability tests.
-
Extraction Inefficiency: Your protein precipitation or solid-phase extraction (SPE) method may not be efficiently recovering the metabolite. Validate your extraction recovery.
-
Ion Suppression (MS): Endogenous components in the plasma may be interfering with the ionization of your metabolite in the mass spectrometer, leading to a falsely low signal. An internal standard helps correct for this, but severe suppression can still be an issue.
-
Scenario: Higher-Than-Expected Concentrations
-
Cause 1: Interspecies Differences in Metabolism. Your animal model may produce the metabolite more extensively than other species.
-
Cause 2: Saturated Clearance Pathways. At higher doses of the parent drug, the primary clearance pathways (like M1 and M2 formation) may become saturated, shunting more of the drug down alternative pathways, potentially increasing the formation of this compound.
-
Cause 3: Impaired Metabolite Clearance. The animal model may be slow at clearing the metabolite itself, leading to accumulation. This could be due to species differences in transporters or further metabolic steps.
-
Cause 4: Analytical Issues.
-
Interference: A different compound in the plasma might have the same mass and fragmentation pattern as your metabolite, leading to a falsely high signal. High-resolution mass spectrometry can help resolve this.
-
Calibration Curve Errors: Errors in preparing your calibration standards can lead to systematic over-quantification.
-
References
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of moxifloxacin | Request PDF. Retrieved January 19, 2026, from [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. Drugs of Today, 36(4), 229-244. [Link]
-
Patel, K., & Tadi, P. (2024). Moxifloxacin. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. [Link]
-
Zhu, W., Wang, C., & Zhang, J. (2006). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 831(1-2), 242-248. [Link]
-
Mouton, J. W., van Ogtrop, M. L., Andes, D., & Craig, W. A. (2015). Moxifloxacin Pharmacokinetic Profile and Efficacy Evaluation in Empiric Treatment of Community-Acquired Pneumonia. Antimicrobial Agents and Chemotherapy, 59(5), 2537-2543. [Link]
-
Le Tourneau, C., Lee, J. J., & Siu, L. L. (2015). Dose optimization during drug development: whether and when to optimize. Journal of the National Cancer Institute, 107(11), djv262. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Wikipedia. (n.d.). Moxifloxacin. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved January 19, 2026, from [Link]
-
Stass, H., Kubitza, D., & Möller, J. G. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 48(6), 825-832. [Link]
-
Medscape. (n.d.). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. Retrieved January 19, 2026, from [Link]
-
He, Y., Yang, Z., Zhang, J., He, P., & Yang, H. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 191, 113605. [Link]
-
Admescope. (2021). In vivo metabolite identification and safety evaluation. Retrieved January 19, 2026, from [Link]
-
Mushti, S. L., et al. (2024). Totality of the Evidence: Optimizing Dosage Selection Strategies in Oncology. Clinical Cancer Research, 30(15), 3045-3053. [Link]
-
ClinicalTrials.gov. (2016). Pharmacokinetics and Safety of Moxifloxacin. Retrieved January 19, 2026, from [Link]
-
Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved January 19, 2026, from [Link]
-
Alffenaar, J. W. C., van der Laan, T., Wessels, A. M. A., van Hateren, K., & Greijdanus, B. (2010). Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography-tandem mass spectrometry method. Journal of Analytical Toxicology, 34(3), 135-140. [Link]
-
TRI. (2024). Dose Optimization in Oncology: Advancing Clinical Trial Quality. Retrieved January 19, 2026, from [Link]
-
Lin, G., & Lu, A. Y. H. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 13(8), 1037-1050. [Link]
-
Shchokin, V. P., et al. (2020). A study of the pharmacokinetics of moxifloxacin by the dynamics of its distribution in the blood plasma and saliva of healthy volunteers: a comparative analysis and possible extrapolation methods. Antibiotics and Chemotherapy, 65(7-8), 24-31. [Link]
-
ResearchGate. (n.d.). Determination of Moxifloxacin in Human Plasma, Plasma Ultrafiltrate, and Cerebrospinal Fluid by a Rapid and Simple Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved January 19, 2026, from [Link]
-
Wang, S., et al. (2024). Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. Toxics, 12(9), 711. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Moxifloxacin Pharmacokinetic Profile and Efficacy Evaluation in Empiric Treatment of Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in 8-Hydroxymoxifloxacin quantification
<-33>
Welcome to the technical support center for the bioanalysis of 8-Hydroxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with calibration curves during the quantification of this critical moxifloxacin metabolite. Here, we move beyond simple procedural lists to explain the causality behind common issues and provide robust, field-tested solutions.
Our approach is grounded in the principles of bioanalytical method validation as outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Section 1: Troubleshooting Guide - Common Calibration Curve Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: Why is my calibration curve for this compound showing non-linearity, especially at higher concentrations?
Short Answer: Non-linearity at the upper limits of your curve is typically caused by detector saturation, analyte instability, or concentration-dependent matrix effects.
In-Depth Explanation:
A linear response is fundamental to quantitative analysis, indicating a direct, proportional relationship between analyte concentration and instrument response. When this relationship falters, it's crucial to diagnose the root cause.
-
Detector Saturation: Both UV and mass spectrometer (MS) detectors have a finite dynamic range. At very high concentrations, the detector can become overwhelmed, leading to a plateau in the signal response even as the analyte concentration increases. With LC-MS/MS, this can manifest as ion suppression in the source due to an overabundance of analyte molecules competing for ionization.
-
Analyte Instability: this compound, like its parent compound moxifloxacin, can be susceptible to degradation under certain conditions (e.g., pH, light exposure).[5][6] At higher concentrations in prepared standards, degradation over the course of an analytical run can lead to a lower-than-expected response, causing the curve to bend.
-
Matrix Effects: In bioanalysis, co-eluting endogenous components from the matrix (e.g., plasma, urine) can interfere with the ionization of the analyte.[7][8] This effect may not be uniform across the concentration range. At high concentrations, the sheer amount of analyte might overcome minor ion suppression, while at lower levels, the effect is more pronounced, or vice-versa, leading to a non-linear relationship.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for a non-linear calibration curve.
Q2: My R-squared (R²) value is >0.99, but the accuracy of my low-level calibrators is poor. What's wrong?
Short Answer: A high R² value can be misleading. The most likely cause is heteroscedasticity, where the variance of the data points is not constant across the concentration range. This is common in bioanalytical assays and requires a weighted regression model.
In-Depth Explanation:
The coefficient of determination (R²) is often overemphasized. It simply measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It does not, however, assess the accuracy of back-calculated concentrations, which is a critical parameter in regulated bioanalysis.[4]
-
Heteroscedasticity: In many analytical methods, the absolute error increases with concentration. The high-concentration standards, having a larger absolute response, exert more influence on an unweighted (ordinary least squares) regression line. This can pull the regression line away from the low-concentration standards, resulting in significant inaccuracies at the Lower Limit of Quantification (LLOQ) even with a visually "good" fit.
-
Improper Regression Model: Using a simple linear regression when the data has inherent (but slight) curvature can also cause this issue.
Solution: Implement Weighted Least Squares (WLS) Regression
WLS regression gives less weight to the high-concentration points, effectively normalizing the variance across the curve and providing a more accurate fit at the low end. The most common weighting factors in bioanalysis are 1/x or 1/x².
Data Presentation: Unweighted vs. Weighted Regression
| Concentration (ng/mL) | Response | Back-Calculated Conc. (Unweighted) | % Accuracy (Unweighted) | Back-Calculated Conc. (1/x² Weighted) | % Accuracy (1/x² Weighted) |
| 1 (LLOQ) | 1050 | 1.25 | 125.0% | 1.02 | 102.0% |
| 2 | 2100 | 2.30 | 115.0% | 2.01 | 100.5% |
| 50 | 50500 | 50.10 | 100.2% | 50.05 | 100.1% |
| 500 | 510000 | 501.50 | 100.3% | 500.10 | 100.0% |
| 1000 (ULOQ) | 1020000 | 998.00 | 99.8% | 999.50 | 99.9% |
This is illustrative data. As shown, the unweighted regression meets the overall R² criteria but fails accuracy at the LLOQ, whereas the 1/x² weighted regression provides excellent accuracy across the entire range.
Q3: How can I definitively identify and mitigate matrix effects for this compound in plasma?
Short Answer: The gold standard for identifying matrix effects is a qualitative post-column infusion experiment, followed by quantitative assessment. Mitigation involves optimizing sample preparation, often by moving from simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE).
In-Depth Explanation:
Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting molecules from the biological matrix that suppress or enhance the ionization of the target analyte.[8][9] For fluoroquinolones, which can be present at low concentrations, this effect can compromise assay sensitivity and accuracy.[7]
Experimental Protocol: Qualitative Assessment via Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate directly into the MS source, post-analytical column, using a T-junction. This will generate a stable analyte signal (a flat baseline).
-
Injection: Inject an extracted blank matrix sample (e.g., plasma processed without the analyte or internal standard) onto the HPLC column.
-
Analysis: Monitor the stable analyte signal from the infusion. Any dips or peaks in this baseline correspond to regions of ion suppression or enhancement, respectively, as the matrix components elute from the column.
-
Correlation: Compare this chromatogram with the retention time of this compound. If a significant dip in the baseline occurs at or near your analyte's retention time, a matrix effect is present and must be addressed.
Mitigation Strategy: Solid-Phase Extraction (SPE)
Simple "dilute-and-shoot" or protein precipitation methods are fast but often insufficient for removing interfering phospholipids, a major cause of matrix effects.[9] SPE provides a much cleaner extract.
Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the regulatory acceptance criteria for a calibration curve?
According to both FDA and EMA guidelines, the calibration curve must meet specific criteria for acceptance in validated bioanalytical methods.[1][3][4]
Summary of Regulatory Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero standards are required.[4] |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A linear model is preferred, but a quadratic (weighted) model is acceptable if justified.[3][10] |
| Correlation Coefficient | While not the primary criterion, a correlation coefficient (r) or coefficient of determination (R²) of ≥0.99 is generally expected. |
| Accuracy of Standards | The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[4][11] |
| LLOQ Precision & Accuracy | The Lower Limit of Quantification (LLOQ) must be determined with a precision (%CV) of ≤20% and accuracy of 80-120%. |
| Run Acceptance | At least 75% of the non-zero calibration standards must meet the accuracy criteria for an analytical run to be accepted.[4] |
Q2: How should I select an internal standard (IS) for this compound analysis?
The ideal internal standard co-elutes and experiences the same matrix effects and extraction variability as the analyte.
-
Best Choice (Gold Standard): A stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS is chemically and physically identical to the analyte and will behave identically during extraction and ionization, providing the most accurate correction for variability.[12]
-
Acceptable Alternative: A structural analog. This would be another fluoroquinolone that is not present in the study samples and has similar chemical properties (e.g., similar extraction recovery and ionization efficiency). Ciprofloxacin or ofloxacin have been used as internal standards for moxifloxacin analysis.[13] However, analogs may not perfectly mimic the analyte's behavior, especially concerning matrix effects.
Q3: What are the key considerations for preparing and storing stock and working solutions?
Accuracy starts with your standards. Inaccurate preparation or degradation of stock solutions will invalidate the entire assay.
-
Solvent Selection: Ensure this compound is fully soluble in the chosen solvent. Initial stock solutions are often prepared in a small amount of DMSO, methanol, or dilute acid (e.g., 0.01N HCl) before further dilution in the mobile phase or an appropriate buffer.[14]
-
Weighing: Use a calibrated analytical balance and account for the purity and salt form of the reference standard.
-
Stability: Conduct and document stability assessments. This includes bench-top stability (in the autosampler), freeze-thaw stability (for plasma samples), and long-term storage stability (frozen).[3] Moxifloxacin and its metabolites are known to be light-sensitive, so solutions should be stored in amber vials or protected from light.[13][15]
-
Storage: Stock solutions should be stored at -20°C or -80°C. Aliquot stocks to avoid repeated freeze-thaw cycles.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. PubMed Central. [Link]
-
Stability of moxifloxacin under different storage conditions (n = 5). ResearchGate. [Link]
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. SpringerLink. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]
-
Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study. PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Stability studies of Moxifloxacin. ResearchGate. [Link]
-
Stability of extemporaneously prepared moxifloxacin oral suspensions. PubMed. [Link]
-
Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. PubMed Central. [Link]
-
Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. PubMed. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. [Link]
-
A Rapid, Sensitive and Accurate LCMS Method for the Determination of Mutagenic Impurities in Moxifloxacin HCl. ResearchGate. [Link]
-
Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]
-
Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
-
Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers. [Link]
-
Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. PubMed Central. [Link]
-
The calibration curve for MOX HCl over the concentration range 0.00005-2.0 mg/mL. ResearchGate. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PubMed Central. [Link]
-
Calibration curve resulting from known concentrations of moxifloxacin... ResearchGate. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. mdpi.com [mdpi.com]
- 13. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Moxifloxacin and its Metabolites
Introduction: Moxifloxacin's Role in Antibacterial Therapy
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic characterized by an 8-methoxy group, which enhances its activity against Gram-positive bacteria while maintaining potent activity against Gram-negative pathogens.[1][2] It is utilized in the treatment of a variety of bacterial infections, including community-acquired pneumonia, acute bacterial sinusitis, and complicated intra-abdominal infections.[3] The clinical efficacy of an antibiotic is not solely dependent on the activity of the parent compound but also on the activity, or lack thereof, of its metabolites. This guide provides a detailed comparison of the antibacterial activity of moxifloxacin with its primary human metabolites, addressing a critical aspect for researchers and drug development professionals in understanding its complete pharmacological profile. While the compound "8-Hydroxymoxifloxacin" is commercially available, a thorough review of scientific literature reveals no evidence of it being a significant metabolite of moxifloxacin in humans, nor is there available data on its antibacterial activity. Therefore, this guide will focus on the well-documented and clinically relevant metabolites of moxifloxacin.
Mechanism of Action: The Basis of Moxifloxacin's Potency
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes, moxifloxacin introduces double-strand breaks in the bacterial DNA, leading to a rapid cessation of DNA synthesis and ultimately, cell death. The 8-methoxy substituent on the quinolone core is credited with enhancing the drug's activity against topoisomerase IV, which is the primary target in many Gram-positive bacteria, such as Streptococcus pneumoniae.[1]
The Metabolic Fate of Moxifloxacin: A Pathway to Inactive Compounds
In humans, moxifloxacin undergoes Phase II metabolism, primarily forming two major metabolites: an N-sulphate conjugate (M1) and an acyl-glucuronide (M2).[5][6] Approximately 52% of an administered dose of moxifloxacin is converted into these metabolites.[7] The cytochrome P450 system is not significantly involved in the metabolism of moxifloxacin.[7] The remaining portion of the drug is excreted unchanged in the urine and feces.[7]
The metabolic conversion of moxifloxacin is a critical consideration in its overall antibacterial effect. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Moxifloxacin.
Comparative Antibacterial Activity: Moxifloxacin vs. Its Metabolites
A crucial aspect of moxifloxacin's pharmacokinetic and pharmacodynamic profile is the microbiological activity of its metabolites. Extensive in vitro studies have demonstrated that both the N-sulphate (M1) and acyl-glucuronide (M2) metabolites are microbiologically inactive. This lack of antibacterial activity means that the clinical efficacy of moxifloxacin is attributable solely to the parent drug.
The antibacterial potency of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The following table summarizes the comparative antibacterial activity profile.
| Compound | Target Organism | MIC Range (µg/mL) | Antibacterial Activity |
| Moxifloxacin | Streptococcus pneumoniae | 0.06 - 0.5 | High [8][9] |
| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | High [8][9] | |
| Haemophilus influenzae | 0.03 - 0.06 | High [8][9] | |
| Escherichia coli | ≤0.06 - 4.0 | Variable [10] | |
| Pseudomonas aeruginosa | 0.5 - >32 | Limited [8][10] | |
| N-Sulphate (M1) | Various Bacteria | Not Applicable | Inactive [5] |
| Acyl-Glucuronide (M2) | Various Bacteria | Not Applicable | Inactive [5] |
Note: MIC values for Moxifloxacin can vary depending on the specific strain and resistance mechanisms.
The data unequivocally shows that while moxifloxacin possesses potent antibacterial activity against a broad spectrum of pathogens, its primary metabolites, M1 and M2, are devoid of such activity. This is a significant finding for drug development, as it implies that the therapeutic effect is directly correlated with the concentration of the parent compound at the site of infection.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The determination of MIC is a fundamental in vitro method for assessing the antibacterial activity of a compound. The broth microdilution method is a commonly used and standardized technique.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial agent (e.g., Moxifloxacin).
-
Dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The following diagram outlines the workflow for MIC determination.
Caption: Workflow for MIC Determination.
Conclusion and Implications for Drug Development
The comparison between moxifloxacin and its primary metabolites, the N-sulphate (M1) and acyl-glucuronide (M2), reveals a stark contrast in antibacterial activity. Moxifloxacin is a highly potent antibacterial agent, while its metabolites are microbiologically inactive. This finding has several important implications for researchers and drug development professionals:
-
Clinical Efficacy: The therapeutic success of moxifloxacin relies entirely on maintaining sufficient concentrations of the parent drug at the site of infection.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models for moxifloxacin should focus on the exposure of the parent drug, as the metabolites do not contribute to the antibacterial effect.
-
Safety Profile: The inactivity of the metabolites suggests they are unlikely to contribute to the selection of resistant bacteria. However, their accumulation in patients with severe renal or hepatic impairment should be considered for potential off-target effects.[5]
References
- Rolston, K. V., Frisbee-Hume, S., LeBlanc, R., & Streeter, H. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic Microbiology and Infectious Disease, 47(3), 787-795.
- Hsueh, P. R., Chen, W. H., Luh, K. T., & Hsiue, T. R. (2001). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan.
- Bauduer, F., & Lemaire, X. (2000). In Vitro Antibacterial Activity of Moxifloxacin Against Hospital Isolates: A Multicentre Study. Clinical Microbiology and Infection, 6(6), 297-303.
-
BioOrganics. (n.d.). Moxifloxacin: Metabolites. Retrieved from [Link]
- Ednie, L. M., Rattan, N. S., & Jacobs, M. R. (2004). In vitro activities of moxifloxacin against 900 aerobic and anaerobic surgical isolates from patients with intra-abdominal and diabetic foot infections. Antimicrobial Agents and Chemotherapy, 48(3), 1012-1016.
- Lim, V. K. (2002). In vitro activity of moxifloxacin against local bacterial isolates.
- Balfour, J. A., & Lamb, H. M. (2000). Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency. Drugs, 59(1), 115-139.
- Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 48(6), 747-753.
- American Society of Health-System Pharmacists. (2025). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. Medscape.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229-244.
- Khan, I., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1639-1647.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Request PDF.
- Beikler, T., Karch, H., & Flemmig, T. F. (2014). Antibacterial activity of moxifloxacin on bacteria associated with periodontitis within a biofilm. Journal of Medical Microbiology, 63(Pt 2), 299-305.
- Le, J. K., & Cichmida, M. (2024). Moxifloxacin. In StatPearls.
- Bauduer, F., & Lemaire, X. (2000). In vitro antibacterial activity of moxifloxacin against hospital isolates: A multicentre study. Clinical Microbiology and Infection, 6(6), 297-303.
- Balfour, J. A., & Lamb, H. M. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 59(1), 115-139.
- Dalhoff, A., & Schubert, S. (1999). Bactericidal properties of moxifloxacin and post-antibiotic effect. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 43-49.
- Kumar, A., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000458.
- Khan, A. U., et al. (2023). Moxifloxacin and Sulfamethoxazole-Based Nanocarriers Exhibit Potent Antibacterial Activities. Pharmaceutics, 15(3), 969.
- Drago, L., et al. (2004). Effect of moxifloxacin on bacterial pathogenicity factors in comparison with amoxicillin, clarithromycin and ceftriaxone. Journal of Chemotherapy (Florence, Italy), 16(1), 30-36.
Sources
- 1. Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. In vitro antibacterial activity of moxifloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Moxifloxacin and its Metabolites
For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a drug candidate and its metabolic products is paramount. This guide provides an in-depth comparison of the cytotoxicity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, and its primary metabolites. While extensive data exists for the parent drug, the cytotoxic potential of its metabolites, including the known N-sulfate (M1) and acyl-glucuronide (M2) conjugates, and the potential oxidative metabolite 8-hydroxymoxifloxacin, is less understood. This guide will therefore focus on establishing a framework for such a comparative analysis, grounded in the known mechanisms of fluoroquinolone toxicity and established in vitro methodologies.
Introduction to Moxifloxacin Metabolism and Potential for Cytotoxicity
Moxifloxacin is a widely prescribed antibiotic valued for its broad spectrum of activity.[1] Its metabolism in humans primarily involves Phase II conjugation reactions, leading to the formation of an N-sulfate conjugate (M1) and an acyl-glucuronide conjugate (M2).[2][3] Notably, the cytochrome P450 enzyme system plays a minimal role in its biotransformation.[1][4] While the M1 and M2 metabolites are generally considered pharmacologically inactive, it is crucial to experimentally verify their cytotoxic potential, as even minor metabolites or those formed under specific conditions (e.g., oxidative stress) could contribute to adverse drug reactions.
The compound this compound is recognized as a related substance and potential impurity in moxifloxacin preparations.[5][6][7] While its metabolic origin is not definitively established as a major pathway, its structural similarity to the parent drug warrants a thorough cytotoxicological evaluation. Fluoroquinolones as a class have been associated with adverse effects, including tendinopathy, hepatotoxicity, and cardiotoxicity.[8][9][10] The underlying mechanisms often involve the induction of oxidative stress, mitochondrial dysfunction, and DNA damage.[9][10] Therefore, a comparative cytotoxic assessment should probe these specific pathways.
Moxifloxacin Metabolic Pathway
The metabolic fate of moxifloxacin is predominantly through conjugation, which facilitates its excretion. The diagram below illustrates the primary metabolic conversions.
Caption: Potential signaling pathways in fluoroquinolone-induced cytotoxicity.
Fluoroquinolones can impair mitochondrial function, leading to a decrease in ATP production and an increase in the generation of ROS. T[10]his oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. S[9]ome studies also suggest that fluoroquinolones can directly interact with DNA and topoisomerase II, leading to DNA strand breaks. A thorough comparative study should therefore include assays that probe each of these potential mechanisms to build a complete toxicological picture.
Conclusion
While moxifloxacin's primary metabolites, the N-sulfate and acyl-glucuronide conjugates, are generally considered inactive, a comprehensive cytotoxicological assessment is essential for a complete safety profile. The framework presented in this guide provides a robust, multi-faceted approach to comparing the cytotoxicity of moxifloxacin and its metabolites, including the potential oxidative product, this compound. By employing a panel of relevant cell lines and a suite of mechanistic assays, researchers can elucidate the relative toxic potential and underlying mechanisms of these compounds. This information is critical for informed decision-making in drug development and for ensuring patient safety. Future studies are warranted to generate empirical data for a direct comparison of these compounds.
References
- Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363-373.
- Bernard-Beaubois, K., Hecquet, C., Hayem, G., Rat, P., & Adolphe, M. (1998). In vitro study of cytotoxicity of quinolones on rabbit tenocytes. Cell biology and toxicology, 14(4), 283–292.
- Dalhoff, A. (2005). In-vitro and in-vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. Journal of Antimicrobial Chemotherapy, 55(6), 845-853.
- Ferguson, J., & Man, I. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 77-82.
- Food and Drug Administration. (2013). Avelox (moxifloxacin hydrochloride)
-
Gaja, M., et al. (2022). Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers in Pharmacology, 13, 962948. [Link]
- Kashida, Y., & Kato, M. (2004). In vitro cytotoxicity of new quinolones in cultured human corneal epithelial cells. Journal of cataract and refractive surgery, 30(2), 448-453.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244.
- Orman, E. S., et al. (2011). Drug-induced liver injury network (DILIN) prospective study: eighty-one cases of drug-induced liver injury from the fluoroquinolone antibiotics.
- Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry. Anti-cancer agents, 3(6), 439–450.
- Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial agents and chemotherapy, 42(8), 2060–2065.
- Tsai, W. C., Hsu, C. C., Chen, C. P., Chang, H. N., & Wong, A. M. (2007). Ciprofloxacin-mediated cell cycle arrest and apoptosis in human tendon cells. Journal of orthopaedic research, 25(9), 1144-1150.
- Tulkens, P. M. (1991). Fluoroquinolones and the central nervous system. Journal of antimicrobial chemotherapy, 28(Suppl C), 29-37.
-
U.S. National Library of Medicine. (n.d.). Moxifloxacin. In StatPearls. Retrieved from [Link]
-
Chem-Space. (n.d.). 8-Hydroxy Moxifloxacin. Retrieved from [Link]
-
PubChem. (n.d.). Moxifloxacin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Metabolites augment oxidative stress to sensitize antibiotic-tolerant Staphylococcus aureus to fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fq100.org [fq100.org]
- 3. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 8-Hydroxymoxifloxacin Analysis
This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of 8-Hydroxymoxifloxacin, the primary active human metabolite of Moxifloxacin. For researchers, clinical laboratories, and drug development professionals, ensuring the accuracy, precision, and comparability of analytical data across different sites is paramount for reliable pharmacokinetic studies, clinical trial data integrity, and regulatory submissions. This document delves into the prevalent analytical methodologies, the principles of designing a robust proficiency testing scheme, and the interpretation of comparative data, grounded in established scientific and regulatory standards.
The Analytical Imperative for this compound
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic. Its metabolism in humans leads to two main metabolites: the N-sulfate (M1) and the acyl-glucuronide (M2). While often referred to in literature, this compound is a synonym for Moxifloxacin EP Impurity E[1][2]. The accurate quantification of this and other metabolites is crucial, as their plasma concentrations and pharmacokinetic profiles can be significantly affected by factors like renal function[3]. Therefore, analytical methods must be not only validated but also proven to be reproducible across different laboratories to ensure that data from multi-site studies can be reliably pooled and compared.
Inter-laboratory studies, also known as proficiency tests (PT), are the gold standard for this purpose. They provide an objective, external assessment of a laboratory's performance and competence.[4][5][6] Participation in such schemes is often a requirement for laboratory accreditation and demonstrates a commitment to quality assurance.[4][5]
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of drug metabolites like this compound in biological matrices (e.g., plasma, urine), which are often present at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8] Its high sensitivity and selectivity are indispensable for this application.
Causality: Why LC-MS/MS is the Method of Choice
-
Specificity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of a target analyte even in a complex biological matrix. It filters for a specific precursor ion and a specific product ion, minimizing interference from other compounds.[9][10]
-
Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), often in the low ng/mL range, which is essential for pharmacokinetic studies where metabolite concentrations can vary widely over time.[9][10]
-
Versatility: The method can often be adapted to simultaneously quantify the parent drug (Moxifloxacin) and its metabolites within a single analytical run, improving efficiency.[8][11][12]
While other methods like HPLC with UV or fluorescence detection exist for Moxifloxacin itself[13][14][15][16], they generally lack the required sensitivity and selectivity for its metabolites in biological samples.
Comparative Overview of Analytical Techniques
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation followed by detection based on UV absorbance. | Chromatographic separation followed by detection based on fluorescence emission. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL)[9] | Moderate (µg/mL)[13] | High (ng/mL)[15] |
| Matrix Effect | Potential for ion suppression/enhancement, requires careful management.[11] | Less susceptible than MS, but matrix components can co-elute and absorb at the same wavelength. | Susceptible to quenching from matrix components. |
| Application for Metabolites | Ideal and most common.[7][17] | Limited, generally not sensitive enough for typical metabolite concentrations. | Possible, but less specific than MS/MS. |
| Instrumentation Cost | High | Low to Moderate | Moderate |
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory comparison hinges on meticulous planning and adherence to established guidelines, such as those outlined by ISO 5725 and ISO/IEC 17043.[5][18][19] The objective is to provide each laboratory with a set of identical, well-characterized test samples and then statistically evaluate the returned results to assess overall method performance and individual laboratory proficiency.
Workflow for an Inter-laboratory Comparison
Caption: Workflow for an this compound inter-laboratory comparison study.
Key Components of the Study Protocol
-
Test Material: A bulk sample of a relevant biological matrix (e.g., human plasma) should be prepared. It should be free of endogenous this compound. This matrix is then divided into pools, and each pool is spiked with a precise concentration of a certified this compound reference standard[20][21]. At least 3-5 different concentration levels covering the expected analytical range are recommended. Stability and homogeneity of the samples must be rigorously verified before distribution.
-
Assigned Value (x̂): The "true" or expected concentration for each sample must be determined. This is typically established by a designated reference laboratory with a well-validated method or by taking the consensus value from expert laboratories.[22]
-
Performance Assessment: The performance of each laboratory is commonly evaluated using a z-score, calculated as:
-
z = (x - x̂) / σ
-
Where:
-
x is the result reported by the participating laboratory.
-
x̂ is the assigned value.
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the method's expected performance or calculated from the participants' data).
-
-
-
Interpretation of z-Scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Reference Experimental Protocol: LC-MS/MS Analysis
The following is a representative protocol for the quantification of this compound in human plasma. Participating laboratories must use their own fully validated method, which should be based on similar principles. Method validation must demonstrate acceptable accuracy, precision, selectivity, linearity, and stability according to regulatory guidelines.[7][23][24][25]
Detailed Analytical Workflow
Caption: Step-by-step workflow for LC-MS/MS analysis of this compound.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solution to create calibration standards (at least 6-8 non-zero points) and QCs (low, medium, high) by spiking into control blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., an isotopically labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[11]
-
Vortex for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-4 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Specific precursor/product ion pairs for this compound and the IS would need to be optimized. For example, for Moxifloxacin, a transition of m/z 402.2 → 384.2 has been reported.[10] A similar optimization would be performed for the 8-Hydroxy metabolite.
-
Data Presentation and Conclusion
The final report from the inter-laboratory study should provide a transparent summary of all results, allowing participants to compare their performance against their peers and the assigned value.
Hypothetical Inter-laboratory Comparison Data
| Laboratory ID | Sample 1 (Assigned Value: 5.0 ng/mL) | Sample 2 (Assigned Value: 50.0 ng/mL) | Sample 3 (Assigned Value: 250.0 ng/mL) |
| Reported (ng/mL) | z-Score | Reported (ng/mL) | |
| Lab-01 | 5.2 | 0.50 | 48.5 |
| Lab-02 | 4.9 | -0.25 | 51.5 |
| Lab-03 | 6.1 | 2.75 | 58.0 |
| Lab-04 | 4.5 | -1.25 | 44.9 |
| Lab-05 | 5.1 | 0.25 | 50.8 |
| Note: z-scores are calculated using a hypothetical proficiency standard deviation (σ) of 0.4 ng/mL for Sample 1, 2.5 ng/mL for Sample 2, and 12.5 ng/mL for Sample 3. |
In this hypothetical example, Lab-03 shows a clear unsatisfactory result for Sample 2 and questionable results for Samples 1 and 3, indicating a potential systematic bias or other analytical issues that require investigation. Lab-04 shows a questionable result for Sample 2, suggesting a need for review. The other labs demonstrate satisfactory performance.
By rigorously comparing analytical methods and performance, this guide provides the necessary framework for ensuring that the quantification of this compound is reliable, reproducible, and fit for its intended purpose in research and development.
References
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). UNODC. Retrieved from [Link]
-
Method Validation Guidelines. (2004). BioPharm International. Retrieved from [Link]
-
GUIDELINE FOR INTER-LABORATORY TESTS. (n.d.). BISFA. Retrieved from [Link]
-
Decosterd, L. A., et al. (2018). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Proficiency Testing in Laboratory | Trusted Testing Providers. (n.d.). ZeptoMetrix. Retrieved from [Link]
-
Interlaboratory Studies. (2007). Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Retrieved from [Link]
-
Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. (n.d.). Management Sciences for Health. Retrieved from [Link]
-
Li, Y., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Scientific Reports. Retrieved from [Link]
-
Vishwanathan, K., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. (2016). ResearchGate. Retrieved from [Link]
-
Trends in inter-laboratory method validation. (n.d.). Eurachem. Retrieved from [Link]
-
Moxifloxacin. (n.d.). GLP Pharma Standards. Retrieved from [Link]
-
Analytical method validation: A brief review. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Sims, D. W., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. PMC. Retrieved from [Link]
-
Guidelines for Interlaboratory Testing Programs. (1975). Analytical Chemistry. ACS Publications. Retrieved from [Link]
-
Handbook of Analytical Validation. (2012). Routledge. Retrieved from [Link]
-
Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. Journal of Chromatography B. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). EAS. Retrieved from [Link]
-
Li, Y., et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography. Retrieved from [Link]
-
Stass, H., et al. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN AND TOLFENAMIC ACID IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (2025). YMER. Retrieved from [Link]
-
This compound. (n.d.). Drugfuture. Retrieved from [Link]
-
Validated spectrophotometric methods for the estimation of moxifloxacin in bulk and pharmaceutical formulations. (2013). Semantic Scholar. Retrieved from [Link]
-
New analytical methods for the quantitative estimation of moxifloxacin an antibacterial drug in bulk and pharmaceutical dosage forms by rp-hplc. (2021). ResearchGate. Retrieved from [Link]
-
Stass, H., & Wandel, C. (1999). Lack of pharmacokinetic interaction between moxifloxacin, a novel 8-methoxyfluoroquinolone, and theophylline. Clinical Pharmacokinetics. Retrieved from [Link]
-
Stass, H., et al. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Moxifloxacin Hydrochloride Working Standard (Secondary Reference Standard). (n.d.). Veeprho. Retrieved from [Link]
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. This compound [drugfuture.com]
- 3. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 6. academic.oup.com [academic.oup.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bisfa.org [bisfa.org]
- 19. eurachem.org [eurachem.org]
- 20. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 21. 8-Hydroxy Moxifloxacin Hydrobromide | LGC Standards [lgcstandards.com]
- 22. eas-eth.org [eas-eth.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. wjarr.com [wjarr.com]
- 25. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to Biomarkers of Moxifloxacin Metabolism: Evaluating Established Metabolites and the Case of 8-Hydroxymoxifloxacin
For researchers, scientists, and professionals in drug development, the accurate assessment of a drug's metabolic profile is fundamental to understanding its efficacy and safety. Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1][2] A critical aspect of its clinical pharmacology is its metabolic pathway. This guide provides an in-depth analysis of the established biomarkers for moxifloxacin metabolism, offering a comparative perspective on their validation and utility. Furthermore, we will address the proposition of 8-hydroxymoxifloxacin as a potential biomarker and clarify its standing based on current scientific evidence.
The Metabolic Fate of Moxifloxacin: A Pathway Independent of Cytochrome P450
Moxifloxacin undergoes Phase II metabolism, primarily through sulfate and glucuronide conjugation.[2][3] Significantly, the cytochrome P450 (CYP) enzyme system is not involved in its metabolism.[2][4] This characteristic is a notable clinical advantage as it minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.[4]
Approximately 52% of an administered dose of moxifloxacin is metabolized into two primary, inactive metabolites:
-
N-sulfate conjugate (M1): This metabolite accounts for about 38% of the dose and is predominantly eliminated through feces.[2][5]
-
Acyl-glucuronide conjugate (M2): This metabolite constitutes approximately 14% of the dose and is excreted in the urine.[2][5]
The remainder of the drug, about 45%, is excreted unchanged in both urine and feces.[1][4]
Caption: Metabolic Pathway of Moxifloxacin.
Established Biomarkers: M1 and M2 Metabolites
The N-sulfate (M1) and acyl-glucuronide (M2) conjugates are the accepted biomarkers for assessing the metabolism of moxifloxacin. Their quantification in biological matrices such as plasma, urine, and feces provides a direct measure of the extent and rate of moxifloxacin's metabolic clearance.
The Case of this compound
A thorough review of the scientific literature does not support this compound as a significant metabolite of moxifloxacin in humans. Consequently, it is not considered a valid biomarker for moxifloxacin metabolism. The primary metabolic pathways are well-established to be sulfate and glucuronide conjugation, with no substantial evidence for oxidative metabolism leading to an 8-hydroxy derivative. Researchers should therefore focus their efforts on the validated M1 and M2 metabolites for accurate pharmacokinetic and metabolic studies.
Comparative Analysis of Moxifloxacin Biomarkers
| Biomarker | Metabolic Pathway | Percentage of Dose | Primary Route of Elimination | Scientific Validation |
| N-sulfate conjugate (M1) | Sulfate Conjugation | ~38% | Feces | Well-established in numerous pharmacokinetic studies.[2][5] |
| Acyl-glucuronide conjugate (M2) | Glucuronide Conjugation | ~14% | Urine | Well-established in numerous pharmacokinetic studies.[2][5] |
| This compound | Oxidative Metabolism | Not reported as a significant metabolite | Not applicable | Lacks scientific evidence as a major metabolite or validated biomarker. |
Validation of M1 and M2 as Biomarkers: An Experimental Workflow
The validation of M1 and M2 as biomarkers for moxifloxacin metabolism follows a rigorous process guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] The cornerstone of this validation is a robust and reliable bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10]
Caption: Experimental Workflow for Biomarker Validation.
Experimental Protocol: LC-MS/MS Quantification of Moxifloxacin and its Metabolites
The following protocol outlines a general procedure for the simultaneous quantification of moxifloxacin, M1, and M2 in human plasma.
1. Sample Preparation:
- To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of moxifloxacin).[11]
- Precipitate proteins by adding 300 µL of methanol or acetonitrile.[9][12]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Maintain a flow rate of 0.3 mL/min.
- Mass Spectrometric Detection:
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for moxifloxacin, M1, M2, and the internal standard.[10]
3. Method Validation:
- Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes.
- Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of the analytes. A linear range of 1 to 1000 ng/mL is typically appropriate. The correlation coefficient (r²) should be ≥ 0.99.[10]
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15%.[9]
- Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
- Stability: Assess the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C).
Conclusion
The validation of biomarkers is a cornerstone of drug development, providing critical insights into a compound's metabolic profile. For moxifloxacin, the N-sulfate (M1) and acyl-glucuronide (M2) conjugates are the scientifically validated and accepted biomarkers of its metabolism. There is a lack of evidence to support this compound as a significant metabolite, and therefore, it should not be considered a viable biomarker for moxifloxacin metabolism studies. Researchers and drug development professionals should focus on robust and validated LC-MS/MS methods for the quantification of M1 and M2 to ensure the generation of accurate and reliable pharmacokinetic data. This adherence to established scientific principles ensures the integrity and trustworthiness of research findings in the development of safe and effective therapeutics.
References
- Vertex AI Search. (2025, December 13). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?
- StatPearls - NCBI Bookshelf. (2024, January 11). Moxifloxacin.
- Wikipedia. Moxifloxacin.
- ResearchGate. Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion.
- PubMed.
- PubMed. Pharmacokinetics and metabolism of moxifloxacin.
- PubMed. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis.
- Journal of Chromatography B. (2020, October 8). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide.
- Amazon S3. Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a.
- ResearchGate. (2025, August 6). Pharmacokinetics and metabolism of moxifloxacin | Request PDF.
- Medscape. (2001, March 1). Moxifloxacin: Clinical Efficacy and Safety - Page 4.
- ResearchGate.
- PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN PA Moise, MC Birmingham and JJ Schentag.
- FDA Guidance for Industry on Bioanalytical Method Valid
- (2018, September 10). D7.2: Detailed plan for submission of biomarkers to the regulatory authorities (EMA and FDA)
- PubMed Central - PubMed.
Sources
- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Documents download module [ec.europa.eu]
- 8. Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Moxifloxacin and its Primary Metabolite, 8-Hydroxymoxifloxacin Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Metabolite Pharmacokinetics in Drug Efficacy and Safety
Moxifloxacin is a broad-spectrum antibiotic highly effective against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility is well-established for treating respiratory and skin infections.[2] Understanding the pharmacokinetic behavior of a parent drug in conjunction with its metabolites is paramount in drug development. Metabolites can exhibit their own pharmacological or toxicological effects, and their concentration and persistence in the body can significantly influence the overall therapeutic outcome and safety profile of the parent compound.
In humans, moxifloxacin is primarily metabolized into two main metabolites: a sulfate conjugate (M1) and an acyl glucuronide (M2).[3][4] The M2 metabolite, identified as moxifloxacin acyl-beta-D-glucuronide, is formed through the conjugation of a glucuronic acid moiety to the carboxylic acid group of the moxifloxacin molecule.[5][6][7] While often referred to in literature simply as the M2 metabolite, for clarity in the context of its chemical structure, we will refer to it as 8-hydroxymoxifloxacin glucuronide. It is crucial to note that both the M1 and M2 metabolites of moxifloxacin are considered microbiologically inactive.[8][9]
This guide will dissect and compare the pharmacokinetic journey of moxifloxacin and its M2 metabolite, providing a comprehensive overview supported by experimental data.
The Metabolic Fate of Moxifloxacin
The metabolic conversion of moxifloxacin to its M1 and M2 metabolites is a Phase II conjugation process that occurs in the liver.[10] Notably, this metabolism does not involve the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions with compounds metabolized through this pathway.[8]
Caption: Metabolic pathway of moxifloxacin.
Comparative Pharmacokinetic Profiles
A thorough understanding of the distinct pharmacokinetic parameters of moxifloxacin and its M2 metabolite is essential for predicting their behavior in the body. The following sections and table provide a detailed comparison.
Absorption and Bioavailability
Moxifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 90%.[9] Peak plasma concentrations are typically reached within 1 to 4 hours.[11] As the M2 metabolite is formed post-absorption in the liver, its appearance in the plasma is subsequent to that of the parent drug.
Distribution
Moxifloxacin exhibits a large volume of distribution, indicating extensive penetration into various tissues.[10] Protein binding of the parent drug is relatively low to moderate, reported to be around 40-48%.[8] In contrast, the M2 metabolite has very low plasma protein binding, at approximately 5%.[3][4] This suggests that a larger fraction of the M2 metabolite exists in an unbound form in the circulation, although its overall plasma concentrations are significantly lower than moxifloxacin.[3][4]
Metabolism and Plasma Concentrations
Following a 400 mg oral dose of moxifloxacin, the peak plasma concentrations (Cmax) of the M2 metabolite are substantially lower than those of the parent drug. Some sources indicate that the peak plasma concentrations of M2 are approximately half those of moxifloxacin, while others report them to be 8-10 times lower.[8][9] This discrepancy may arise from different study designs and analytical methods. However, it is consistently reported that the systemic exposure to the M2 metabolite is significantly less than that of the active parent drug.[3][4] The half-life of moxifloxacin is approximately 12 hours, allowing for once-daily dosing.[9] Specific half-life data for the M2 metabolite is not extensively reported, but its elimination is dependent on renal clearance.
Excretion
The elimination pathways for moxifloxacin and its M2 metabolite are distinct. Approximately 45% of an administered dose of moxifloxacin is excreted unchanged, with about 20% in the urine and 25% in the feces.[8] The M2 metabolite is exclusively eliminated through the urine, accounting for about 14% of the total dose.[3][4][12] The N-sulfate metabolite (M1), on the other hand, is primarily eliminated in the feces.[3][4]
Quantitative Pharmacokinetic Data Summary
| Parameter | Moxifloxacin (Parent Drug) | This compound Glucuronide (M2 Metabolite) |
| Absolute Bioavailability | ~90%[9] | Not Applicable (formed in vivo) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[11] | Later than parent drug |
| Peak Plasma Concentration (Cmax) | ~2.5 - 4.5 mg/L (after 400 mg dose)[9][11] | Significantly lower than parent drug (reported as ~1/2 to 1/10 of parent drug)[8][9] |
| Area Under the Curve (AUC) | ~30 - 48 mg·h/L (after 400 mg dose)[9] | Substantially lower than parent drug |
| Plasma Protein Binding | ~40 - 48%[8] | ~5%[3][4] |
| Volume of Distribution | ~1.7 - 2.7 L/kg[9] | Not extensively reported |
| Elimination Half-life (t1/2) | ~12 hours[9] | Dependent on renal clearance |
| Primary Route of Excretion | Urine (~20% unchanged) and Feces (~25% unchanged)[8] | Urine (~14% of dose)[3][4][12] |
| Microbiological Activity | Active[1] | Inactive[8][9] |
Experimental Protocols for Quantification
The accurate quantification of moxifloxacin and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Experimental Workflow: Quantification of Moxifloxacin and Metabolites in Plasma
Caption: Workflow for quantifying moxifloxacin and its metabolites.
Step-by-Step Methodology: LC-MS/MS Quantification
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., a structurally similar fluoroquinolone not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for moxifloxacin, its M2 metabolite, and the internal standard. For example:
-
Moxifloxacin: m/z 402.2 → 358.2
-
M2 Metabolite: m/z 578.2 → 402.2 (corresponding to the loss of the glucuronide moiety)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This protocol provides a robust and sensitive method for the simultaneous determination of moxifloxacin and its glucuronide metabolite in plasma, enabling detailed pharmacokinetic profiling.[13][14]
Conclusion
The pharmacokinetic profiles of moxifloxacin and its primary metabolite, this compound glucuronide (M2), exhibit significant differences. Moxifloxacin is a well-absorbed, widely distributed, and active antibacterial agent with a balanced excretion profile. In contrast, its M2 metabolite is microbiologically inactive, has significantly lower plasma concentrations, minimal protein binding, and is exclusively eliminated via the kidneys. The lack of pharmacological activity of the M2 metabolite, coupled with its lower systemic exposure, suggests that it does not contribute to the therapeutic efficacy of moxifloxacin. Furthermore, the metabolism of moxifloxacin through Phase II conjugation rather than the CYP450 system reduces the likelihood of clinically significant drug-drug interactions. This comprehensive understanding of the comparative pharmacokinetics of the parent drug and its metabolite is crucial for the rational use of moxifloxacin in clinical practice and for guiding future drug development efforts in the field of fluoroquinolones.
References
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83–90. [Link]
-
Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Scilit. (n.d.). [Link]
-
Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Semantic Scholar. (1999). [Link]
-
Stass, H., et al. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060–2065. [Link]
-
U.S. Food and Drug Administration. (1999). Avelox Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Stass, H., & Kubitza, D. (2001). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 53(3), 243–247. [Link]
-
Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363–373. [Link]
-
Kees, F., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 283–288. [Link]
-
PubChem. (n.d.). Moxifloxacin acyl-beta-d-glucuronide. [Link]
-
PubChem. (n.d.). Moxifloxacin Acyl-beta-D-glucuronide. [Link]
-
precisionFDA. (n.d.). MOXIFLOXACIN ACYL-.BETA.-D-GLUCURONIDE. [Link]
-
National Center for Biotechnology Information. (2024). Moxifloxacin. StatPearls. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229–244. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. (2005). [Link]
-
Ulu, S. T. (2007). High-performance liquid chromatography assay for moxifloxacin: pharmacokinetics in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 320–324. [Link]
-
Pranger, A. D., et al. (2010). Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography-tandem mass spectrometry method. Journal of Analytical Toxicology, 34(3), 135–141. [Link]
-
Determination of moxifloxacin in plasma by RP HPLC with fluorescence detection for bioequivalence studies in healthy human subjects. ResearchGate. (2009). [Link]
-
Kern, W. V., & Oethinger, M. (1998). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. Antimicrobial Agents and Chemotherapy, 42(7), 1693–1698. [Link]
-
Malathum, K., Singh, K. V., & Murray, B. E. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127–133. [Link]
-
Sarwar, S., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2125–2131. [Link]
-
Kowalski, J. W., et al. (2005). In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. Survey of Ophthalmology, 50(Suppl 1), S18–S27. [Link]
-
Siala, W., et al. (2021). Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones. Frontiers in Microbiology, 12, 649693. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PubChemLite - 733002-61-4 (C27H32FN3O10) [pubchemlite.lcsb.uni.lu]
- 6. Moxifloxacin Acyl-beta-D-glucuronide | C27H32FN3O10 | CID 46782402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medscape.com [medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Moxifloxacin and its Major Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies to establish an in vitro-in vivo correlation (IVIVC) for the fluoroquinolone antibiotic, Moxifloxacin, and its primary active metabolites, the N-sulfate (M1) and acyl-glucuronide (M2). We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer supporting data to empower you in your drug development endeavors. While the initial topic specified "8-Hydroxymoxifloxacin," extensive literature review indicates this is a minor metabolite or impurity, not a primary contributor to the drug's pharmacokinetic profile.[1] Therefore, a scientifically robust IVIVC should focus on the parent drug and its major metabolites.
The Imperative of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2] For oral solid dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo. A well-established IVIVC is a powerful tool in drug development, serving as a surrogate for in vivo bioequivalence studies.[3][4] This can significantly reduce the number of human studies required, accelerating development timelines and reducing costs, particularly for post-approval changes.[5][6]
For a drug like Moxifloxacin, which is classified as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility and high permeability), establishing an IVIVC is often feasible and scientifically justified.[7][8]
Strategic Framework for Moxifloxacin IVIVC Development
A successful IVIVC for Moxifloxacin and its metabolites hinges on a multi-faceted approach that integrates in vitro dissolution, permeability assessments, and in vivo pharmacokinetic studies. The following diagram illustrates the logical workflow for developing a robust IVIVC model.
Caption: Workflow for IVIVC Development.
Part 1: Comprehensive In Vitro Assessment
The foundation of a predictive IVIVC lies in meticulously designed in vitro experiments that can meaningfully anticipate in vivo behavior.
Formulation Strategy: The Necessity of Variable Release Profiles
To establish a correlation, one must first introduce variability. Regulatory guidance from the FDA and EMA recommends the development of at least three formulations with different release rates (e.g., slow, medium, and fast).[3] This allows for the establishment of a relationship across a range of dissolution profiles, a cornerstone of a robust Level A correlation.[2][9]
Biorelevant Dissolution Testing: Simulating the Gastrointestinal Milieu
Standard pharmacopeial dissolution media (e.g., pH 1.2, 4.5, 6.8 buffers) are a starting point.[7] However, for a more predictive in vitro system, the use of biorelevant media is highly recommended.[5][10][11][12] These media mimic the composition of human intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states, providing a more accurate reflection of how a drug will dissolve in the complex environment of the gut.
Experimental Protocol: Biorelevant Dissolution of Moxifloxacin Formulations
-
Apparatus: USP Apparatus II (Paddle) at 50 RPM.
-
Media:
-
Simulated Gastric Fluid (SGF) pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0
-
-
Procedure:
-
Perform dissolution testing on at least six tablets of each formulation (fast, medium, slow release) in 900 mL of each medium maintained at 37 ± 0.5 °C.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for Moxifloxacin concentration using a validated HPLC method.
-
Intestinal Permeability Assessment: The Caco-2 Monolayer Model
As a BCS Class I drug, Moxifloxacin is expected to have high permeability.[7][8] However, experimental verification is crucial for a comprehensive IVIVC package. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[6][8][13][14]
Experimental Protocol: Caco-2 Permeability Assay for Moxifloxacin
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): Add Moxifloxacin (at a non-toxic concentration, e.g., 10 µM) to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A): Add Moxifloxacin to the basolateral side and measure its appearance on the apical side.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active transporters.
Part 2: Rigorous In Vivo Pharmacokinetic Evaluation
The in vivo component of the IVIVC study provides the "ground truth" to which the in vitro data will be correlated.
Preclinical Animal Models: Informing Human Study Design
While human studies are the ultimate goal, preclinical pharmacokinetic studies in animal models such as beagle dogs can provide valuable preliminary data.[15][16][17] Dogs are often used for oral absorption studies due to physiological similarities in their gastrointestinal tracts to humans.[17]
Human Pharmacokinetic Study: The Gold Standard
A randomized, crossover study in healthy human volunteers is the definitive method for obtaining the necessary pharmacokinetic data.
Experimental Protocol: Human Pharmacokinetic Study
-
Study Design: A single-dose, three-way crossover study with an adequate washout period between treatments.
-
Subjects: A cohort of healthy male and female volunteers.
-
Treatments: Administration of the fast, medium, and slow-release Moxifloxacin formulations. An intravenous (IV) bolus or an oral solution can be included as a reference to determine the unit impulse response.
-
Sample Collection: Collect serial blood samples at appropriate time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Bioanalysis: Analyze plasma samples for the concentrations of Moxifloxacin, and its M1 and M2 metabolites using a validated LC-MS/MS method.
Part 3: Bridging the Gap: IVIVC Model Development and Validation
This is where in vitro and in vivo data converge to create a predictive model.
High-Fidelity Bioanalysis: The Key to Accurate Data
A sensitive, specific, and validated bioanalytical method is non-negotiable. A High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is the preferred approach for the simultaneous quantification of Moxifloxacin and its metabolites in plasma.[18][19][20]
Table 1: Example HPLC-MS/MS Parameters for Analysis of Moxifloxacin and Metabolites
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Moxifloxacin, M1, and M2 |
Deconvolution and Convolution: The Mathematical Core of IVIVC
To establish a Level A IVIVC, the in vivo absorption profile must be derived from the plasma concentration-time data. This is achieved through a mathematical process called deconvolution.[21][22][23] The resulting in vivo dissolution profile is then correlated with the in vitro dissolution data.
Conversely, convolution is the process of predicting the plasma concentration profile from the in vitro dissolution data and the drug's disposition characteristics (unit impulse response).[3][23][24][25]
Caption: Deconvolution and Convolution in IVIVC.
Model Validation: Ensuring Predictive Power
A developed IVIVC model must be rigorously validated to ensure its predictive capability. This involves assessing both internal and external predictability.
-
Internal Validation: The model is used to predict the pharmacokinetic profiles of the formulations used to develop the correlation.
-
External Validation: The model is used to predict the pharmacokinetic profile of a formulation with a different release rate that was not used in the model's development.
The prediction error for key pharmacokinetic parameters (Cmax and AUC) should be within regulatory acceptance criteria (typically ≤15% for individual formulations and ≤10% for the mean).
Conclusion
Establishing a robust IVIVC for Moxifloxacin and its primary metabolites, M1 and M2, is a scientifically rigorous yet highly valuable endeavor. It requires a synergistic approach that combines meticulous in vitro characterization using biorelevant methodologies with well-designed in vivo pharmacokinetic studies. The resulting predictive model not only deepens our understanding of the formulation's performance but also provides a powerful tool for regulatory flexibility, ultimately accelerating the delivery of safe and effective medicines to patients.
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
- Sánchez-Dengra, B., González-García, I., González-Álvarez, M., González-Álvarez, I., & Bermejo, M. (2021). Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability? Comparison with one-step approach. European Journal of Pharmaceutics and Biopharmaceutics, 158, 185–197.
- Park, K. (2014). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Controlled Drug Delivery (pp. 531-561). Springer, New York, NY.
- Al-Gousous, J., & Langguth, P. (2015). Convolution- and Deconvolution-Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended-Release Products in Relation to In Vitro Dissolution in the Flow-Through Cell Dissolution Tester (USP IV). AAPS PharmSciTech, 16(5), 1073–1083.
- Penta, A., & Mitra, A. (2014). Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. The AAPS Journal, 16(5), 1033–1041.
- O'Hara, T., Dunne, A., & Butler, J. (1997). Convolution-based approaches for in vivo-in vitro correlation modeling. Pharmaceutical research, 14(8), 1071–1080.
-
U.S. Food and Drug Administration. (1999). Avelox Clinical Pharmacology Biopharmaceutics Review. [Link]
- Sirisaddhira, C., & Jantratid, E. (2013). Deconvolution Based Approach for Level A In Vivo-In Vitro Correlation Modelling: Statistical Considerations. Journal of Pharmaceutical Sciences, 102(10), 3768-3779.
-
Dissolution Discussion Group. (2010). Convolution/Deconvolution Techniques – Which one to use and why?[Link]
-
Medscape. (2023). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?[Link]
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244.
- Jantratid, E., Prakongpan, S., Amidon, G. L., & Dressman, J. B. (2006). Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound. Journal of pharmaceutical sciences, 95(11), 2464–2475.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229-244.
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Request PDF. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. [Link]
-
BioOrganics. (n.d.). Moxifloxacin : Metabolites. [Link]
- Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 30(4), 961–968.
-
Pharmaffiliates. (2017). Bio-relevant Dissolution Media Development. [Link]
- Costa, P., & Sousa Lobo, J. M. (2011). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Brazilian Journal of Pharmaceutical Sciences, 47(3), 439-449.
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
- Stojkovikj, M., Atanasoska-Stojanovska, A., & Dimitrovska, A. (2019). A comparative in vitro dissolution study of generic moxifloxacin immediate-release film coated tablets and referent pharmaceutic. Macedonian pharmaceutical bulletin, 65(1), 35-43.
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem. [Link]
-
Wikipedia. (n.d.). Moxifloxacin. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay...[Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
- Al-Dgither, S. O., Alvi, S. N., & Hammami, M. M. (2011). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International journal of medical sciences, 8(5), 392–401.
-
ResearchGate. (n.d.). The mass spectrum of moxifloxacin HCl monohydrate. [Link]
- Satyanarayana, P. V. V., & Rao, G. N. (2010). Determination of moxifloxacin hydrochloride and its related substances by HPLC. E-Journal of Chemistry, 7(4), 1351-1358.
- Li, Y., et al. (2017). Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. Molecular Pharmaceutics, 14(5), 1595–1603.
-
Semantic Scholar. (n.d.). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
- Attimarad, M., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of basic and clinical pharmacy, 4(2), 36–41.
- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1751–1766.
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
ResearchGate. (n.d.). (PDF) PHARMACOKINETIC INTERACTION OF MOXIFLOXACIN AND MELOXICAM FOLLOWING INTRAMUSCULAR ADMINISTRATION IN RATS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 10. Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. scielo.br [scielo.br]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jbclinpharm.org [jbclinpharm.org]
- 21. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Convolution/Deconvolution Techniques – Which one to use and why? | 8783 [drug-dissolution-testing.com]
- 24. d-nb.info [d-nb.info]
- 25. Convolution-based approaches for in vivo-in vitro correlation modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 8-Hydroxymoxifloxacin: A Comparative Analysis of HPLC-UV and LC-MS/MS Methods
For researchers and professionals in drug development, the precise and accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. 8-Hydroxymoxifloxacin is a significant metabolite of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding its concentration in biological matrices is critical for evaluating the drug's overall metabolic profile, safety, and efficacy.
This guide provides an in-depth comparison of the two predominant analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] This ensures that the methodologies discussed are not only technically sound but also align with global regulatory expectations.
Pillar 1: The Foundation of Trustworthy Bioanalysis - Method Validation
The primary goal of bioanalytical method validation is to prove that a specific method is suitable for its intended purpose.[1] This involves a rigorous evaluation of its performance characteristics to guarantee the reliability of quantitative data. The key parameters, which form the basis of our comparison, are universally mandated by guidelines from the FDA and EMA.[3][4]
A typical validation workflow establishes the method's boundaries and performance, ensuring that on any given day of analysis, the results are reproducible and accurate.
Caption: Bioanalytical Method Validation Workflow.
Pillar 2: Comparative Analysis of Core Quantification Techniques
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including sensitivity needs, sample complexity, and available resources. While the following data primarily references methods validated for the parent drug, Moxifloxacin, the principles and performance characteristics are directly translatable to its 8-hydroxy metabolite, which is often analyzed concurrently.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Expertise & Experience: The choice of a C18 column is standard for fluoroquinolones due to its effective separation of these moderately polar compounds from endogenous plasma components.[6] The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and a reasonable retention time, often under 10 minutes.[7][8] The selection of the detection wavelength (around 293-295 nm for Moxifloxacin) is critical; it is chosen at the analyte's absorbance maximum to ensure the highest sensitivity.[6][9]
-
Trustworthiness: System suitability parameters, such as peak tailing and theoretical plates, are established during validation to ensure the chromatographic system performs consistently.[7] Each analytical run includes calibration standards and at least three levels of quality control (QC) samples (low, medium, high) to validate the accuracy and precision of the results for that specific batch.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments.
-
Expertise & Experience: The high specificity of LC-MS/MS comes from using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored.[10] For Moxifloxacin, a common transition is m/z 402.2 → 384.2.[10] This process virtually eliminates interference from co-eluting matrix components, a significant advantage over UV detection. The use of a stable isotope-labeled internal standard is highly recommended, as it co-elutes with the analyte and experiences the same extraction and ionization effects, thereby correcting for variability and improving precision.[1]
-
Trustworthiness: Validation for LC-MS/MS methods must include a thorough assessment of matrix effects, which is the suppression or enhancement of ionization by endogenous components of the sample.[11] This is typically done by comparing the analyte's response in a pure solution to its response in a post-extraction spiked blank matrix. The acceptance criteria for accuracy and precision are stringent: the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[12]
Data Presentation: Performance Head-to-Head
The following tables summarize the performance characteristics of validated HPLC-UV and LC-MS/MS methods for Moxifloxacin quantification, serving as a direct proxy for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Luna C18 (250 x 4.6mm, 5µ)[7] | Hypersil® BDS C18 (250x4.6 mm, 5µm)[6] | C18 (25cm×4.5mm, 5µm)[9] |
| Mobile Phase | Buffer:Methanol (55:45)[7] | 20 mM Ammonium dihydrogen orthophosphate (pH 3) & Acetonitrile (75:25)[6] | Phosphate buffer (pH 4.0) & Acetonitrile (70:30)[9] |
| Detection λ | 293 nm[7] | 295 nm[6] | 295 nm[9] |
| Linearity Range | 20-60 µg/mL[7] | 0.125-16 µg/mL[6] | 0.2-10.0 µg/mL[13] |
| Correlation (r²) | 0.9990[7] | > 0.999[6] | > 0.99[13] |
| Accuracy (% Rec) | 99.3-100.2%[7] | 97.7-107.6%[6] | ~97.3%[9] |
| Precision (%RSD) | < 2%[7] | Inter-day: ≤ 5.09%[6] | Not Specified |
| LLOQ | Not Specified | 0.125 µg/mL[14] | 0.50 µg/mL[13] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Atlantis T3 column[11] | Kromasil C18 (100 × 4.6 mm, 5 µm)[15] | Not Specified |
| Ionization Mode | Positive Ion Mode[11] | Positive Ion ESI[15] | Positive ESI[16] |
| Linearity Range | 0.1–5 mg/L (µg/mL)[11] | 5-100 ng/mL[15] | 0.23-1000 ng/mL[10] |
| Correlation (r²) | > 0.993[11] | Not Specified | > 0.999[10] |
| Accuracy (% Bias) | -5.8% to 14.6%[11] | 93.91-101.58% (% Accuracy)[15] | 92.1-104% (% Accuracy)[10] |
| Precision (%CV) | < 11.4%[11] | 0.97-5.33%[15] | < 9%[10] |
| LLOQ | 0.1 µg/mL[11] | 5 ng/mL[15] | 0.23 ng/mL[10] |
From the data, the superior sensitivity of LC-MS/MS is evident, with LLOQs in the low ng/mL range compared to the µg/mL range for most HPLC-UV methods.
Experimental Protocols: A Step-by-Step Guide
These protocols represent typical workflows. They must be fully validated for the specific analyte (this compound) and matrix in your laboratory.
Protocol 1: HPLC-UV Quantification in Human Plasma
This protocol is based on a common protein precipitation extraction method, which is fast and effective for removing the majority of proteinaceous material.[9]
-
Sample Preparation (Protein Precipitation):
-
Aliquot 250 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of an internal standard solution (e.g., Tinidazole) to each tube (except blanks) and vortex briefly. The internal standard is crucial for correcting variations in extraction and injection volume.[6]
-
Add 500 µL of cold methanol or acetonitrile to precipitate proteins.[6] The cold solvent enhances precipitation efficiency.
-
Vortex vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 7-10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer a portion of the clear supernatant (e.g., 100 µL) to an HPLC vial.
-
-
Chromatographic Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil® BDS C18 (250x4.6 mm, 5µm).[6]
-
Mobile Phase: 20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25).[6] The acidic pH ensures the analyte is in a consistent ionic state for reproducible chromatography.
-
Flow Rate: 1.5 mL/min.[6]
-
Injection Volume: 25 µL.[6]
-
Detection: 295 nm.[6]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Caption: HPLC-UV Experimental Workflow.
Protocol 2: LC-MS/MS Quantification in Human Plasma
This protocol uses a similar protein precipitation but leverages the superior detection of mass spectrometry.
-
Sample Preparation:
-
The steps are identical to the HPLC-UV protocol (Steps 1.1-1.5). Using a stable isotope-labeled internal standard for this compound is strongly preferred here.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., Atlantis T3).[11]
-
Mobile Phase: Gradient elution is common to provide better separation. For example, a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[11] Formic acid is a volatile acidifier, making it ideal for MS as it aids in protonation for positive ion mode ESI.
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions for this compound and its internal standard must be determined via instrument tuning.
-
-
Quantification:
-
The quantification process is the same as in the HPLC-UV method, using the peak area ratio plotted against concentration.
-
Caption: LC-MS/MS Experimental Workflow (*SIL-IS: Stable Isotope-Labeled Internal Standard).
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful, validated techniques for the quantification of this compound.
-
HPLC-UV is a cost-effective, reliable, and robust method perfectly suited for applications where high sample concentrations are expected, such as in formulation analysis or certain therapeutic drug monitoring scenarios.[6] Its sensitivity, however, may be insufficient for detailed pharmacokinetic studies requiring characterization of the terminal elimination phase.
-
LC-MS/MS is the definitive choice for regulated bioanalysis in drug development. Its unparalleled sensitivity and specificity allow for accurate quantification at very low concentrations (ng/mL or pg/mL), which is essential for determining key PK parameters, assessing drug exposure in various tissues, and supporting toxicokinetic studies.[10][11][15] The higher initial instrument cost and complexity are justified by the superior quality and reliability of the data generated.
Ultimately, the selection of a method must be guided by the scientific question at hand. A thorough validation, grounded in the principles outlined by regulatory agencies, is non-negotiable to ensure that the data generated is accurate, precise, and trustworthy.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Bioanalysis.
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (n.d.). Benchchem.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica.
- Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. (n.d.). NIH.
- Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. (n.d.). PMC - NIH.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- High performance liquid chromatography assay for determination of moxifloxacin in human plasma. (2018).
- Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study. (n.d.). PubMed.
- A Researcher's Guide to Moxifloxacin Hydrochloride Quantification: A Comparative Analysis of Validated Analytical Methods. (n.d.). Benchchem.
- Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical prepar
- Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. (n.d.). Walsh Medical Media.
- Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. (2016). PubMed.
- Concentrations of moxifloxacin in plasma and urine, and penetration into prostatic fluid and ejaculate, following single oral administration of 400 mg to healthy volunteers. (n.d.). PubMed.
- A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL. (2023).
- Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone.
- Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. (n.d.). Indian Journal of Pharmacy Practice.
- Quantification of moxifloxacin in urine using surface-enhanced Raman spectroscopy (SERS) and multivariate curve resolution on a nanostructured gold surface. (2013).
- Drug Stability in Biological Specimens. (n.d.).
- Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (2002).
- A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. (2015). Journal of Chemical and Pharmaceutical Research.
- An HPLC Method for Determination of Moxifloxacin in Plasma and its Application in Pharmacokinetic Analysis. (n.d.).
- Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formul
- Stability of extemporaneously prepared moxifloxacin oral suspensions. (n.d.). PubMed.
- Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets. (n.d.). PubMed.
- A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. (n.d.).
- Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Analytical Challenge: Ensuring Specificity in 8-Hydroxymoxifloxacin Assays in the Presence of Moxifloxacin
A Senior Application Scientist's Guide to Method Selection and Validation
In the landscape of pharmacokinetic and drug metabolism studies, the accurate quantification of metabolites in the presence of the parent drug is a critical, yet often challenging, endeavor. This is particularly true for moxifloxacin, a fourth-generation fluoroquinolone antibiotic, and its primary active metabolite, 8-hydroxymoxifloxacin.[1] The structural similarity between a parent drug and its metabolite necessitates analytical methods with exceptional specificity to avoid cross-reactivity and ensure data integrity. This guide provides an in-depth comparison of analytical assays, focusing on achieving the requisite specificity for this compound quantification, and is tailored for researchers, scientists, and drug development professionals.
The Core Challenge: Structural Similarity and Analytical Overlap
Moxifloxacin undergoes metabolism in the body, with one of the key pathways leading to the formation of this compound. The addition of a hydroxyl group introduces a subtle change to the molecule's physicochemical properties. While this modification is significant biologically, it presents a considerable challenge for analytical separation and specific detection. The core structures remain largely identical, leading to similar chromatographic behavior and spectral properties, which can result in analytical interference.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is paramount in overcoming the specificity challenge. Here, we compare the two most prevalent methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on physicochemical interactions with a stationary phase, detection via UV absorbance. | Separation based on physicochemical interactions, followed by mass-based detection of specific parent-daughter ion transitions. |
| Specificity | Moderate. Relies heavily on chromatographic resolution. Co-elution of compounds with similar UV spectra can lead to inaccurate quantification. | High to Very High. Detection is based on the unique mass-to-charge ratio (m/z) of the analyte and its fragments, providing an orthogonal level of specificity beyond chromatographic separation.[2] |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) often in the higher ng/mL to µg/mL range.[3] | High, with LOQs typically in the low ng/mL to pg/mL range, crucial for metabolite studies where concentrations can be low. |
| Matrix Effects | Less susceptible to ion suppression/enhancement but can be affected by co-eluting matrix components that absorb at the same wavelength. | Can be prone to matrix effects (ion suppression or enhancement), requiring careful method development and often the use of a stable isotope-labeled internal standard. |
| Development Complexity | Relatively straightforward. | More complex, requiring optimization of both chromatographic and mass spectrometric parameters. |
| Cost & Throughput | Lower instrument cost, generally higher throughput for simpler assays. | Higher instrument cost, but can offer high throughput with modern systems. |
Expert Insight: While HPLC-UV can be a cost-effective tool for quantifying the parent drug, its reliance solely on chromatographic separation makes it less reliable for the specific measurement of this compound in the presence of high concentrations of moxifloxacin.[4] The potential for peak overlap can lead to an overestimation of the metabolite concentration. LC-MS/MS is the gold standard for this application due to its inherent specificity derived from mass-based detection.[2]
The Gold Standard: A Validated LC-MS/MS Protocol for Specificity
To achieve unambiguous quantification, an LC-MS/MS method is recommended. The following protocol outlines a robust approach, emphasizing the steps crucial for ensuring specificity.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of moxifloxacin, this compound, and a suitable internal standard (IS), preferably a stable isotope-labeled version of moxifloxacin, in an appropriate organic solvent (e.g., methanol).
-
Serially dilute the stock solutions to create calibration standards and QC samples at low, medium, and high concentrations in the relevant biological matrix (e.g., human plasma).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A system capable of delivering stable gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for achieving separation.[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start at 5% B and ramp up to 95% B over several minutes to ensure separation of the slightly more polar metabolite from the parent drug.[6][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for moxifloxacin, this compound, and the IS. These transitions are unique molecular fingerprints that provide exceptional specificity.
Compound Precursor Ion (m/z) Product Ion (m/z) Moxifloxacin 402.2 358.1 This compound 418.2 374.1 IS (Moxifloxacin-d4) 406.2 362.1 -
Ensuring Trustworthiness: A Self-Validating System through Rigorous Validation
A protocol is only as reliable as its validation. Adherence to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) is crucial.[2][8][9][10]
Validation Workflow Diagram
Caption: Key parameters for analytical method validation.
Key Validation Experiments for Specificity
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of this compound or the IS at their respective retention times.
-
Interference Check: In a critical experiment, analyze blank plasma spiked with the LLOQ of this compound and the highest expected concentration of moxifloxacin. The accuracy of the this compound measurement should remain within ±20% of the nominal value, proving that the parent drug does not interfere.
-
Forced Degradation: Subject moxifloxacin to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12][13] Analyze these stressed samples to confirm that none of the degradation products co-elute and interfere with the this compound peak. This demonstrates the stability-indicating nature of the method.[13]
Conclusion
The accurate quantification of this compound in the presence of moxifloxacin demands an analytical method with uncompromising specificity. While HPLC-UV may have applications in simpler contexts, its inherent limitations make it a less suitable choice for this specific challenge. A well-developed and rigorously validated LC-MS/MS method, leveraging the specificity of MRM detection, is the authoritative approach. By following the detailed protocol and validation guidelines presented, researchers can ensure the generation of reliable, accurate, and defensible data, which is the bedrock of successful drug development.
References
- Cruz, L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 636-642.
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]
- Honda, S., Taga, A., & Kakehi, K. (1998). Capillary electrophoresis with laser-induced fluorescence: a routine method to determine moxifloxacin in human body fluids in very small sample volumes. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 269-277.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved January 19, 2026, from [Link]
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
-
Reddy, H. K., Venkatesh, A., & Reddy, A. R. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research, 11(3), 230-235. Available from: [Link]
-
Naveed, S., Uroog, S., & Waheed, N. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116. Available from: [Link]
-
Priya, M. V., & Sankar, D. G. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available from: [Link]
-
Aruna, E., Sri, K. B., & Sumakanth, M. (2021). Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20. Available from: [Link]
-
Al-Dhabi, N. A., Arasu, M. V., Park, C. H., & Park, S. U. (2015). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Journal of Pharmaceutical Analysis, 5(3), 159-165. Available from: [Link]
-
de Oliveira, A. R. M., & de Oliveira, M. F. (2012). Validation of a capillary zone electrophoresis method for the determination of ciprofloxacin, gatifloxacin, moxifloxacin and ofloxacin in pharmaceutical formulations. Journal of the Brazilian Chemical Society, 23(10), 1855-1862. Available from: [Link]
-
Cruz, L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. Available from: [Link]
-
Aruna, E., Sri, K. B., & Sumakanth, M. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20. Available from: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. ResearchGate. Available from: [Link]
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available from: [Link]
-
Sher, N., Fatima, N., Perveen, S., & Siddiqui, F. A. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. South African Journal of Chemistry, 72, 124-130. Available from: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Hanumantharao, B., Ravi, K. B., & Seshagiri, R. V. (2013). Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using RP-HPLC and its Validation. Bibliomed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem. Retrieved January 19, 2026, from [Link]
-
Al-Ghanim, A. M. (2021). A comprehensive overview on the analytical techniques used for determination of moxifloxacin hydrochloride in pharmaceutical and biological matrices. ResearchGate. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). moxifloxacin. Retrieved January 19, 2026, from [Link]
-
Singh, S., et al. (2015). High performance liquid chromatography assay with ultraviolet detection for moxifloxacin: Validation and application to a pharmacokinetic study in Chinese volunteers. ResearchGate. Available from: [Link]
-
Li, J., et al. (2013). Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. Journal of Analytical Methods in Chemistry, 2013, 758373. Available from: [Link]
-
Xu, Y. H., et al. (2010). High performance liquid chromatography assay with ultraviolet detection for moxifloxacin: validation and application to a pharmacokinetic study in Chinese volunteers. Journal of Chromatography B, 878(32), 3437-3441. Available from: [Link]
-
Wislet, S., et al. (2012). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Sharapova, A. V., et al. (2021). Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. ResearchGate. Available from: [Link]
-
Siraj, S., et al. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. Available from: [Link]
-
Pistos, C., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 167-174. Available from: [Link]
-
Siraj, S., et al. (2025). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 18(1). Available from: [Link]
-
de Oliveira, A. R. M., & de Oliveira, M. F. (2023). Moxifloxacin: Physical-chemical and Microbiological Analytical Methods in the Context of Green Analytical Chemistry. Current Pharmaceutical Design, 29(15), 1141-1153. Available from: [Link]
Sources
- 1. moxifloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chemrxiv.org [chemrxiv.org]
- 4. High performance liquid chromatography assay with ultraviolet detection for moxifloxacin: validation and application to a pharmacokinetic study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. fda.gov [fda.gov]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. database.ich.org [database.ich.org]
- 11. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Hydroxymoxifloxacin
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling active pharmaceutical ingredients (APIs) and their metabolites, such as 8-Hydroxymoxifloxacin, requires a rigorous and informed approach to disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in regulatory standards and scientific principles. As a metabolite of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, its disposal must be managed carefully to prevent environmental contamination and the potential proliferation of antimicrobial resistance.[1][2]
Hazard Identification and Core Safety Principles
This compound is a primary metabolite of Moxifloxacin. While a specific Safety Data Sheet (SDS) for this metabolite is not always available, its structural similarity to the parent compound necessitates that it be handled with the same level of caution. The SDS for Moxifloxacin hydrochloride classifies it as harmful if swallowed, a cause of serious eye irritation, and harmful to aquatic life with long-lasting effects.[3][4] Therefore, all waste containing this compound must be considered hazardous chemical waste.[5]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[1]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Do not allow the chemical to enter drains or waterways.[6][7] The introduction of antibiotics into aquatic ecosystems is a significant driver of antibiotic-resistant bacteria.[1]
The Regulatory Landscape: Ensuring Compliance
The disposal of pharmaceutical waste is strictly regulated to protect public health and the environment. In the United States, several federal agencies establish the legal framework for this process.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[8][9] Pharmaceutical waste that is ignitable, corrosive, reactive, or toxic falls under RCRA's purview. In 2019, the EPA enacted Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable guideline for research laboratories.[9][10] A key mandate of Subpart P is the prohibition of sewering (flushing) hazardous pharmaceutical waste.[9][11]
-
State and Local Regulations: It is critical to recognize that state and local authorities may have more stringent requirements than federal law.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the this compound waste. All antibiotic waste, including stock solutions, unused media, and contaminated labware, should be treated as hazardous chemical waste.[1]
Protocol 1: Disposal of Solid (Pure) Compound
-
Containerization: Place the solid this compound waste into a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Ecotoxic").
-
Storage: Store the sealed container in a designated, secure satellite accumulation area until it is collected by your institution's certified hazardous waste management provider.
-
Final Disposal: The ultimate disposal method for this waste stream is typically high-temperature incineration at an EPA-permitted facility.[9]
Protocol 2: Disposal of Aqueous Solutions and Media
Stock solutions of antibiotics are considered hazardous chemical waste due to their high concentration.[5]
-
Collection: Collect all aqueous waste containing this compound (e.g., stock solutions, unused cell culture media) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
No Draining: Under no circumstances should this waste be poured down the sink.[6][7] Wastewater treatment plants are not designed to remove such pharmaceutical compounds, leading to environmental release.[2]
-
pH Neutralization (if applicable): While studies on Moxifloxacin show its photodegradation is pH-dependent, for disposal purposes, it is generally recommended to collect the waste as-is unless your EHS protocol specifies a neutralization step.[12] Altering the pH could create unintended reactions.
-
Collection and Disposal: Store the container in the satellite accumulation area for collection and subsequent incineration by a licensed waste management partner.
Protocol 3: Disposal of Contaminated Labware
-
Gross Decontamination: Remove as much of the chemical residue as possible from glassware or equipment using a suitable solvent (e.g., 70% ethanol). The collected solvent rinse must be disposed of as hazardous liquid waste (see Protocol 2).
-
Solid Waste Segregation:
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Non-Sharps: Contaminated consumables such as pipette tips, gloves, and empty vials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Final Disposal: Both sharps and non-sharp contaminated solid waste will be collected by your institution's EHS personnel for disposal, typically via incineration.
Data and Workflow Summary
The following table summarizes the disposal procedures for different this compound waste streams.
| Waste Stream | Description | Disposal Container | Core Procedure |
| Solid Compound | Unused or expired pure this compound powder. | Labeled Hazardous Waste Container (Solid) | Collect, label, and store for licensed incineration. |
| Aqueous Solutions | Stock solutions, experimental media, and collected rinsates. | Labeled Hazardous Waste Container (Liquid) | Collect, DO NOT DRAIN , label, and store for licensed incineration. |
| Contaminated Sharps | Needles, scalpels, or glass items grossly contaminated. | Puncture-proof Sharps Container | Segregate into sharps container for licensed disposal. |
| Contaminated Labware | Gloves, pipette tips, plastic vials, and other non-sharp items. | Labeled Hazardous Waste Bag/Container | Segregate, label, and store for licensed incineration. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for properly managing this compound waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills of powder, respiratory protection may be necessary.
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a hazardous waste container.
-
For Liquids: Cover the spill with a chemical absorbent pad or granules. Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department, as required by your laboratory's safety plan.
By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Regulatory Compliance for Pharmaceutical Waste Disposal . (2024). Bio-MED Regulated Waste Solutions. [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know . (2025). Triumvirate Environmental. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained . Stericycle. [Link]
-
Management of Hazardous Waste Pharmaceuticals . (2019). U.S. Environmental Protection Agency. [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right . (2025). Bitesize Bio. [Link]
-
The Ultimate Guide to Pharmaceutical Disposal in 2025 . (2025). EasyRxCycle. [Link]
-
de Solla, S. R., et al. (2014). Toxicity and bioconcentration of the pharmaceuticals moxifloxacin, rosuvastatin, and drospirenone to the unionid mussel Lampsilis siliquoidea . Environmental Toxicology and Chemistry, 33(7), 1591-1599. [Link]
-
Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels . (2024). Toxics, 12(8), 635. [Link]
-
Antibiotic Disposal . Society of Infectious Diseases Pharmacists. [Link]
-
Carvalho, G., et al. (2016). Bacterial degradation of moxifloxacin in the presence of acetate as a bulk substrate . Applied Microbiology and Biotechnology, 100(19), 8547-8557. [Link]
-
How to Dispose of Pharmaceutical Waste (expired pills) . (2015). MedPro Disposal. [Link]
-
Muneer, M., et al. (2021). Degradation of moxifloxacin by ionizing radiation and toxicity assessment . Zeitschrift für Physikalische Chemie, 235(12). [Link]
-
Antibiotics come with 'environmental side effects,' experts say . (2017). EurekAlert!. [Link]
-
Yahya, M. N., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products . Cogent Chemistry, 3(1). [Link]
-
Pharmaceutical Waste . (2019). California Department of Toxic Substances Control. [Link]
-
How to Properly Dispose of Your Unused Medicines . U.S. Drug Enforcement Administration. [Link]
-
Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products . (2017). ResearchGate. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . (2024). U.S. Food and Drug Administration. [Link]
-
Al-Omar, M. A., et al. (2005). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study . Pharmaceutical Development and Technology, 10(3), 393-399. [Link]
-
Drug Disposal: FDA's Flush List for Certain Medicines . (2024). U.S. Food and Drug Administration. [Link]
-
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid . PubChem. [Link]
-
Moxifloxacin Injection (freeflex®) - Safety Data Sheet . (2024). Fresenius Kabi. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibiotics come with 'environmental side effects,' experts say | EurekAlert! [eurekalert.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. getbiomed.com [getbiomed.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 8-Hydroxymoxifloxacin
This guide provides essential, immediate safety and logistical information for the handling of 8-Hydroxymoxifloxacin. As a metabolite of Moxifloxacin, a potent fluoroquinolone antibiotic, this compound requires careful handling to minimize exposure and ensure laboratory safety. This document is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds and data from related chemical structures, in the absence of a specific Safety Data-Sheet (SDS) for this compound.
Understanding the Risks: A Proactive Approach to Safety
Inferred Hazards Include:
-
Serious Eye Irritation: Based on data for Moxifloxacin hydrochloride, contact with eyes may cause significant irritation.[5][6][7]
-
Potential for Skin Irritation: Although some sources suggest no irritant effect on the skin for the parent compound, it is best practice to avoid all skin contact with potent pharmaceutical ingredients.[6]
-
Harmful if Swallowed: Moxifloxacin hydrochloride is classified as harmful if swallowed.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.
-
Allergic Reactions: Some quinolones can cause allergic skin reactions.[8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for the safe handling of this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical factor in preventing exposure to potent compounds like this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Solid) | Tight-sealing safety goggles or a face shield.[9] | Double-gloving with nitrile gloves.[10] | Disposable coveralls (e.g., Tyvek®).[10][11] | A NIOSH-approved N95 respirator at a minimum. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[9][10][12][13] |
| Solution Preparation and Handling | Tight-sealing safety goggles. | Double-gloving with nitrile gloves. | Lab coat with disposable sleeves or a disposable gown. | Not generally required if handled in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not required. |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Don shoe covers before entering the designated handling area.[9]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall/Gown: Don the disposable coverall or gown, ensuring complete coverage.[9]
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles/Face Shield: Don eye and face protection.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the coverall or gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Coverall/Gown: Remove the coverall or gown by rolling it down and away from the body, turning it inside out.
-
Shoe Covers: Remove shoe covers.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name and associated hazards.
Handling Procedures
-
All weighing and dispensing of solid this compound should be conducted in a certified chemical fume hood or a containment glove box to minimize the risk of aerosol generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly clean and decontaminate equipment after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid this compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, shoe covers, etc.) that has come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
Visual Workflow: PPE Selection and Disposal
The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal workflow.
Caption: PPE Selection and Disposal Workflow for this compound.
References
- BenchChem. (n.d.). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid.
- BioOrganics. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide.
- Santa Cruz Biotechnology. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide.
- GSRS. (n.d.). 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-.
- precisionFDA. (n.d.). This compound.
- Fisher Scientific. (2014, September 29). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Spectrum Chemical. (2020, October 22). SAFETY DATA SHEET.
- Clearsynth. (n.d.). 8-Hydroxy Moxifloxacin Hydrochloride Salt.
- National Institutes of Health. (n.d.). Antimicrobial Stewardship in the Microbiology Laboratory: Impact of Selective Susceptibility Reporting on Ciprofloxacin Utilization and Susceptibility of Gram-Negative Isolates to Ciprofloxacin in a Hospital Setting.
- Hardy Diagnostics. (2018, January 25). Fluoroquinolone Resistance and Screening Methods.
- Cayman Chemical. (2025, July 1). Safety Data Sheet.
- LGC Standards. (n.d.). 8-Hydroxy Moxifloxacin Hydrochloride Salt.
- Carl ROTH. (n.d.). Safety Data Sheet: Moxifloxacin hydrochloride.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Oxford Academic. (2024, August 14). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation.
- PMC. (n.d.). Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use.
Sources
- 1. Antimicrobial Stewardship in the Microbiology Laboratory: Impact of Selective Susceptibility Reporting on Ciprofloxacin Utilization and Susceptibility of Gram-Negative Isolates to Ciprofloxacin in a Hospital Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 12. 3m.com [3m.com]
- 13. aiha.org [aiha.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
